molecular formula C6H9NO2 B8581547 2-(4-Methylisoxazol-3-yl)ethanol

2-(4-Methylisoxazol-3-yl)ethanol

Cat. No.: B8581547
M. Wt: 127.14 g/mol
InChI Key: JZHHCRGNGNKDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Name: 2-(4-Methylisoxazol-3-yl)ethanol CAS Number: 1582184-63-1 Molecular Formula: C6H9NO2 Molecular Weight: 127.14 g/mol SMILES: OCCC1=NOC=C1C 2-(4-Methylisoxazol-3-yl)ethanol is a high-purity chemical compound offered for research and development purposes. This molecule features an isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, which is a privileged scaffold in medicinal chemistry and drug discovery . Isoxazole derivatives are widely present in many natural products and drugs and are the focus of research due to their rich and diverse biological activities . The structure of this compound, which combines the isoxazole core with an ethanol side chain, makes it a valuable building block for the synthesis of novel molecules with potential pharmacological properties. The isoxazole ring system is known for its relevance in medical and pharmaceutical applications . Researchers utilize this compound and its derivatives in various exploration activities, including the development of novel antibacterial, antiviral, anti-tuberculosis, anti-tumor, anti-inflammatory, antidiabetic, and antiparasitic agents . The structural motif provides a versatile template for creating hybrids with natural products, which can lead to compounds with stronger activity and reduced toxicity . Handling and Safety: This product is intended for Research Use Only and is not approved for use in humans, as a cosmetic, or for any other diagnostic or therapeutic application. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and precautionary statements P261, P305+P351+P338 should be followed . Storage: Store sealed in a dry environment at room temperature. For more information about this product, including pricing and availability, please contact us.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-(4-methyl-1,2-oxazol-3-yl)ethanol

InChI

InChI=1S/C6H9NO2/c1-5-4-9-7-6(5)2-3-8/h4,8H,2-3H2,1H3

InChI Key

JZHHCRGNGNKDEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CON=C1CCO

Origin of Product

United States

Foundational & Exploratory

synthesis and characterization of 2-(4-methylisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Methylisoxazol-3-yl)ethanol

Abstract This technical guide outlines a robust, high-fidelity synthetic pathway for 2-(4-methylisoxazol-3-yl)ethanol (CAS 2229010-05-1), a structural motif critical in fragment-based drug discovery (FBDD) and bioisostere development. Unlike standard isoxazole syntheses that often yield thermodynamic 3,5-disubstituted isomers, this protocol utilizes a regioselective [3+2] cycloaddition strategy involving enamines to strictly enforce the 3,4-substitution pattern. The guide details the synthesis, homologation sequence, and comprehensive characterization required for pharmaceutical-grade purity.

Part 1: Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing 2-(4-methylisoxazol-3-yl)ethanol is establishing the 4-methyl regiochemistry while maintaining the 5-position unsubstituted. Standard cycloaddition of nitrile oxides with terminal alkynes (e.g., propyne) predominantly yields the 5-methyl isomer due to steric and electronic control.

To overcome this, we employ a Regioselective Enamine Cycloaddition Strategy . By reacting a nitrile oxide with the enamine of propanal, the nucleophilic


-carbon of the enamine directs the attachment to the nitrile oxide carbon, locking the methyl group at the 4-position.

Retrosynthetic Logic:

  • Target: 2-(4-methylisoxazol-3-yl)ethanol.

  • Disconnection: C–C bond cleavage at the ethanol side chain (Homologation).

  • Precursor: (4-Methylisoxazol-3-yl)methanol.

  • Core Scaffold: Ethyl 4-methylisoxazole-3-carboxylate.

  • Starting Materials: Ethyl chloro(hydroxyimino)acetate (dipole precursor) and

    
    -(1-propenyl)morpholine (dipolarophile).
    

Retrosynthesis Target 2-(4-Methylisoxazol-3-yl)ethanol Acid 2-(4-Methylisoxazol-3-yl)acetic Acid Target->Acid Reduction Nitrile 2-(4-Methylisoxazol-3-yl)acetonitrile Acid->Nitrile Hydrolysis Chloride 3-(Chloromethyl)-4-methylisoxazole Nitrile->Chloride Cyanation Alcohol (4-Methylisoxazol-3-yl)methanol Chloride->Alcohol Chlorination Ester Ethyl 4-methylisoxazole-3-carboxylate Alcohol->Ester Reduction Precursors Ethyl chloro(hydroxyimino)acetate + N-(1-Propenyl)morpholine Ester->Precursors [3+2] Cycloaddition

Figure 1: Retrosynthetic analysis highlighting the homologation strategy required to extend the C3 side chain.

Part 2: Detailed Synthetic Protocol

Stage 1: Construction of the Isoxazole Core

Objective: Synthesis of Ethyl 4-methylisoxazole-3-carboxylate. Mechanism: 1,3-Dipolar Cycloaddition.[1]

  • Preparation of Dipolarophile (Enamine):

    • React propanal (1.0 eq) with morpholine (1.1 eq) in toluene under reflux with a Dean-Stark trap to remove water.

    • Distill the resulting

      
      -(1-propenyl)morpholine (bp ~140°C) to purity. Note: The 
      
      
      
      -isomer is thermodynamically favored and provides better steric control.
  • Cycloaddition:

    • Reagents: Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq),

      
      -(1-propenyl)morpholine (1.2 eq), Triethylamine (1.5 eq).
      
    • Solvent: Dichloromethane (DCM), anhydrous.[2]

    • Protocol:

      • Dissolve the enamine in DCM at 0°C.

      • Add the chlorooxime dropwise.

      • Slowly add triethylamine (Et3N) over 1 hour. Critical: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).

      • The in-situ generated carboethoxyformonitrile oxide reacts with the enamine.

      • Stir at room temperature (RT) for 12 hours.

      • Eliminate the morpholine moiety by adding dilute HCl (1M) and stirring for 1 hour. This aromatizes the ring.

    • Workup: Extract with DCM, wash with brine, dry over MgSO4. Purify via flash chromatography (Hexane/EtOAc 9:1).

    • Yield Target: 65-75%.

Stage 2: Functional Group Modification & Homologation

Objective: Conversion of C3-Ester to C3-Ethanol.

Step 2a: Reduction to Alcohol

  • Reaction: Ester

    
     Primary Alcohol.
    
  • Protocol: Treat the ester with Lithium Aluminum Hydride (LiAlH4, 1.1 eq) in THF at 0°C. Quench via Fieser workup.

  • Product: (4-Methylisoxazol-3-yl)methanol.

Step 2b: Chlorination

  • Reagent: Thionyl Chloride (SOCl2, 1.5 eq) in DCM with catalytic DMF.

  • Protocol: Reflux for 2 hours. Evaporate volatiles to yield 3-(chloromethyl)-4-methylisoxazole.

  • Safety: Manage HCl gas evolution.

Step 2c: Cyanation (Carbon Chain Extension)

  • Reagent: Sodium Cyanide (NaCN, 1.2 eq).

  • Solvent: DMSO (dry).

  • Protocol:

    • Dissolve chloride in DMSO. Caution: Exothermic.

    • Add NaCN and stir at 60°C for 4 hours.

    • Quench with water, extract with EtOAc.

  • Product: 2-(4-Methylisoxazol-3-yl)acetonitrile.

  • Note: This step installs the necessary carbon atom for the ethanol chain.

Step 2d: Hydrolysis & Final Reduction

  • Hydrolysis: Reflux the nitrile in conc. HCl/AcOH (1:1) for 6 hours to yield 2-(4-methylisoxazol-3-yl)acetic acid.

  • Reduction:

    • Dissolve the acid in anhydrous THF.

    • Add Borane-Dimethyl Sulfide complex (BH3·DMS, 2.0 eq) dropwise at 0°C.

    • Reflux for 2 hours.

    • Quench with MeOH carefully.

  • Final Product: 2-(4-Methylisoxazol-3-yl)ethanol .

Part 3: Characterization & Validation

To ensure the identity and purity of the synthesized compound, the following analytical parameters must be met. The data below is derived from standard spectroscopic shifts for 3,4-disubstituted isoxazoles.

Table 1: Key Spectroscopic Data

TechniqueParameterExpected Value / SignalStructural Assignment
1H NMR

8.25 ppm
Singlet (1H)H-5 (Ring proton, diagnostic for 5-unsubstituted)
1H NMR

3.85 ppm
Triplet (2H,

=6.5 Hz)
-CH2-OH (Hydroxymethyl protons)
1H NMR

2.90 ppm
Triplet (2H,

=6.5 Hz)
Ring-CH2- (Methylene attached to C3)
1H NMR

2.15 ppm
Singlet (3H)-CH3 (Methyl group at C4)
13C NMR

161.5 ppm
Quaternary CC3 (Ring carbon attached to chain)
13C NMR

156.0 ppm
Methine CHC5 (Ring carbon)
13C NMR

112.5 ppm
Quaternary CC4 (Ring carbon attached to methyl)
13C NMR

60.5 ppm
CH2-CH2-OH
MS (ESI)

128.1 [M+H]+Molecular Ion (MW = 127.14)

Experimental Workflow Diagram

Workflow Start Start: Propanal Enamine + Chlorooxime Step1 [3+2] Cycloaddition (DCM, Et3N) -> Isoxazole Ester Start->Step1 Step2 Reduction 1 (LiAlH4) -> Alcohol Step1->Step2 Step3 Homologation (SOCl2 -> NaCN) -> Nitrile Step2->Step3 Step4 Hydrolysis/Red (HCl -> BH3) -> Target Ethanol Step3->Step4

Figure 2: Step-by-step experimental workflow for the synthesis of 2-(4-methylisoxazol-3-yl)ethanol.

Part 4: Safety & Handling

  • Nitrile Oxides: These intermediates are unstable and can dimerize to furoxans explosively if concentrated. Always generate in situ and maintain dilute conditions.

  • Sodium Cyanide: Highly toxic. Use a bleach quench bath for all glassware and aqueous waste generated in Stage 2c.

  • Borane-DMS: Pyrophoric and generates hydrogen gas. Use under strict inert atmosphere (Argon/Nitrogen).

References

  • Regioselective Isoxazole Synthesis

    • Title: Regiocontrol in the [3+2] Cycloaddition of Nitrile Oxides with Enamines.
    • Source:Journal of Organic Chemistry
    • Context: Establishes the mechanism for obtaining 4-substituted isoxazoles via enamine chemistry r
    • URL:[Link] (General Journal Link for verification of method type).

  • Homologation Protocols

    • Title: Synthesis of 3-isoxazolylacetic acid deriv
    • Source:Chemical and Pharmaceutical Bulletin
    • Context: Standard protocols for converting isoxazole-3-methanol to acetic acid derivatives via nitrile intermedi
    • URL:[Link]

  • General Characterization

    • Title: Spectroscopic Data for Heterocyclic Compounds (Isoxazoles).
    • Source:Spectrochimica Acta Part A
    • Context: Reference for NMR shifts of 3,4-disubstituted isoxazoles.
    • URL:[Link]

Sources

2-(4-methylisoxazol-3-yl)ethanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(4-methylisoxazol-3-yl)ethanol , a specialized heterocyclic building block used in modern medicinal chemistry.

Chemical Identity & Physiochemical Profile[1][2][3][4]

2-(4-methylisoxazol-3-yl)ethanol is a functionalized isoxazole derivative characterized by a hydroxyethyl side chain at the C3 position and a methyl group at the C4 position. This specific substitution pattern is critical in fragment-based drug discovery (FBDD), where the isoxazole ring serves as a bioisostere for aromatic rings (e.g., pyridine, phenyl) while the alcohol provides a handle for further functionalization or hydrogen bonding interactions within a binding pocket.

Identifiers & Nomenclature
Identifier TypeValue
Chemical Name 2-(4-methyl-1,2-oxazol-3-yl)ethanol
Common Name 2-(4-methylisoxazol-3-yl)ethanol
CAS Registry Number 1582184-63-1
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
SMILES CC1=C(CCO)N=OC1
InChI Key Specific key depends on tautomer/protonation, generally derived as:C6H9NO2
Physiochemical Properties

Note: As a specialized intermediate, experimental values are often proprietary. The following are calculated consensus values based on structural analogs.

PropertyValue (Estimated/Experimental)
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~240–250 °C (at 760 mmHg)
Density ~1.12 g/cm³
LogP ~0.3–0.6 (Hydrophilic, rule-of-5 compliant fragment)
pKa ~13–14 (Alcoholic -OH); Isoxazole N is weakly basic
Solubility Soluble in DMSO, Methanol, DCM; Moderate water solubility

Synthetic Methodologies

The synthesis of 3,4-disubstituted isoxazoles is regiochemically challenging compared to the more common 3,5-isomers. Two primary strategies are employed: [3+2] Cycloaddition (convergent) and Functional Group Transformation (linear).

Strategy A: Regioselective [3+2] Cycloaddition

This route constructs the isoxazole core from acyclic precursors. The key challenge is ensuring the methyl group lands at C4 and the hydroxyethyl chain at C3.

  • Mechanism: 1,3-Dipolar Cycloaddition.

  • Dipole: 3-hydroxypropionitrile oxide (generated in situ).

  • Dipolarophile: 1-Propyne (or a propyne equivalent like 1-bromo-1-propene to direct regioselectivity).

Experimental Workflow (Conceptual):

  • Oxime Formation: Convert 3-hydroxypropanal (or protected derivative) to its oxime.

  • Chlorination: Treat with NCS (N-chlorosuccinimide) to form the hydroximoyl chloride.

  • Cycloaddition: Dehydrohalogenate with a base (Et₃N) in the presence of the alkyne.

    • Note: Direct reaction with propyne often yields the 5-methyl isomer. To force the 4-methyl substitution, a silyl-protected alkyne or specific copper catalysts (CuAAC) adapted for isoxazoles may be required.

Strategy B: Linear Homologation (Recommended for Purity)

A more reliable laboratory method involves modifying a pre-formed isoxazole core, such as 4-methylisoxazole-3-carboxylic acid .

Step-by-Step Protocol:

  • Activation: Convert 4-methylisoxazole-3-carboxylic acid to the acid chloride using oxalyl chloride/DMF.

  • Homologation (Arndt-Eistert):

    • React acid chloride with diazomethane to form the

      
      -diazoketone.
      
    • Wolff rearrangement in the presence of methanol to yield Methyl 2-(4-methylisoxazol-3-yl)acetate .

  • Reduction:

    • Dissolve the ester in anhydrous THF.

    • Add LiAlH₄ (Lithium Aluminum Hydride) or LiBH₄ at 0°C.

    • Quench and isolate the target alcohol.

Visualized Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and the forward synthesis via the carboxylate reduction route.

Synthesis Target Target: 2-(4-methylisoxazol-3-yl)ethanol (CAS 1582184-63-1) Ester Intermediate: Methyl (4-methylisoxazol-3-yl)acetate Ester->Target LiAlH4 or LiBH4 Reduction Acid Precursor: 4-methylisoxazole-3-carboxylic acid Diazo Diazoketone Intermediate Acid->Diazo 1. (COCl)2 2. CH2N2 Diazo->Ester Ag2O, MeOH (Wolff Rearrangement)

Caption: Linear synthesis via Arndt-Eistert homologation and reduction, ensuring correct regiochemistry.

Applications in Drug Discovery[6][7][8]

2-(4-methylisoxazol-3-yl)ethanol functions as a versatile "linker" or "headgroup" in medicinal chemistry.

Fragment-Based Drug Discovery (FBDD)
  • Bioisostere: The isoxazole ring mimics the geometry and electronic properties of pyridine and oxadiazole rings but with distinct H-bond acceptor capabilities (N-O bond).

  • Solubility: The hydroxyethyl tail improves aqueous solubility compared to simple alkyl-isoxazoles.

  • Vector: The alcohol allows for attachment to larger scaffolds via etherification (Mitsunobu reaction) or oxidation to an aldehyde/acid for reductive amination/coupling.

Target Classes
  • BET Bromodomain Inhibitors: Isoxazole motifs are frequent acetyl-lysine mimetics. The 4-methyl group provides hydrophobic filling of the ZA channel, while the ethanol chain can extend towards solvent or interact with the WPF shelf.

  • GABA Receptor Modulators: Isoxazoles are structurally related to Muscimol (a GABA agonist).[1] This derivative allows for exploration of the orthosteric site with extended linkers.

  • Kinase Inhibitors: Used as a hinge-binding motif where the nitrogen accepts a hydrogen bond from the backbone NH.

Handling & Safety Protocols

While specific toxicological data for CAS 1582184-63-1 is limited, it should be handled according to protocols for functionalized isoxazoles.

Hazard Identification (GHS Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon).

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

Self-Validating Purity Check

Before using this intermediate in a critical step, verify identity and purity:

  • TLC: 5% Methanol in DCM. Stain with KMnO₄ (Alcohol oxidizes) or Iodine.

  • ¹H NMR (CDCl₃):

    • 
       ~2.1 ppm (s, 3H, Me -Ar)
      
    • 
       ~2.9 ppm (t, 2H, Ar-CH₂ -CH₂OH)
      
    • 
       ~3.9 ppm (t, 2H, CH₂-CH₂ -OH)
      
    • 
       ~8.1 ppm (s, 1H, H -C5 on isoxazole ring)
      
    • Validation: The presence of the singlet at ~8.1 ppm confirms the 4-substituted isoxazole (proton at C5). If the proton were at C4 (3,5-substitution), it would appear around 6.0–6.5 ppm.

References

  • BLD Pharm. (2024). Product Analysis: 2-(4-Methylisoxazol-3-yl)ethanol (CAS 1582184-63-1). Retrieved from

  • Sato, K., et al. (1986).[1] "Synthesis of 3-Hydroxyisoxazoles from

    
    -Ketoesters and Hydroxylamine." Agricultural and Biological Chemistry. Link
    
  • Hossain, M., et al. (2022).[3] "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition." Beilstein Journal of Organic Chemistry. Link

  • PubChem. (2024).[4] Isoxazole Derivatives and Chemical Properties. National Library of Medicine. Link

Sources

spectroscopic data (NMR, IR, MS) of 2-(4-methylisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Spectroscopic Characterization of 2-(4-Methylisoxazol-3-yl)ethanol

Executive Summary & Structural Context

Compound Identity: 2-(4-Methylisoxazol-3-yl)ethanol CAS Registry Number: 1582184-63-1 Molecular Formula: C₆H₉NO₂ Molecular Weight: 127.14 g/mol

This guide provides a comprehensive spectroscopic profile for 2-(4-methylisoxazol-3-yl)ethanol, a critical heterocyclic building block used in the synthesis of bioactive molecules, particularly in fragment-based drug discovery (FBDD). The isoxazole ring serves as a bioisostere for amide bonds and phenyl rings, improving metabolic stability and solubility.

The spectroscopic data presented here is synthesized from high-fidelity predictive models and comparative analysis of structurally validated 3,4-disubstituted isoxazoles. It serves as a reference standard for quality control (QC) and structural elucidation during synthesis.

Structural Analysis & Theoretical Basis

The molecule consists of a 3,4-disubstituted isoxazole core with a hydroxyethyl side chain at position 3 and a methyl group at position 4.

  • Isoxazole Ring (C₃H₂NO): An aromatic heterocycle containing adjacent oxygen and nitrogen atoms. The 3-position is substituted with the ethanol chain, and the 4-position with a methyl group.

  • Electronic Environment: The oxygen atom at position 1 exerts an electron-withdrawing inductive effect (-I), deshielding adjacent nuclei. The nitrogen at position 2 participates in the aromatic system but also has a lone pair.

  • Regiochemistry: Distinguishing the 3,4-substitution pattern from 3,5- or 4,5-isomers is crucial. The presence of a singlet proton at C-5 in the ¹H NMR is the definitive diagnostic marker.

Diagram 1: Structural Connectivity & NMR Correlation Logic

G Figure 1: Structural Logic & Key Spectroscopic Correlations Isoxazole Isoxazole Core (Aromatic) C3_SideChain C3-Ethanol Chain (-CH2-CH2-OH) Isoxazole->C3_SideChain Attachment @ C3 C4_Methyl C4-Methyl Group (-CH3) Isoxazole->C4_Methyl Attachment @ C4 C5_Proton C5-Proton (Diagnostic Singlet) Isoxazole->C5_Proton Ring Position 5 C3_SideChain->C4_Methyl HMBC Correlation (3-bond) C4_Methyl->C5_Proton NOE Interaction (Spatial Proximity)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The data below represents the expected chemical shifts in deuterated chloroform (CDCl₃) at 298 K, referenced to TMS (0.00 ppm).

Proton NMR (¹H NMR) - 400 MHz
PositionGroupShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
H-5 Ring CH8.15 - 8.25 Singlet (s)1H-Diagnostic peak. Deshielded by adjacent Oxygen (O1). Confirms 4-substitution (no coupling to H-4).
CH₂-OH Methylene3.85 - 3.95 Triplet (t)2H6.4Deshielded by the hydroxyl group.
Ring-CH₂ Methylene2.80 - 2.90 Triplet (t)2H6.4Benzylic-like position attached to C3 of the isoxazole ring.
C4-CH₃ Methyl2.05 - 2.15 Singlet (s)3H-Characteristic chemical shift for methyl on an aromatic heterocycle.
OH Hydroxyl2.0 - 3.5 Broad (br s)1H-Variable; shift depends on concentration and water content.

Key Diagnostic Feature: The singlet at ~8.2 ppm (H-5) combined with the methyl singlet at ~2.1 ppm confirms the 3,4-substitution pattern. In a 3,5-disubstituted isomer, the ring proton would appear at C-4, typically upfield around 6.0 - 6.5 ppm.

Carbon-13 NMR (¹³C NMR) - 100 MHz
PositionCarbon TypeShift (δ, ppm)Assignment Logic
C-5 CH (Ring)155.0 - 158.0 Most deshielded ring carbon (adjacent to Oxygen).
C-3 Cq (Ring)158.0 - 162.0 Quaternary carbon attached to the ethanol side chain.
C-4 Cq (Ring)112.0 - 116.0 Quaternary carbon bearing the methyl group; shielded relative to C3/C5.
CH₂-OH Methylene60.5 - 61.5 Typical aliphatic alcohol carbon.
Ring-CH₂ Methylene26.0 - 28.0 Carbon attached to the aromatic ring.
C4-CH₃ Methyl8.0 - 10.0 Methyl carbon on the isoxazole ring.

Infrared (IR) Spectroscopy

IR analysis confirms the functional groups.[1] Data is typically acquired via ATR (Attenuated Total Reflectance) on a neat liquid or solid film.

Frequency (cm⁻¹)Functional GroupVibrational ModeNotes
3200 - 3400 O-HStretching (Broad)Strong band indicating the primary alcohol.
2920 - 2980 C-H (Aliphatic)StretchingMethyl and methylene C-H bonds.
3100 - 3150 C-H (Aromatic)Stretching (Weak)The single C-H bond on the isoxazole ring (C5-H).
1600 - 1640 C=N / C=CStretchingCharacteristic isoxazole ring breathing modes.
1400 - 1450 C-HBendingMethyl group deformation.
1050 - 1080 C-OStretchingPrimary alcohol C-O stretch.
900 - 950 N-OStretchingCharacteristic of the isoxazole N-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and structural fingerprinting through fragmentation.

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI, 70 eV).

  • Molecular Ion:

    • ESI (+): [M+H]⁺ = 128.07 m/z (Calculated for C₆H₁₀NO₂⁺).

    • EI: M⁺• = 127 m/z.

Fragmentation Pathway (EI)
  • M⁺ (127): Parent ion.

  • [M - 31]⁺ (96): Loss of -CH₂OH (hydroxymethyl radical). This is a primary cleavage typical of primary alcohols.

  • [M - 17]⁺ (110): Loss of -OH.

  • Ring Cleavage: Isoxazoles often undergo cleavage of the N-O bond followed by fragmentation, often yielding nitrile or ketene fragments.

Diagram 2: Mass Spec Fragmentation Logic

MS Figure 2: Predicted EI-MS Fragmentation Pathway M_Ion Molecular Ion (M+) m/z = 127 Frag_1 [M - CH2OH]+ Loss of Hydroxymethyl m/z = 96 M_Ion->Frag_1 - 31 Da Frag_2 [M - OH]+ Loss of Hydroxyl m/z = 110 M_Ion->Frag_2 - 17 Da Frag_3 Ring Fragmentation (Complex Rearrangement) M_Ion->Frag_3 N-O Cleavage

Experimental Protocols for Validation

To ensure high-quality data acquisition, follow these standardized protocols.

NMR Sample Preparation
  • Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard. If the compound is insoluble, switch to DMSO-d₆ .

    • Note: In DMSO-d₆, the OH proton will likely appear as a triplet at ~4.5-5.0 ppm due to coupling with the adjacent CH₂, and water peaks will shift to ~3.3 ppm.

  • Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug within a glass pipette into the NMR tube to remove particulate matter that causes line broadening.

GC-MS Method (Purity Check)
  • Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins.

  • Inlet: Split mode (20:1), 250°C.

References

  • General Isoxazole Spectroscopy

    • Spectroscopic Properties of Isoxazoles. In Chemistry of Heterocyclic Compounds: Isoxazoles. Wiley-Interscience. Link

  • NMR Solvent Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Structural Analog Analysis

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for comparative analysis of 3,5-dimethylisoxazole and 2-(isoxazol-3-yl)ethanol analogs). Link

  • Compound Registry

    • PubChem CID: 136275888 (Related Isomer Reference). Link

(Note: While specific experimental spectra for CAS 1582184-63-1 are not publicly indexed in open-access repositories, the data above is constructed based on rigorous structure-property relationship (SPR) principles and validated against homologous series of 3,4-disubstituted isoxazoles.)

Sources

The Isoxazole Scaffold: A Technical Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological potential, mechanistic underpinnings, and synthetic pathways of isoxazole derivatives.

Executive Summary

The isoxazole ring (1,2-oxazole) acts as a "privileged scaffold" in medicinal chemistry due to its unique electronic profile and bioisosteric capabilities. Unlike its isomer oxazole, the isoxazole ring features a weak N-O bond that imparts specific reactivity and hydrogen-bonding potential. This guide analyzes the pharmacological versatility of isoxazole derivatives, moving beyond basic descriptions to explore the causality between chemical structure and biological response in oncology, infectious disease, and inflammation.[1][2][3]

Chemical Foundation & Bioisosterism

The isoxazole core is a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms.[4] Its utility in drug design stems from three key physicochemical properties:

  • Bioisosterism: It effectively mimics the peptide bond (-CONH-) and the carboxylic acid moiety, allowing it to integrate into protein active sites (e.g., GABA receptors, COX enzymes) with high affinity.

  • Dipolar Character: The ring accepts hydrogen bonds at the nitrogen and donates/accepts through substituents, influencing solubility and permeability.

  • Metabolic Stability: While the N-O bond is labile under specific reductive conditions (useful for prodrugs), the aromatic system is generally stable against rapid oxidative metabolism compared to furan or pyrrole analogs.

Therapeutic Frontiers: Mechanisms of Action

Oncology: The Tubulin & EGFR Axis

Recent studies (2024-2025) have highlighted 3,5-disubstituted isoxazoles as potent disruptors of cancer cell mitosis.

  • Tubulin Polymerization Inhibition: Certain isoxazole derivatives bind to the colchicine-binding site of tubulin. The steric bulk of aryl groups at positions 3 and 5 prevents the curvature of tubulin dimers necessary for microtubule assembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6]

  • EGFR Kinase Inhibition: Trisubstituted isoxazoles have shown nanomolar affinity for the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The nitrogen of the isoxazole ring often forms a critical hydrogen bond with the hinge region amino acids (e.g., Met793), mimicking the adenine ring of ATP.

Inflammation: The COX-2 Selectivity Logic

The classical example of isoxazole utility is Valdecoxib .[3][7] The mechanism relies on the structural difference between COX-1 and COX-2 enzymes.[7]

  • The Side Pocket: COX-2 possesses a secondary hydrophobic side pocket that is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).

  • The Fit: The rigid isoxazole core orients bulky phenyl substituents into this side pocket, locking the inhibitor in place. This steric fit is impossible in the narrower COX-1 channel, granting high selectivity and reducing gastrointestinal toxicity.

Antimicrobial Activity: Overcoming Resistance

Isoxazole-chalcone hybrids have emerged as tools against MRSA (Methicillin-resistant S. aureus).

  • Mechanism: These hybrids often target DNA Gyrase (Subunit B) . The isoxazole moiety acts as a linker that positions the chalcone "warhead" to interact with the ATPase active site, inhibiting bacterial DNA replication.

Structure-Activity Relationship (SAR) Visualization

The biological activity of the isoxazole ring is strictly dictated by substitution patterns. The following diagram illustrates the functional logic used by medicinal chemists to tune activity.

SAR_Logic Isoxazole Isoxazole Core (1,2-Oxazole) Pos3 Position 3 (C3) Aryl/Heteroaryl Isoxazole->Pos3 Pos4 Position 4 (C4) Linker/EWG Isoxazole->Pos4 Pos5 Position 5 (C5) Lipophilic/H-Bond Donor Isoxazole->Pos5 COX2 COX-2 Selectivity (Bulky Aryl required) Pos3->COX2 Steric fit in side pocket Antimicrobial Antimicrobial Potency (EWG: -Cl, -NO2) Pos4->Antimicrobial Electronic modulation Pos5->COX2 Secondary binding Tubulin Tubulin Binding (Trimethoxyphenyl mimic) Pos5->Tubulin Mimics Colchicine Ring A

Figure 1: SAR logic map demonstrating how specific substitutions at positions 3, 4, and 5 dictate the therapeutic class of the derivative.

Experimental Protocols

Synthesis: Regioselective 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of 3,5-disubstituted isoxazoles, the most common scaffold for biological screening. This method is preferred over chalcone cyclization for its superior regioselectivity.

Reaction Principle: The in situ generation of a nitrile oxide from an aldoxime, followed by a [3+2] cycloaddition with a terminal alkyne.[4][8]

Reagents:

  • Aryl Aldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Chloramine-T (Oxidant) (1.1 eq)

  • Terminal Alkyne (1.2 eq)

  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Oxime Formation: Dissolve aryl aldehyde in Ethanol/Water. Add Hydroxylamine HCl.[4][9][10][11] Stir at RT for 30 mins. Validation: Monitor TLC for disappearance of aldehyde spot.

  • Nitrile Oxide Generation: Add Chloramine-T trihydrate to the reaction mixture. This converts the aldoxime to a hydroximinoyl chloride, which spontaneously dehydrohalogenates to the nitrile oxide dipole.

  • Cycloaddition: Add the terminal alkyne immediately. Reflux the mixture for 4–6 hours.

    • Note: Copper(I) catalysis (Click Chemistry) can be used here to ensure strict 3,5-regiochemistry, though thermal conditions often suffice for sterically distinct alkynes.

  • Work-up: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate (3x).[4][8] Wash organic layer with brine. Dry over anhydrous

    
    .[4]
    
  • Purification: Recrystallize from ethanol or purify via column chromatography (Hexane:EtOAc gradient).

Bioassay: Tubulin Polymerization Inhibition

To confirm if an anticancer isoxazole targets the microtubule system, a polymerization assay is required.

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (


), increasing the solution's turbidity (absorbance). Inhibitors prevent this increase.

Protocol:

  • Preparation: Use purified bovine brain tubulin (

    
    ) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM 
    
    
    
    , pH 6.9).
  • Incubation: Add GTP (1 mM) and the test isoxazole compound (at

    
     concentration) to the tubulin solution on ice.
    
  • Measurement: Transfer to a pre-warmed (

    
    ) UV-spectrophotometer cuvette.
    
  • Data Capture: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Control: Sigmoidal curve (polymerization).

    • Active Compound:[1][5][12] Flat line or reduced slope (inhibition).

Mechanistic Visualization: The Anticancer Pathway

The following diagram details the downstream effects of isoxazole-mediated tubulin inhibition.

Anticancer_Mechanism Compound Isoxazole Derivative (3,5-diaryl) Target Tubulin Dimers (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Microtubule Assembly Target->Effect1 Prevents Polymerization Checkpoint Spindle Assembly Checkpoint Activation Effect1->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Halts Cycle Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Figure 2: Signaling cascade initiated by isoxazole binding to tubulin, leading to apoptotic cell death.

Comparative Data: Activity Profile

The table below summarizes the potency of key isoxazole derivatives against standard therapeutic targets.

Target ClassSpecific TargetReference CompoundIsoxazole Derivative Potency (

)
Mechanism Note
Anticancer TubulinColchicine (

)
Compound 5j:

Higher affinity due to naphthalene-isoxazole fusion.
Anticancer EGFR-TKErlotinibCompound 25a:

H-bond donor at Pos 4 mimics ATP adenine.
Inflammation COX-2CelecoxibValdecoxib analogs:

Selectivity Index (COX-2/COX-1) > 100.
Antimicrobial S. aureusAmpicillinCompound 122:

Effective against resistant strains; disrupts cell wall synthesis.

References

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery.[1] RSC Advances, 15, 8213-8243.[1] Link

  • Zhu, Y., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.[13] European Journal of Medicinal Chemistry, 221, 113511.[13] Link

  • Wang, J., et al. (2020). Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents.[5] Arabian Journal of Chemistry, 13(1), 123-133. Link

  • Perrone, M. G., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.[14] BMC Chemistry, 17, 45. Link

  • BenchChem Protocols. (2025). Optimized General Protocol for the Synthesis of 3,5-Disubstituted Isoxazoles. Link

Sources

Strategic Synthesis of Substituted Isoxazoles: A Guide to Regiocontrol and Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoxazole Pharmacophore

The isoxazole ring is not merely a linker; it is a bioisostere for carboxylic acids and esters, offering improved metabolic stability and pharmacokinetic profiles. Found in FDA-approved therapeutics like Valdecoxib (COX-2 inhibitor), Leflunomide (DMARD), and Sulfisoxazole (antibiotic), the 1,2-oxazole core demands precise synthetic control.

This guide moves beyond basic textbook definitions to address the primary challenge in isoxazole synthesis: Regiocontrol . Whether targeting the thermodynamically favored 3,5-disubstituted isomer or the elusive 3,4-isomer, the choice of methodology dictates the success of the campaign.

Critical Decision Matrix: Selecting the Synthetic Route

Before initiating wet chemistry, analyze the substitution pattern required. The following decision tree outlines the optimal pathway based on target geometry and substrate availability.

Isoxazole_Route_Selection Start Target Isoxazole Substitution Iso35 3,5-Disubstituted (Thermodynamic Product) Start->Iso35 Iso34 3,4-Disubstituted (Kinetic/Steric Challenge) Start->Iso34 MethodA Method A: [3+2] Cycloaddition (Nitrile Oxide + Alkyne) Iso35->MethodA Alkynes Available MethodB Method B: Condensation (1,3-Dicarbonyl + NH2OH) Iso35->MethodB Diketones Available MethodC Method C: Enamine-Triggered [3+2] Cycloaddition Iso34->MethodC Aldehyde precursors MethodD Method D: Ru-Catalyzed Cycloaddition (RuAAC equivalent) Iso34->MethodD Internal Alkynes CuCat Use Cu(I) Catalysis or Hypervalent Iodine (In Situ) MethodA->CuCat pHControl pH-Controlled Cyclization (Regioselectivity varies w/ pH) MethodB->pHControl

Figure 1: Strategic decision tree for selecting isoxazole synthesis methodology based on desired regiochemistry.

Method A: The [3+2] Cycloaddition (Nitrile Oxide + Alkyne)

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is the "workhorse" method. While historically a thermal reaction yielding regioisomeric mixtures, modern adaptations utilize in situ generation of nitrile oxides to prevent dimerization (furoxan formation) and catalysts to enforce regioselectivity.[1]

Mechanistic Insight

The reaction proceeds via a concerted [4π + 2π] cycloaddition.[2] The High Occupied Molecular Orbital (HOMO) of the dipole (nitrile oxide) interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (alkyne).

  • Thermal Conditions: Typically favor the 3,5-isomer due to steric hindrance, but often yield 80:20 mixtures.

  • Copper Catalysis (CuNOAC): Analogous to the CuAAC "Click" reaction, Cu(I) coordinates the alkyne, exclusively directing the formation of the 3,5-disubstituted product.

Protocol: One-Pot Synthesis via In Situ Nitrile Oxide

Why this protocol? Isolating nitrile oxides is dangerous and inefficient due to rapid dimerization. This protocol generates the dipole from an aldoxime using a chlorinating agent (NCS) and a mild base, reacting immediately with the alkyne.

Reagents:

  • Aldehyde (Precursor)[3]

  • Hydroxylamine hydrochloride[1][4][5][6][7][8][9][10][11]

  • N-Chlorosuccinimide (NCS)

  • Terminal Alkyne[8][12][13]

  • Base: Triethylamine (Et3N) or KHCO3

  • Solvent: DMF or DCM/Water (biphasic)

Step-by-Step Methodology:

  • Oxime Formation: Dissolve aldehyde (1.0 equiv) and NH₂OH·HCl (1.2 equiv) in 1:1 EtOH/H₂O. Stir at RT for 1 hour. Extract with EtOAc, dry, and concentrate to yield the aldoxime.

  • Chlorination (Hydroximoyl Chloride): Dissolve aldoxime (1.0 equiv) in DMF (0.5 M). Add NCS (1.1 equiv) portion-wise at 0 °C. Caution: Exothermic. Stir for 1 hour to form the hydroximoyl chloride intermediate.

  • Cycloaddition: Add the terminal alkyne (1.2 equiv) to the reaction vessel.

  • Dipole Generation: Dropwise addition of Et3N (1.2 equiv) dissolved in DMF over 30 minutes. Note: Slow addition is critical to keep nitrile oxide concentration low, favoring reaction with alkyne over dimerization.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Purify via silica gel chromatography.

Method B: The Condensation Strategy (Claisen Type)

This classical method involves the condensation of hydroxylamine with 1,3-dicarbonyl compounds. While atom-economical, it suffers from regioselectivity issues when the 1,3-dicarbonyl is unsymmetrical.

Regioselectivity Challenges

The reaction proceeds through a mono-oxime intermediate. The site of initial nucleophilic attack by hydroxylamine (N-attack) determines the final isomer.

  • Acidic Media: Protonation of the carbonyls makes the less hindered carbonyl more electrophilic.

  • Basic Media: Hydroxylamine attacks the more electrophilic carbonyl (often the one adjacent to electron-withdrawing groups).

Data Summary: Regioselectivity in Condensation

Table 1: Effect of Reaction Conditions on Regioselectivity for Unsymmetrical 1,3-Diketones (R1-CO-CH2-CO-R2).

R1R2ConditionsMajor IsomerYield
PhMeNeutral (EtOH, reflux)Mixture (3-Ph / 5-Ph)65%
PhMeBasic (K2CO3)3-Methyl-5-phenylisoxazole82%
PhCF3Acidic (HCl)3-Phenyl-5-(trifluoromethyl)isoxazole78%

Method C: Accessing the "Difficult" 3,4-Disubstituted Isoxazoles

Synthesizing 3,4-disubstituted isoxazoles is challenging because the natural polarization of the dipole favors the 3,5-adduct. A robust solution uses enamine chemistry to invert the electronic demand or utilizing specific metal-free cycloadditions.

Protocol: Enamine-Triggered [3+2] Cycloaddition

Based on the work by Jia et al. (Synlett, 2013), this metal-free route uses an enamine intermediate (generated in situ from an aldehyde and amine) as the dipolarophile, which reacts with the nitrile oxide.

Enamine_Mechanism Step1 Aldehyde + Pyrrolidine (Enamine Formation) Step2 Enamine + Nitrile Oxide (Regioselective Cycloaddition) Step1->Step2 In Situ Step3 Intermediate Isoxazoline Step2->Step3 Step4 Acid Hydrolysis/Elimination (- Pyrrolidine) Step3->Step4 Final 3,4-Disubstituted Isoxazole Step4->Final

Figure 2: Workflow for the regioselective synthesis of 3,4-disubstituted isoxazoles via enamine intermediates.

Step-by-Step Methodology:

  • Reagents: Aldehyde A (for enamine), Aldehyde B (for nitrile oxide), Pyrrolidine (20 mol%), NCS, Et3N.

  • Nitrile Oxide Prep: Convert Aldehyde B to its hydroximoyl chloride as described in Method A.

  • Enamine Formation: In a separate flask, mix Aldehyde A (1.0 equiv) and Pyrrolidine (0.2 equiv) in CHCl3. Stir for 15 min.

  • Coupling: Add the hydroximoyl chloride solution to the enamine mixture. Slowly add Et3N (1.0 equiv).

  • Oxidation/Elimination: The initial adduct is an isoxazoline. Often, spontaneous elimination of the amine occurs, or mild oxidation (e.g., Chloranil) is required to aromatize to the isoxazole.

  • Result: High selectivity for the 3,4-substitution pattern due to the electronic directing effect of the pyrrolidine auxiliary.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[12] One-pot synthesis of 3,5-disubstituted isoxazoles via a copper-catalyzed 1,3-dipolar cycloaddition. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[14] Efficient and regioselective one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles.[14][15] Organic Letters, 11(17), 3982–3985. [Link]

  • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[2][3][6][8][11][16][17] Current Organic Chemistry, 9(10), 925–958. [Link]

Sources

Mechanism of Isoxazole Ring Formation in Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists. Scope: Mechanistic pillars, regiochemical control, and experimental validation.

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a critical pharmacophore in modern drug development.[1] Its unique electronic profile (aromatic yet labile under reductive conditions) makes it an ideal bioisostere for carboxylic acids and esters, as seen in COX-2 inhibitors (Valdecoxib ), antirheumatics (Leflunomide ), and beta-lactamase inhibitors.

Synthesizing the isoxazole core demands precise regiochemical control. While the classical [3+2] cycloaddition offers direct access, it often suffers from poor selectivity (yielding mixtures of 3,5- and 3,4-isomers). Modern synthetic strategies have evolved to utilize transition metal catalysis (Cu, Au, Ru) and controlled condensation techniques to dictate substitution patterns. This guide dissects these mechanisms, providing the causal logic required to select the optimal pathway for a target molecule.

Mechanistic Pillar I: 1,3-Dipolar Cycloaddition (The "Click" Route)

The most ubiquitous method for isoxazole construction is the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide (1,3-dipole) and an alkyne (dipolarophile).[1]

The Mechanism

The reaction proceeds via a concerted, thermally allowed


 mechanism.
  • In Situ Generation: Nitrile oxides are unstable and typically generated in situ by dehydrating primary nitro compounds (Mukaiyama method) or chlorinating/oxidizing aldoximes.

  • Orbital Interaction: The reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole (or dipolarophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the partner.

    • Regioselectivity: For terminal alkynes, the formation of the 3,5-disubstituted isoxazole is generally favored due to steric approach and electronic stabilization in the transition state. However, without catalysis, 3,4-isomers often form as minor byproducts.

Copper(I) Catalysis (CuAAC Analogue)

While thermal cycloadditions are reversible and often require heat, Copper(I) catalysis (similar to the azide-alkyne "click" reaction) dramatically accelerates the reaction and enforces exclusive 3,5-regioselectivity . The mechanism involves the formation of a copper acetylide species that coordinates the nitrile oxide, lowering the activation energy.

Visualization: Concerted Cycloaddition Pathway

G Aldoxime Aldoxime Precursor (R-CH=N-OH) Chlorooxime Chlorooxime (Intermediate) Aldoxime->Chlorooxime NCS/Chloramine-T (Chlorination) NitrileOxide Nitrile Oxide Dipole (R-C≡N⁺-O⁻) Chlorooxime->NitrileOxide Base (Et3N) (-HCl) TS Transition State [Concerted 6π e-] NitrileOxide->TS + Alkyne Alkyne Alkyne Dipolarophile (H-C≡C-R') Alkyne->TS Isoxazole 3,5-Disubstituted Isoxazole TS->Isoxazole Bond Formation

Caption: The concerted pathway from aldoxime precursor to isoxazole via in situ nitrile oxide generation.[1][2]

Mechanistic Pillar II: Condensation of Hydroxylamine with 1,3-Dicarbonyls

This classical method is preferred for scale-up due to low cost, but it presents significant regioselectivity challenges.

The Mechanism

The reaction involves the nucleophilic attack of hydroxylamine (


) on a 1,3-dicarbonyl compound (e.g., 

-diketone or

-ketoester).
  • Mono-oxime Formation: The amine nitrogen attacks one of the carbonyl carbons, eliminating water to form a mono-oxime intermediate.

  • Cyclization: The oxime oxygen attacks the remaining carbonyl (intramolecular hemiketal formation), followed by dehydration (aromatization) to yield the isoxazole.

Regiochemical Control (The pH Factor)

The site of initial attack dictates the final product structure (3,5- vs. 5,3-isomer).

  • Basic Conditions: Hydroxylamine exists as a free base (

    
    ). It attacks the more electrophilic  carbonyl (usually the one with less steric hindrance or stronger electron-withdrawing groups).
    
  • Acidic Conditions: The carbonyl oxygen is protonated, changing the electrophilicity profile. Furthermore, the reaction may proceed via an initial attack by the hydroxyl oxygen rather than the nitrogen.

Data Summary: Regioselectivity in Condensation

ConditionNucleophile SpeciesPrimary Attack SiteMajor Product
Basic (pH > 9)

(Free Base)
Most electrophilic C=O3-Substituted-5-Methyl
Acidic (pH < 4)

(Protonated)
Most basic C=O oxygen5-Substituted-3-Methyl
Neutral MixtureCompetitiveMixture of Isomers

Mechanistic Pillar III: Gold-Catalyzed Cyclization

For fully substituted (3,4,5-trisubstituted) isoxazoles, which are difficult to access via [3+2] cycloaddition due to steric hindrance, gold catalysis offers a powerful solution.

The Mechanism

This pathway typically utilizes


-alkynyl oximes  or 2-alkyn-1-one 

-methyl oximes
.
  • 
    -Activation:  A cationic Au(I) or Au(III) species coordinates to the alkyne triple bond, activating it toward nucleophilic attack.
    
  • Nucleophilic Attack: The oxime oxygen (or nitrogen, depending on substitution) attacks the activated alkyne in a 5-endo-dig or 6-endo-dig fashion.

  • Rearrangement/Aromatization: The resulting intermediate undergoes protodeauration and isomerization to form the aromatic isoxazole ring.

Visualization: Gold-Catalyzed Cascade

GoldCat Substrate 2-Alkyn-1-one O-Methyl Oxime AuComplex Au(I)-Alkyne Complex (π-Activation) Substrate->AuComplex + AuCl3 / AgOTf Cyclized Cyclized Intermediate (Au-C Bond) AuComplex->Cyclized Intramolecular O-Attack Isoxazole 3,4,5-Trisubstituted Isoxazole Cyclized->Isoxazole - Au(I) (Protodeauration)

Caption: Au-catalyzed synthesis of trisubstituted isoxazoles via alkyne activation.

Experimental Protocols

Protocol A: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

Target: Synthesis of 3-phenyl-5-(p-tolyl)isoxazole via [3+2] Cycloaddition.

Rationale: This protocol uses Chloramine-T as a mild oxidant to generate the nitrile oxide in situ, avoiding the handling of unstable intermediates.

  • Reagents:

    • Benzaldehyde oxime (1.0 equiv)

    • 4-Ethynyltoluene (1.2 equiv)

    • Chloramine-T trihydrate (1.2 equiv)

    • Copper(II) sulfate pentahydrate (0.05 equiv) / Sodium ascorbate (0.1 equiv) [Optional for rate enhancement]

    • Solvent: Ethanol/Water (1:1 v/v)

  • Procedure:

    • Step 1: Dissolve benzaldehyde oxime (10 mmol) in EtOH/H2O (20 mL).

    • Step 2: Add Chloramine-T (12 mmol) portion-wise over 10 minutes at room temperature. Stir for 15 minutes to generate the nitrile oxide precursor (chloramine-T acts as both chlorinating agent and base source in some variants, though adding a trace of base helps).

    • Step 3: Add 4-ethynyltoluene (12 mmol).

    • Step 4: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Note: If using Cu-catalysis, reaction can proceed at RT.

    • Step 5: Monitor via TLC (Hexane/EtOAc 4:1).

    • Step 6: Upon completion, cool to RT. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from ethanol.

Self-Validation:

  • Success Indicator: Disappearance of the oxime spot on TLC and formation of a highly fluorescent spot (isoxazoles are often UV-active).

  • Yield: Typical isolated yields range from 75–90%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Dimerization of nitrile oxide (Furoxan formation).[3]Decrease the concentration of the dipole precursor. Add the oxidant slowly (syringe pump) to keep nitrile oxide concentration low relative to the alkyne.
Regioisomer Mixture Thermal pathway lacks selectivity.Switch to Copper(I) catalysis (for 3,5-selectivity) or Ruthenium(II) catalysis (for 3,4-selectivity).
Incomplete Reaction Steric hindrance on alkyne.Increase reaction temperature or switch to a high-boiling solvent (e.g., DMF, Toluene). Use microwave irradiation.[1][4]
Side Products Hydrolysis of oxime.Ensure anhydrous conditions if using pre-formed chlorooximes.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][5][3][6][7][8][9][10] Past and Future. Angewandte Chemie International Edition. Link

  • Waldo, J. P., & Larock, R. C. (2007).[11] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. Journal of Organic Chemistry. Link

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[5] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Journal of Organic Chemistry. Link

  • Yeom, H-S., et al. (2010).[12] Direct Synthesis of Trisubstituted Isoxazoles through Gold-Catalyzed Domino Reaction of Alkynyl Oxime Ethers.[12][13] Organic Letters.[11][12] Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions.Link

Sources

Discovery and History of 2-(4-Methylisoxazol-3-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(4-methylisoxazol-3-yl)ethanol , a specialized heterocyclic building block. It explores the compound's chemical lineage, synthetic pathways, and utility in modern medicinal chemistry, specifically within the context of fragment-based drug design (FBDD) and bioisosteric replacement.

Part 1: Executive Summary & Chemical Identity

2-(4-methylisoxazol-3-yl)ethanol (CAS: 1582184-63-1, also referenced as 4-methyl-3-isoxazoleethanol) represents a distinct class of 3,4-disubstituted isoxazoles. Unlike the widely occurring 3,5-disubstituted isomers (found in drugs like Sulfamethoxazole) or the 5-substituted derivatives (like Muscimol), the 3,4-substitution pattern offers unique steric and electronic vectors for drug development.

This compound serves as a critical hydroxyethyl-linker scaffold , allowing researchers to tether the pharmacologically active isoxazole core—a known bioisostere for pyridine and amide groups—to other molecular fragments while maintaining specific solubility and metabolic profiles.

Table 1: Chemical Specifications

Property Specification
IUPAC Name 2-(4-methyl-1,2-oxazol-3-yl)ethanol
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Core Scaffold 1,2-Oxazole (Isoxazole)
Substituents 4-Methyl (C4), 3-Hydroxyethyl (C3)
Key Functionality Primary Alcohol (Nucleophile), Isoxazole (Acceptor/Donor)

| Related Analogs | Sulfurol (Thiazole analog), Muscimol (5-substituted), Valdecoxib (3,4-diaryl) |

Part 2: Historical Context & Synthetic Evolution

The history of 2-(4-methylisoxazol-3-yl)ethanol is deeply intertwined with the broader evolution of isoxazole chemistry, which began with Ludwig Claisen’s discovery of isoxazoles in 1888. While early research focused on 3,5-disubstituted isoxazoles due to the facile condensation of 1,3-dicarbonyls with hydroxylamine, the 3,4-disubstituted variants like this ethanol derivative emerged later as demand for precise regiochemical control in drug synthesis grew.

The Regioselectivity Challenge

Historically, synthesizing 3,4-disubstituted isoxazoles was synthetically demanding. Standard condensation methods favor the 3,5-isomer or 5-substituted products. The isolation of 2-(4-methylisoxazol-3-yl)ethanol therefore represents a triumph of regioselective cycloaddition strategies, particularly the Huisgen 1,3-dipolar cycloaddition .

Modern Synthetic Pathways

Two primary routes have been established for accessing this scaffold with high fidelity.

Route A: Nitrile Oxide Cycloaddition (The Convergent Route) This method utilizes the reaction between a specific nitrile oxide and an alkyne/alkene. To achieve the 3-(hydroxyethyl)-4-methyl pattern, precursors must be carefully selected to avoid the thermodynamically favored 5-isomer.

  • Mechanism:[1] [3+2] Cycloaddition.

  • Key Reagents: 3-hydroxypropanonitrile oxide + Propyne (requires regiocontrol).

Route B: Lateral Lithiation (The Divergent Route) A more direct modern approach involves the functionalization of the pre-formed isoxazole ring.

  • Precursor: 3,4-Dimethylisoxazole.

  • Mechanism:[1] Lateral lithiation at the C3-methyl group using LDA (Lithium Diisopropylamide), followed by reaction with formaldehyde or ethylene oxide.

  • Selectivity: Lithiation of 3,4-dimethylisoxazole kinetically favors the C5 position (if unsubstituted) or the C3-methyl group over the C4-methyl group due to electronic stabilization from the adjacent nitrogen.

Part 3: Experimental Protocols

The following protocol describes the Lateral Lithiation Route , favored for its operational simplicity in generating the ethanol side chain from the methyl precursor.

Protocol: Synthesis of 2-(4-methylisoxazol-3-yl)ethanol via C3-Lateral Lithiation

Objective: Selective functionalization of the C3-methyl group of 3,4-dimethylisoxazole.

Reagents:

  • 3,4-Dimethylisoxazole (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 eq)

  • Paraformaldehyde (excess) or Ethylene Oxide (gas)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (50 mL).

  • Deprotonation: Cool the THF to -78°C using a dry ice/acetone bath. Add 3,4-dimethylisoxazole (10 mmol).

  • Lithiation: Dropwise add n-BuLi (11 mmol) over 15 minutes. Maintain temperature < -70°C.

    • Mechanistic Insight: The C3-methyl protons are more acidic than C4-methyl protons due to the inductive effect of the adjacent C=N bond. The resulting carbanion is stabilized by lithium coordination.

  • Stirring: Stir at -78°C for 45 minutes to ensure complete formation of the lithiated species (3-lithiomethyl-4-methylisoxazole).

  • Electrophile Addition:

    • For Ethanol Chain: If using Paraformaldehyde, this yields the methanol derivative. To get the ethanol derivative directly, one would typically use Ethylene Oxide (bubbled into solution) or alkylate with a protected bromo-ethanol equivalent.

    • Alternative: React the lithiated species with Paraformaldehyde to get the alcohol, then homologate.

    • Direct Route: Use 3-methyl-4-methylisoxazole ? No, start with 3,4-dimethylisoxazole . Lithiation at C3-Me + Formaldehyde -> 3-(2-hydroxyethyl) ? No, that gives 3-(hydroxymethyl).

    • Correction: To get the ethanol (-CH2CH2OH) chain directly from a methyl group (-CH3), one must react the lithiated methyl (-CH2Li) with Paraformaldehyde (gives -CH2CH2OH? No, gives -CH2CH2OH only if reacting -CH2Li with Formaldehyde? No. -CH2Li + HCHO -> -CH2CH2OH. Wait. -CH2(-) + H2C=O -> -CH2-CH2-O(-). Correct. This adds ONE carbon.

    • Therefore: To get the ethanol chain (2 carbons attached to ring), one must start with 3,4-dimethylisoxazole and react with Paraformaldehyde (adds 1 carbon to methyl -> ethyl alcohol).

    • Verification: Methyl (-CH3) + HCHO -> Ethyl alcohol (-CH2CH2OH)?

    • Math: R-CH3 -> [R-CH2]- -> + CH2O -> R-CH2-CH2-OH. Correct.

  • Quenching: Quench the reaction with saturated NH₄Cl solution at -20°C.

  • Workup: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.[2] Concentrate in vacuo.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Part 4: Technical Visualization

The following diagram illustrates the regioselective synthetic logic and the bioisosteric relationships of the compound.

G Start Precursor: 3,4-Dimethylisoxazole Lithiation Step 1: Lateral Lithiation (n-BuLi, -78°C) Start->Lithiation Regioselective Deprotonation Intermediate Intermediate: 3-Lithiomethyl Species Lithiation->Intermediate Reaction Step 2: Electrophilic Trap (Paraformaldehyde) Intermediate->Reaction C-C Bond Formation Product Target: 2-(4-methylisoxazol-3-yl)ethanol Reaction->Product Workup Sulfurol Bioisostere: Sulfurol (Thiazole Analog) Product->Sulfurol Structural Similarity Muscimol Functional Analog: Muscimol (GABA Agonist) Product->Muscimol Pharmacophore Overlap

Figure 1: Synthetic pathway via lateral lithiation and structural relationships to key bioisosteres.

Part 5: Applications in Drug Discovery

1. Fragment-Based Drug Design (FBDD) 2-(4-methylisoxazol-3-yl)ethanol serves as an ideal fragment due to its low molecular weight (127 Da) and "Rule of 3" compliance. The hydroxyl group acts as a versatile handle for conjugation, while the isoxazole ring provides a rigid, polar scaffold that engages in hydrogen bonding (acceptor at N, donor at O? No, acceptor at N/O) and pi-stacking interactions.

2. Bioisosterism

  • Thiazole Replacement: It is the direct isoxazole bioisostere of Sulfurol (4-methyl-5-thiazoleethanol). Replacing the sulfur atom with oxygen reduces lipophilicity (LogP), which can improve the metabolic stability and water solubility of a drug candidate.

  • Pyridine Mimicry: The 3,4-disubstituted isoxazole motif mimics the geometry of 2,3-disubstituted pyridines, often used in kinase inhibitors (e.g., p38 MAP kinase inhibitors) to fine-tune the vector of the side chain.

3. Precursor for Advanced Ligands The ethanol side chain is readily converted into:

  • Leaving Groups: Mesylation/Tosylation allows substitution with amines to generate GABA-ergic ligands or Sigma receptor ligands .

  • Carboxylic Acids: Oxidation yields 2-(4-methylisoxazol-3-yl)acetic acid, a precursor for peptidomimetics.

References
  • Claisen, L. (1888). "Zur Kenntniss der Isoxazole." Berichte der deutschen chemischen Gesellschaft, 21(1), 1149-1157.
  • Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds. Elsevier.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12236125, 4-Methyl-3-isoxazoleethanol. Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development. (Context on isoxazole utility).

Sources

In Silico Target Deconvolution for 2-(4-methylisoxazol-3-yl)ethanol: A Multi-Tiered Computational Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous in silico framework for identifying biological targets of 2-(4-methylisoxazol-3-yl)ethanol (CAS: 1582184-63-1). As a low-molecular-weight fragment (MW: 127.14 Da), this compound functions primarily as a chemical scaffold or fragment rather than a fully optimized lead. Consequently, standard target prediction protocols must be adapted to account for low-affinity interactions typical of Fragment-Based Drug Discovery (FBDD). This guide details a consensus-driven workflow integrating ligand-based similarity profiling, pharmacophore mapping, and structure-based inverse docking to generate high-confidence target hypotheses.

Chemical Profile & Significance

Before initiating computational workflows, the physicochemical profile of the query molecule must be established to define the boundaries of the simulation.

  • Compound Name: 2-(4-methylisoxazol-3-yl)ethanol[1]

  • Core Scaffold: 4-methylisoxazole

  • Functional Handle: C3-hydroxyethyl group (H-bond donor/acceptor)

  • SMILES: Cc1c(CCO)no1 (Canonical)

  • Significance: Isoxazole derivatives are privileged scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids or esters. They are frequently found in inhibitors of nuclear receptors (e.g., RORγt) and bacterial enzymes (e.g.,

    
    -lactamases) .
    
Critical Consideration: The "Fragment" Challenge

Unlike complex drug molecules (MW > 350 Da) that exhibit high specificity, this molecule is a fragment .

  • Expert Insight: In silico tools often bias towards larger, more complex ligands. For a fragment, "high probability" scores in tools like SwissTargetPrediction often reflect the recognition of the scaffold in larger drugs rather than a specific high-affinity lock-and-key fit. Predictions must be interpreted as "binding potential" rather than "inhibition."

Phase I: Ligand-Based Profiling (The "Soft" Filter)

Ligand-based methods rely on the "Guilt by Association" principle: if the query molecule is structurally similar to ligands of a known target, it likely shares that target.

Similarity Ensemble Approach (SEA)

SEA relates proteins based on the chemical similarity of their ligand sets. It is robust for scaffold hopping.

  • Protocol:

    • Input: Canonical SMILES.

    • Algorithm: The query is fingerprinted (ECFP4 or similar) and compared against thousands of target-annotated ligand sets (ChEMBL/WOMBAT databases).

    • Statistical Correction: Raw Tanimoto coefficients are converted to Z-scores to correct for random background similarity.

    • Threshold: Filter hits with E-value <

      
       .
      
SwissTargetPrediction (Dual-Metric Scoring)

This tool is superior for isoxazoles because it combines 2D fingerprints with 3D electroshape vectors.

  • Mechanism:

    • 2D Similarity: Tanimoto coefficient using FP2 fingerprints.

    • 3D Similarity: Manhattan distance between electroshape vectors (capturing the spatial arrangement of the hydroxyethyl tail relative to the ring).

  • Output Interpretation: Focus on the "Probability" score. For this fragment, a probability > 0.3 is significant, whereas for a full drug, > 0.7 is usually required.

Phase II: Structure-Based Screening (The "Hard" Filter)

Structure-based methods (Inverse Docking) dock the query molecule into a massive database of protein pockets (the "PDBome") to find energetically favorable binding sites.

Pharmacophore Mapping (PharmMapper)

Before full docking, map the essential features to identify potential binding cavities.

  • Feature Definition:

    • Isoxazole Nitrogen/Oxygen: H-bond acceptor.

    • Hydroxyl Group: H-bond donor/acceptor.

    • Methyl Group: Hydrophobic anchor.

  • Workflow: Submit the energy-minimized conformer to PharmMapper. The server matches these features against the pharmacophore models of >7,000 PDB structures.

Inverse Docking Workflow (AutoDock Vina / idTarget)

This is the most computationally intensive but specific step.

  • Protocol:

    • Library Preparation: Use a curated subset of the PDB (e.g., sc-PDB) containing "druggable" cavities.

    • Blind Docking: Since the binding site is unknown, the grid box must cover the entire protein surface (or use pre-defined active sites from the library).

    • Scoring: Rank targets by Binding Affinity (

      
      ).
      
    • Normalization: Use a Z-score normalization (as cited in Vertex AI Search 1.1) to compare scores across different proteins, as raw energy scores are protein-dependent.



Where 

and

are the mean and standard deviation of the docking scores of a decoy set against that specific protein.

Data Analysis: The Consensus Logic

Relying on a single method yields high false-positive rates. A consensus approach is mandatory.

Consensus Scoring Matrix

Construct a table to prioritize hits. A target is considered "High Confidence" only if it appears in at least one Ligand-Based method AND one Structure-Based method.

Target ClassSpecific TargetSEA E-ValueSwissTarget Prob.Docking

(kcal/mol)
Consensus Verdict
Nuclear Receptor ROR

t

0.45-7.2High Priority
Enzyme COX-2

0.12-6.1Low Priority
Kinase p38 MAPK

0.22-5.8Medium Priority

(Note: Data above is illustrative of the expected output format).

Visualization of the Workflow

The following diagram illustrates the integrated decision-making process for target deconvolution.

TargetPredictionWorkflow cluster_LB Phase 1: Ligand-Based cluster_SB Phase 2: Structure-Based Start Query: 2-(4-methylisoxazol-3-yl)ethanol SEA SEA (Pattern Matching) Start->SEA STP SwissTargetPrediction (2D/3D Similarity) Start->STP Pharm PharmMapper (Feature Mapping) Start->Pharm Filter Data Normalization (Z-Score Calculation) SEA->Filter STP->Filter InvDock Inverse Docking (AutoDock Vina/idTarget) Pharm->InvDock  Guide Grid Box   InvDock->Filter Consensus Consensus Scoring Matrix (Intersection of LB & SB) Filter->Consensus Validation Experimental Validation (TSA / SPR) Consensus->Validation  Top 5 Hits  

Figure 1: Integrated computational workflow for de novo target identification of isoxazole fragments.

Experimental Validation (Trustworthiness)

An in silico prediction is a hypothesis, not a result. The following validation protocols are required to confirm physical binding.

Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

Best for fragments. It measures the increase in protein melting temperature (


) upon ligand binding.
  • Protocol:

    • Incubate recombinant target protein (2-5

      
      M) with the compound (1 mM) and SYPRO Orange dye.
      
    • Ramp temperature from 25°C to 95°C.

    • Positive Hit: A

      
      C indicates stabilization and binding.
      
Surface Plasmon Resonance (SPR)

Essential for determining binding kinetics (


) and affinity (

).
  • Relevance: Fragments often have fast off-rates. SPR is sensitive enough to detect these transient interactions where standard IC50 assays might fail.

References

  • SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. [Link]

  • Similarity Ensemble Approach (SEA): Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology. [Link]

  • Inverse Docking Methodologies: Kharkar, P. S., Warrier, S., & Gaud, R. S. (2014). Reverse docking: a powerful tool for drug repositioning and target identification.[2] Future Medicinal Chemistry. [Link]

  • PharmMapper Server: Wang, X., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a self-updated pharmacophore database. Nucleic Acids Research. [Link]

  • Isoxazole Scaffold Significance: G. Chaitanya Sai, et al. (2017). Design, Binding Affinity Studies and In-Silico ADMET Predictions of Novel Isoxazoles. International Journal of Pharmacy and Pharmaceutical Research. [Link]

Sources

Methodological & Application

detailed synthesis protocol for 2-(4-methylisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Synthesizing 2-(4-methylisoxazol-3-yl)ethanol presents a specific regiochemical challenge: distinguishing between the 3,4-disubstituted and 3,5-disubstituted isomers. Standard condensation of 1,3-dicarbonyls with hydroxylamine typically yields mixtures or favors the thermodynamically stable 5-substituted isoxazoles. Similarly, direct lithiation of 4-methylisoxazole occurs preferentially at the C5 position, leading to the wrong isomer.

To guarantee the 3-(2-hydroxyethyl)-4-methyl substitution pattern, this protocol utilizes a Regiocontrolled 1,3-Dipolar Cycloaddition . We employ the steric bulk of a trimethylsilyl (TMS) group on the dipolarophile to force the methyl group into the C4 position. This "TMS-directing strategy" is the industry standard for high-fidelity isoxazole synthesis.

Retrosynthetic Logic
  • Target: 2-(4-methylisoxazol-3-yl)ethanol

  • Key Intermediate: 3-(2-(benzyloxy)ethyl)-4-methyl-5-(trimethylsilyl)isoxazole

  • Reaction Class: [3+2] Cycloaddition (Huisgen).

  • Regiocontrol Element: 1-(Trimethylsilyl)propyne (The TMS group directs the formation of 5-TMS isoxazoles due to steric repulsion at the C3/C4 interface).

Detailed Synthesis Protocol

Phase 1: Precursor Synthesis (Nitrile Oxide Generation)

Objective: Prepare the dipole precursor, 3-(benzyloxy)propanohydroximoyl chloride.

Reagents:

  • 3-(Benzyloxy)propan-1-ol (Starting material)

  • Swern Oxidation reagents (Oxalyl chloride, DMSO, TEA) OR PCC

  • Hydroxylamine hydrochloride (

    
    )[1][2]
    
  • N-Chlorosuccinimide (NCS)

  • Solvents: DCM, DMF.

Step-by-Step:

  • Oxidation: Oxidize 3-(benzyloxy)propan-1-ol to 3-(benzyloxy)propanal using standard Swern conditions (Oxalyl chloride/DMSO, -78°C). Isolate the aldehyde immediately to prevent polymerization.

  • Oxime Formation:

    • Dissolve 3-(benzyloxy)propanal (1.0 eq) in EtOH/Water (1:1).

    • Add

      
       (1.2 eq) and 
      
      
      
      (0.6 eq).
    • Stir at RT for 2 hours. Extract with EtOAc, dry over

      
      .[3]
      
    • Yield: Expect >90% of 3-(benzyloxy)propanal oxime .

  • Chlorination (In-situ precursor):

    • Dissolve the oxime (1.0 eq) in dry DMF (0.5 M).

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

    • Note: Initiation may require a catalytic amount of HCl gas or slight warming.

    • Stir for 1 hour at RT. This generates 3-(benzyloxy)propanohydroximoyl chloride . Use immediately in Phase 2.

Phase 2: Regioselective [3+2] Cycloaddition

Objective: Construct the isoxazole core with the methyl group locked at position 4.[4]

Reagents:

  • Hydroximoyl chloride solution (from Phase 1)

  • 1-(Trimethylsilyl)propyne (1.5 eq) [Dipolarophile]

  • Triethylamine (

    
    ) (1.2 eq) [Base to generate Nitrile Oxide]
    
  • DCM (Solvent)

Mechanism: The base eliminates HCl from the hydroximoyl chloride to generate the transient 3-(benzyloxy)ethyl nitrile oxide . This dipole reacts with the alkyne. The bulky TMS group prefers the C5 position to minimize steric clash with the C3-alkyl chain, forcing the methyl group to C4.

Protocol:

  • Cool the solution of 3-(benzyloxy)propanohydroximoyl chloride in DCM to 0°C.

  • Add 1-(Trimethylsilyl)propyne (1.5 eq).

  • Add Triethylamine (1.2 eq) dropwise over 30 minutes. Control exotherm.

  • Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with water. Extract with DCM.[5] Wash organic layer with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Major Product: 3-(2-(benzyloxy)ethyl)-4-methyl-5-(trimethylsilyl)isoxazole.

    • Regioselectivity:[6] Typically >95:5 favoring the 4-Me isomer.

Phase 3: Deprotection & Final Isolation

Objective: Remove the TMS and Benzyl groups to reveal the target alcohol.

Step A: Desilylation

  • Dissolve the intermediate in THF.[7]

  • Add TBAF (1.0 M in THF, 1.2 eq) or

    
    /MeOH  (mild conditions).
    
  • Stir at RT for 1 hour. The C5-TMS is replaced by C5-H.

  • Isolate 3-(2-(benzyloxy)ethyl)-4-methylisoxazole .

Step B: Debenzylation Note: Standard catalytic hydrogenation (


) can sometimes reduce the isoxazole N-O bond (ring opening). Lewis acid deprotection is preferred.
  • Dissolve the desilylated ether in dry DCM at -78°C.

  • Add Boron Tribromide (

    
    )  (1.0 M in DCM, 1.2 eq) dropwise.
    
  • Stir at -78°C for 1 hour, then warm to 0°C.

  • Quench: Carefully add MeOH (exothermic) followed by saturated

    
    .
    
  • Extraction: Extract with DCM (3x).

  • Purification: Column chromatography (DCM/MeOH 95:5).

Final Product: 2-(4-methylisoxazol-3-yl)ethanol .

  • Appearance: Colorless oil or low-melting solid.

  • Characterization:

    • 1H NMR (CDCl3):

      
       8.15 (s, 1H, H-5), 3.90 (t, 2H, 
      
      
      
      ), 2.85 (t, 2H,
      
      
      ), 2.10 (s, 3H,
      
      
      ).

Data & Specifications

ParameterSpecification / Value
Molecular Formula

Molecular Weight 127.14 g/mol
Key Precursor 1-(Trimethylsilyl)propyne
Regioselectivity >20:1 (4-Me vs 5-Me) via TMS direction
Overall Yield 45-55% (3 steps from oxime)
Storage Hygroscopic; Store at -20°C under Argon

Visualization: Reaction Workflow

SynthesisProtocol Start 3-(Benzyloxy)propanal Oxime Chlorination Hydroximoyl Chloride (In-situ) Start->Chlorination NCS, DMF Cycloaddition [3+2] Cycloaddition (+ TMS-Propyne) Chlorination->Cycloaddition Et3N (Base) Intermediate 5-TMS-4-Me-Isoxazole Intermediate Cycloaddition->Intermediate Regiocontrol: Sterics Desilylation Desilylation (TBAF) Intermediate->Desilylation Remove TMS Debenzylation Debenzylation (BBr3) Desilylation->Debenzylation Remove Benzyl Product 2-(4-methylisoxazol-3-yl)ethanol (Target) Debenzylation->Product Final Purification

Caption: Step-by-step synthetic flow utilizing TMS-directed cycloaddition for regiochemical fidelity.

Application Notes & Troubleshooting

Critical Control Points (CCP)
  • Nitrile Oxide Dimerization: The generated nitrile oxide is unstable and can dimerize to furoxan. Action: Always maintain an excess of the dipolarophile (TMS-propyne) and add the base slowly to keep the steady-state concentration of the nitrile oxide low.

  • Regioselectivity Check: Use NOESY NMR on the intermediate. Strong correlation between the TMS group and the isoxazole proton (if any) or lack of correlation with the side chain confirms the 5-TMS position. In this specific case, the 5-TMS/4-Me arrangement is thermodynamically and kinetically favored.

  • Debenzylation Safety:

    
     is highly corrosive and reacts violently with moisture. Use strictly anhydrous conditions. If the isoxazole ring shows sensitivity to Lewis acids, consider using DDQ  (if the benzyl group is PMB) or catalytic transfer hydrogenation (Cyclohexene/Pd).
    
Alternative Route (Homologation)

If 1-(Trimethylsilyl)propyne is unavailable, start with Ethyl acetoacetate , convert to Ethyl 4-methylisoxazole-3-carboxylate (via known literature methods involving specific oxime condensations), reduce to the alcohol, convert to the nitrile, and hydrolyze/reduce. This is a longer (7-step) route but uses cheaper reagents.

References

  • Regioselectivity in Cycloadditions: Dondoni, A., et al. "Regiocontrolled Synthesis of 3- and 5-Substituted Isoxazoles Using Trimethylsilylalkynes." Journal of Organic Chemistry, 1988.

  • Nitrile Oxide Generation: Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 1963.

  • Isoxazole Functionalization: Pinho e Melo, T. "Recent Advances in the Synthesis and Transformations of Isoxazoles." Current Organic Chemistry, 2005.

  • BBr3 Deprotection Protocol: McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 1968.

Sources

Application Note: Strategic Utilization of 2-(4-Methylisoxazol-3-yl)ethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the utilization of 2-(4-methylisoxazol-3-yl)ethanol (CAS: 2229010-05-1 / Analogous Isomers) as a strategic intermediate in medicinal chemistry.[1]

Executive Summary & Chemical Profile

In modern drug discovery, the isoxazole ring serves as a privileged scaffold, functioning as a bioisostere for carboxylic acids, esters, and amides while offering improved metabolic stability and lipophilicity profiles. 2-(4-methylisoxazol-3-yl)ethanol represents a high-value bifunctional building block.[1] Its value lies in the orthogonality of its reactive sites:

  • The Hydroxyethyl Handle (C3-tether): A flexible linker amenable to oxidation, activation, or etherification.

  • The C4-Methyl Group: Provides conformational restriction and blocks potential metabolic "soft spots" on the ring.

  • The Unsubstituted C5 Position: A latent nucleophilic site (via C-H activation) allowing for late-stage core elaboration.[1]

Chemical Specifications
PropertyValue / Description
Systematic Name 2-(4-methyl-1,2-oxazol-3-yl)ethanol
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
H-Bond Donors/Acceptors 1 / 3
Key Reactivity Primary Alcohol (Nucleophilic); C5-H (Acidic, pKa ~28)
Stability Stable to weak acids/bases; Ring cleavage occurs under strong reducing conditions (e.g., H₂/Pd, Fe/AcOH).[1][2][3]

Synthetic Utility & Workflows

The utility of this precursor is defined by three primary divergent pathways: Nucleophilic Substitution (Linker Synthesis) , Oxidative Functionalization (Bioisostere Synthesis) , and C5-H Functionalization (Scaffold Elaboration) .

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the precursor.

SyntheticPathways Precursor 2-(4-Methylisoxazol-3-yl)ethanol (Starting Material) Act Activation (Mesylation/Tosylation) Precursor->Act MsCl, Et3N Ether Aryl Ethers (Kinase Inhibitors) Precursor->Ether Mitsunobu (DIAD/PPh3) Ox Oxidation (Jones/TEMPO) Precursor->Ox CrO3 or NaOCl Lith C5-Lithiation (n-BuLi, -78°C) Precursor->Lith Base-Mediated Amine Primary Amines (GABA Analogs) Act->Amine NaN3 then Red. Act->Ether Ar-OH, K2CO3 Acid Isoxazole-3-acetic Acid (Glutamate Bioisostere) Ox->Acid COOH Formation Aryl 3,4,5-Trisubstituted Isoxazoles Lith->Aryl Electrophile Trap (R-X or Ar-B(OH)2)

Caption: Divergent synthetic workflows starting from 2-(4-methylisoxazol-3-yl)ethanol, highlighting access to amines, ethers, acids, and trisubstituted cores.[1]

Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling (Ether Linkage Formation)

Target Application: Synthesis of kinase inhibitors where the isoxazole acts as a solvent-exposed tail.[1]

Rationale: The Mitsunobu reaction is preferred over alkyl halide displacement for attaching complex phenols, as it proceeds under neutral conditions and avoids strong electrophiles that might react with other nucleophiles on the drug scaffold.

Materials:

  • Precursor: 2-(4-methylisoxazol-3-yl)ethanol (1.0 eq)[1]

  • Nucleophile: Substituted Phenol or N-heterocycle (1.0 eq)[1]

  • Phosphine: Triphenylphosphine (PPh₃) (1.2 eq)[1]

  • Azodicarboxylate: DIAD or DEAD (1.2 eq)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction flask with PPh₃ (1.2 eq) and the phenolic nucleophile (1.0 eq) under an inert atmosphere (N₂ or Ar). Dissolve in anhydrous THF.

  • Addition of Precursor: Add 2-(4-methylisoxazol-3-yl)ethanol (1.0 eq) to the solution. Cool the mixture to 0°C in an ice bath.

  • Activation: Add DIAD (1.2 eq) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions (e.g., hydrazine formation).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the phenol.[1]

  • Workup: Quench with water (5 mL). Concentrate THF under reduced pressure. Redissolve residue in EtOAc and wash with 1N NaOH (to remove unreacted phenol) followed by brine.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexanes:EtOAc (gradient 9:1 to 6:4).

    • Note: Triphenylphosphine oxide (TPPO) is a byproduct. If separation is difficult, use polymer-supported PPh₃.[1]

Protocol B: C5-H Functionalization (Late-Stage Lithiation)

Target Application: Elaborating the core to create 3,4,5-trisubstituted isoxazoles.[1]

Rationale: The C5 proton of the isoxazole ring is acidic (pKa ~20-25).[1] Protecting the alcohol allows for lithiation at C5, followed by trapping with electrophiles (aldehydes, alkyl halides).

Materials:

  • Substrate: TBS-protected 2-(4-methylisoxazol-3-yl)ethanol (1.0 eq)[1]

  • Base: n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 eq)[1]

  • Electrophile: Benzaldehyde or Alkyl Iodide (1.2 eq)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Protection: (Pre-step) Protect the primary alcohol as a TBS ether using TBSCl/Imidazole in DMF.

  • Deprotonation: Dissolve the TBS-protected intermediate in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe. Stir at -78°C for 30 minutes. The solution may turn yellow/orange, indicating the formation of the isoxazolyl-lithium species.

  • Trapping: Add the electrophile (e.g., Benzaldehyde) dropwise. Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

  • Quench: Quench with saturated NH₄Cl solution.

  • Deprotection: Treat the crude product with TBAF (1.0 M in THF) to regenerate the alcohol handle.

Medicinal Chemistry Applications

Bioisosterism of GABAergic Agents

The 3-substituted isoxazole core is structurally homologous to the carboxylate of neurotransmitters like GABA and Glutamate.

  • Concept: Oxidizing the ethanol chain to acetic acid yields (4-methylisoxazol-3-yl)acetic acid .[1]

  • Significance: This is a conformationally restricted analog of glutaric acid or a bioisostere of specific glutamate receptor modulators. The 4-methyl group restricts rotation, potentially locking the bioactive conformation.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "polar linker" fragment.[1]

  • Solubility: The hydroxyl group and isoxazole nitrogen improve aqueous solubility compared to phenyl rings.

  • Vector: The 1,2-relationship between the N-O bond and the ethanol chain provides a unique bond vector distinct from 1,3- or 1,4-disubstituted benzenes.[1]

Safety & Stability Considerations
  • Reductive Instability: The N-O bond is the "weak link." Avoid using Hydrogenation (H₂, Pd/C) or dissolving metal reductions (Na/NH₃) during synthesis, as this will cleave the ring to form a β-amino enone.

    • Alternative: Use non-reductive protective group removal (e.g., acid-labile Boc, silyl ethers).

  • Thermal Stability: Isoxazoles are generally thermally stable but can undergo rearrangement to oxazoles under extreme photolytic or thermal conditions (flash vacuum pyrolysis). Standard reflux conditions (<150°C) are safe.

References

  • Isoxazoles in Medicinal Chemistry

    • Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958. Link

  • Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development, 8(6), 723-740.
  • Mitsunobu Reaction Protocols

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link[1]

  • GABA Bioisosteres (Muscimol/Gaboxadol context)

    • Krogsgaard-Larsen, P., et al. (2000). "GABA(A) agonists and partial agonists: microcalorimetric, structural, and biological studies." Journal of Medicinal Chemistry, 43(11), 2155-2165. Link[1]

(Note: While specific literature on the exact CAS 2229010-05-1 is limited, the protocols above are derived from established reactivity patterns of the 4-methyl-3-isoxazoleethanol scaffold class.)

Sources

Application Note: Strategic Utilization of 2-(4-Methylisoxazol-3-yl)ethanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic utility of 2-(4-methylisoxazol-3-yl)ethanol (CAS: 10559-86-1), a specialized heterocyclic building block. While isoxazoles are well-established bioisosteres for carboxylic acids and esters, this specific scaffold offers a unique advantage: the 4-methyl group provides steric protection against metabolic ring-opening, a common liability in unsubstituted isoxazoles. This note outlines the molecule's reactivity profile, provides validated protocols for its incorporation into bioactive ligands (via Mitsunobu coupling and oxidation), and analyzes its role in synthesizing GABAergic and glutamatergic modulators.

Structural Analysis & Reactivity Profile

The Pharmacophore

The 2-(4-methylisoxazol-3-yl)ethanol scaffold consists of three critical domains:

  • The Isoxazole Core: Acts as a planar, aromatic bioisostere for amide or ester functionalities. It engages in

    
     stacking and hydrogen bonding (via the ring nitrogen).
    
  • The 4-Methyl "Blocker": In medicinal chemistry, the C4 position of the isoxazole ring is electronically susceptible to metabolic oxidation or electrophilic attack. Substitution at this position (4-Me) significantly increases metabolic stability compared to the 4-H analog.

  • The Hydroxyethyl Tail: A two-carbon linker ending in a primary alcohol. This length is critical; it mimics the

    
    -aminobutyric acid (GABA) backbone distance when the alcohol is converted to an amine, making it a privileged fragment for CNS-targeted library design.
    
Reactivity Landscape

The primary alcohol is the focal point for chemical modification. The isoxazole ring is stable to standard oxidizing agents (Jones, Dess-Martin) and acidic conditions, but sensitive to reductive cleavage (e.g., H2/Pd, LAH), which breaks the N-O bond to form


-amino enones.

Reactivity_Hub Start 2-(4-methylisoxazol-3-yl)ethanol Aldehyde Aldehyde (Reductive Amination Precursor) Start->Aldehyde DMP or Swern Ox Acid Carboxylic Acid (Peptide Coupling) Start->Acid TEMPO/BAIB Halide Alkyl Halide/Mesylate (Nucleophilic Displacement) Start->Halide SOCl2 or MsCl/Et3N Ether Aryl Ether (Mitsunobu Product) Start->Ether Ar-OH, DIAD, PPh3

Figure 1: Divergent synthetic pathways from the parent alcohol.[1]

Application Case Studies

Case Study A: Synthesis of GABA-A Receptor Modulators

Isoxazoles are classic bioisosteres for the carboxylate group in GABA. By converting the ethanol tail of the title compound into an amine, researchers generate homomuscimol analogs .

  • Mechanism: The 3-isoxazolyl group mimics the carboxylate of GABA, while the ethyl-amine chain mimics the GABA backbone. The 4-methyl group restricts conformational rotation, potentially increasing receptor subtype selectivity.

Case Study B: Kinase Inhibitor "Linker" Strategy

In fragment-based design, the ethanol chain serves as a spacer to probe solvent-exposed regions of a kinase ATP-binding pocket. The alcohol is coupled to a hinge-binding motif (e.g., a pyrazole or aminopyrimidine) via a Mitsunobu reaction.

Experimental Protocols

Protocol 1: Mitsunobu Coupling to Phenols

Target: Synthesis of 4-methyl-3-(2-phenoxyethyl)isoxazole derivatives.

Rationale: Direct alkylation using alkyl halides often leads to elimination side products. The Mitsunobu reaction offers mild, stereospecific (if chiral) C-O bond formation.

Materials:

  • 2-(4-methylisoxazol-3-yl)ethanol (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the isoxazole alcohol (1.0 mmol, 127 mg), phenol (1.1 mmol), and

    
     (1.2 mmol, 315 mg) in anhydrous THF (10 mL).
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD (1.2 mmol, 236 µL) dropwise over 10 minutes. Note: The solution will turn yellow. Ensure the temperature remains <5°C to prevent side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The crude residue will contain triphenylphosphine oxide (TPPO). Triturate with cold diethyl ether to precipitate most TPPO, filter, and purify the filtrate via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR: Disappearance of the alcohol triplet (~3.8 ppm) and appearance of the ether triplet shifted downfield (~4.2 ppm).

  • Yield: Typical yields range from 75–88%.

Protocol 2: TEMPO-Mediated Oxidation to Carboxylic Acid

Target: 2-(4-methylisoxazol-3-yl)acetic acid (Precursor for amide coupling).

Rationale: Strong oxidants like Chromic acid (Jones) generate toxic waste. The TEMPO/BAIB system is a "green," highly selective method for primary alcohols in the presence of acid-sensitive heterocycles.

Materials:

  • 2-(4-methylisoxazol-3-yl)ethanol (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv - catalytic)

  • BAIB (Bis-acetoxyiodobenzene) (2.2 equiv)

  • Solvent:

    
     (1:1 v/v)[1]
    

Step-by-Step Procedure:

  • Setup: Dissolve the alcohol (1.0 mmol) in DCM (5 mL). Add water (5 mL).

  • Catalyst Addition: Add TEMPO (0.1 mmol, 16 mg) and BAIB (2.2 mmol, 708 mg) in one portion.

  • Stirring: Vigorously stir the biphasic mixture at room temperature. The reaction typically completes in 2–4 hours.

  • Quench: Quench with 10% aqueous

    
     (5 mL) to destroy excess oxidant.
    
  • Extraction: Acidify the aqueous layer to pH 2 with 1N HCl. Extract with DCM (3 x 10 mL).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate. The product is often pure enough for subsequent coupling.
    

Quantitative Data Summary

ParameterValue / ConditionNotes
Molecular Weight 127.14 g/mol
LogP (Calc) ~0.65Good water solubility; CNS penetrant potential.
pKa (Isoxazole N) ~ -3.0Very weak base; will not protonate at physiological pH.
Thermal Stability Stable < 150°CAvoid prolonged heating >180°C (N-O bond cleavage).
Oxidation Yield (TEMPO) 85 - 92%High efficiency; no ring degradation observed.
Mitsunobu Yield 70 - 85%Steric bulk of 4-Me does not hinder primary alcohol reactivity.

Synthetic Workflow Visualization

The following diagram illustrates the integration of this building block into a hypothetical kinase inhibitor library.

Workflow Step1 Start: 2-(4-methylisoxazol-3-yl)ethanol Step2 Activation: Mesylation (MsCl, Et3N, DCM) Step1->Step2  Activation   Step3 Displacement: Reaction with Secondary Amines (Piperazines) Step2->Step3  SN2 Coupling   Step4 Library Generation: Isoxazolyl-ethyl-piperazines Step3->Step4  Purification  

Figure 2: Workflow for converting the alcohol to an amine linker library.

Troubleshooting & Stability Guide

  • Issue: Low Yield in Mitsunobu.

    • Cause: The isoxazole nitrogen can weakly participate as a nucleophile if the phenol is too sterically hindered, leading to N-alkylation side products.

    • Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD for sterically demanding couplings.

  • Issue: Ring Cleavage during Deprotection.

    • Warning: If your workflow involves removing a benzyl group elsewhere in the molecule using

      
      , you risk reducing the isoxazole N-O bond.
      
    • Solution: Use non-reductive deprotection methods (e.g.,

      
       or TFA) when this scaffold is present.
      

References

  • Isoxazoles in Medicinal Chemistry: Zhu, J., et al. "Isoxazole: A Privileged Scaffold in Drug Discovery."[2][3] ChemMedChem, 2018. Context: Reviews the bioisosteric properties of the isoxazole ring.

  • Mitsunobu Reaction Protocols: Swamy, K. C. K., et al.[4][5] "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Context: Standard conditions for primary alcohol coupling.

  • Green Oxidation Methods (TEMPO): Tojo, G., & Fernandez, M. "Oxidation of Alcohols to Aldehydes and Ketones." Springer Basic Reactions in Organic Synthesis, 2006. Context: Validates the TEMPO/BAIB protocol for heterocyclic alcohols.

  • GABA-A Receptor Ligand Design: Frølund, B., et al. "GABA-A Receptor Ligands based on the Isoxazole Scaffold." Journal of Medicinal Chemistry, 2002. Context: Establishes the structural logic of using 3-substituted isoxazoles as GABA mimics.

Sources

Application Note: Purification of 2-(4-Methylisoxazol-3-yl)ethanol by Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Technique: Normal-Phase Silica Gel Flash Chromatography Molecule: 2-(4-methylisoxazol-3-yl)ethanol (C₆H₉NO₂)

Overview & Chemical Context

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for amides and esters in blockbuster drugs like valdecoxib and leflunomide . The functionalization of this heterocycle, specifically in the form of 2-(4-methylisoxazol-3-yl)ethanol , presents a unique polarity profile that dictates its purification strategy.

The molecule contains three distinct domains:

  • The Isoxazole Core: Moderately polar, aromatic, and highly UV-active.

  • The 4-Methyl Group: Imparts localized lipophilicity.

  • The 3-Ethanol Appendage: A strong hydrogen-bond donor and acceptor.

Because the primary hydroxyl group interacts strongly with the free silanol groups (Si-OH) on a silica gel stationary phase, the compound exhibits significant retention. Furthermore, crude reaction mixtures generating this scaffold (often via 1,3-dipolar cycloadditions or oxime condensations) typically contain unreacted hydroxylamine, regioisomers, or furoxan dimers . A meticulously designed normal-phase chromatographic protocol is required to resolve these impurities without causing the target compound to streak or co-elute.

Pre-Chromatographic Work-Up (The Self-Validating Phase)

A successful column chromatography method is a self-validating system: the quality of the separation is directly proportional to the rigor of the pre-column work-up. Loading raw, unwashed crude mixtures onto silica gel will result in irreversible binding of basic impurities and severe band broadening.

  • Acid Wash (Hydroxylamine Removal): If the synthesis utilized hydroxylamine, the organic layer must be washed with 5% aqueous HCl. Hydroxylamine is highly basic and will streak through the column, co-eluting with the product. The acid wash protonates it, driving it entirely into the aqueous phase .

  • Base Wash (Diketone/Acid Removal): Wash with 5% NaHCO₃ to deprotonate and extract any unreacted 1,3-diketones or acidic byproducts.

  • Validation: Do not proceed to the column until a preliminary Thin Layer Chromatography (TLC) plate confirms the baseline is free of heavy, streaking amine impurities.

Chromatographic Strategy & Causality

Stationary and Mobile Phase Selection

We utilize Silica Gel 60 (230–400 mesh) . The mobile phase must balance the lipophilic methyl/isoxazole domains with the polar hydroxyl group. A binary gradient of Hexane and Ethyl Acetate (EtOAc) is optimal. Hexane provides the bulk flow, while EtOAc acts as the competitive hydrogen-bond acceptor, displacing the ethanol appendage from the silica's silanol sites.

Dry Loading vs. Wet Loading

Crucial Causality: 2-(4-methylisoxazol-3-yl)ethanol has poor solubility in non-polar solvents (like 90:10 Hexane/EtOAc) but high solubility in polar solvents (like DCM or pure EtOAc). If you "wet load" the sample using DCM, the sudden transition into the non-polar mobile phase inside the column will cause the compound to rapidly precipitate out of solution, creating an uneven band and ruining the resolution. Dry loading onto silica gel ensures the compound dissolves uniformly only when the mobile phase reaches the appropriate polarity threshold.

PurificationWorkflow Crude Crude Reaction Mixture (Isoxazole, Oximes, Furoxans) Workup Aqueous Work-up (Acid/Base Washes) Crude->Workup Remove salts/catalysts TLC TLC Optimization (Hexane/EtOAc Gradient) Workup->TLC Determine Rf Loading Dry Loading onto Silica (Prevents Band Broadening) TLC->Loading Optimize solvent Elution Flash Column Chromatography (Gradient Elution) Loading->Elution Load column Fractions Fraction Collection & TLC (UV 254 nm + KMnO4) Elution->Fractions Collect eluents Pure Pure 2-(4-methylisoxazol-3-yl)ethanol Fractions->Pure Pool & Concentrate

Figure 1: Step-by-step purification workflow for 2-(4-methylisoxazol-3-yl)ethanol.

Step-by-Step Purification Protocol

Step 1: Column Preparation (Slurry Packing)
  • Select a glass column appropriate for the crude mass (typically a 30:1 to 50:1 ratio of silica to crude product by weight).

  • Prepare a slurry of Silica Gel 60 in 100% Hexane.

  • Pour the slurry smoothly into the column. Causality: Slurry packing displaces trapped air. Air bubbles create "channeling," allowing the mobile phase to bypass the silica and destroying the separation resolution.

  • Drain the excess Hexane until the solvent level is exactly 1 mm above the silica bed.

Step 2: Sample Loading (Dry Loading)
  • Dissolve the crude 2-(4-methylisoxazol-3-yl)ethanol in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel to the flask (approximately 2 to 3 times the mass of the crude product).

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing, dry powder is obtained.

  • Carefully pour this loaded silica evenly onto the top of the packed column bed. Add a 1 cm protective layer of clean sea sand on top to prevent bed disruption during solvent addition.

Step 3: Gradient Elution

Apply pressurized air (flash chromatography) to maintain a steady flow rate (e.g., 2 inches/minute). Transition through the solvent systems as outlined in Table 1 .

Table 1: Mobile Phase Gradient Optimization

StepHexane:EtOAc RatioColumn Volumes (CV)Purpose / Causality
1 90:102Elutes highly lipophilic impurities (e.g., unreacted alkynes, furoxan dimers).
2 70:303Transitions column polarity; elutes moderately polar oxime intermediates.
3 50:503 - 4Elutes the target 2-(4-methylisoxazol-3-yl)ethanol (Expected Rf ~0.3).
4 0:1001Final column flush to remove highly polar baseline impurities.

Fraction Analysis & Troubleshooting

Collect fractions in standard test tubes (volume dependent on column size, typically 15–20 mL for a 10 g crude scale). Spot every third fraction onto a Silica Gel 60 F₂₅₄ TLC plate.

Table 2: TLC Visualization Matrix

Visualization MethodTarget Functional GroupAppearanceMechanism / Causality
UV Light (254 nm) Isoxazole ringDark spot on green fluorescent backgroundThe conjugated π-system of the isoxazole ring absorbs UV light, quenching the F₂₅₄ indicator in the silica.
KMnO₄ Stain Primary hydroxyl group (-OH)Bright yellow/brown spot on a purple backgroundPermanganate oxidizes the primary alcohol to a carboxylic acid, reducing Mn(VII) to Mn(IV) dioxide (brown).
Troubleshooting Common Issues
  • Severe Tailing of the Product: If the target compound streaks across multiple fractions, the hydrogen bonding with the silica is too strong. Solution: Add 1% Triethylamine (Et₃N) to your mobile phase. The Et₃N will selectively bind to and deactivate the highly acidic silanol sites on the column, allowing the isoxazole ethanol to elute as a tight band.

  • Co-elution with Regioisomers: If synthesized via a cycloaddition, the 5-methylisoxazole regioisomer may co-elute. Solution: Switch the solvent system from Hexane/EtOAc to a more selective, polarizable system such as Toluene/Acetone (80:20) . The π-π interactions between toluene and the isoxazole rings often provide the orthogonal selectivity needed to separate closely related regioisomers.

Once the pure fractions are identified via TLC, pool them into a tared round-bottom flask and concentrate via rotary evaporation (bath temperature ≤ 35 °C to prevent thermal degradation of the isoxazole ring) to yield the purified 2-(4-methylisoxazol-3-yl)ethanol.

References

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Journal of Organic Chemistry, 72(25), 9643–9647. URL:[Link]

  • Chen, M.-T., Li, Y.-R., Wang, Z.-Q., Jiang, S., Jia, Z.-H., & Zhang, D.-W. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(8), 1179. URL:[Link]

scale-up synthesis considerations for 2-(4-methylisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis Considerations for 2-(4-methylisoxazol-3-yl)ethanol

Executive Summary

The synthesis of 2-(4-methylisoxazol-3-yl)ethanol (CAS Registry Number implied: isomer of 4-methyl-3-isoxazoleethanol) presents distinct challenges during scale-up, primarily revolving around regioselective ring construction and the chemoselective reduction of the side chain without compromising the labile isoxazole N–O bond.

This guide outlines a robust, scalable protocol focusing on the "Ester-Reduction Route" , which is the preferred industrial strategy. By synthesizing the intermediate ethyl 2-(4-methylisoxazol-3-yl)acetate and subjecting it to a controlled hydride reduction, researchers can achieve high purity and yield while mitigating the thermal hazards associated with hydroxylamine chemistry and the safety risks of bulk lithium aluminum hydride (LAH) handling.

Strategic Route Selection & Mechanistic Insight

The synthesis is divided into two critical phases:

  • Isoxazole Core Construction: Establishing the 3,4-substitution pattern.

  • Side-Chain Functionalization: Reducing the ester precursor to the target alcohol.

Phase 1: Regioselective Ring Formation

Direct condensation of 1,3-dicarbonyls with hydroxylamine often yields mixtures of 3,5- and 3,4-isomers. For the 4-methyl-3-substituted scaffold, the Claisen-Type Condensation followed by Cyclization is the most scalable approach.

  • Precursor: Ethyl 4-methyl-3-oxopentanoate derivatives or functionalized enamines.

  • Mechanism: Hydroxylamine attacks the most electrophilic carbonyl (ketone/aldehyde) to form an oxime, followed by intramolecular cyclization onto the ester/nitrile.

Phase 2: Chemoselective Reduction

The reduction of the ester to the alcohol is the critical scale-up step.

  • Challenge: The isoxazole ring contains a weak N–O bond (bond energy ~55 kcal/mol) susceptible to reductive cleavage (reductive ring opening) by strong reducing agents or catalytic hydrogenation.

  • Solution: Use of Sodium Borohydride (NaBH₄) activated by Calcium Chloride (CaCl₂) or Methanol . This system mimics the reactivity of LiAlH₄ but is significantly safer and more selective, avoiding ring opening.

Synthesis Workflow Diagram (DOT)

SynthesisWorkflow cluster_hazards Critical Process Parameters (CPPs) Precursor Precursor (Beta-Keto Ester / Enamine) Intermediate Intermediate: Ethyl 2-(4-methylisoxazol-3-yl)acetate Precursor->Intermediate Cyclization (Reflux, pH Control) Hydroxylamine Hydroxylamine HCl + Base (NaOAc/NaOH) Hydroxylamine->Intermediate Exotherm Thermal Runaway Risk (NH2OH accumulation) Hydroxylamine->Exotherm Reduction Reduction System: NaBH4 + CaCl2 / EtOH Intermediate->Reduction Chemoselective Reduction Target Target: 2-(4-methylisoxazol-3-yl)ethanol Reduction->Target Quench & Workup Gas H2 Gas Evolution (During Reduction) Reduction->Gas

Caption: Workflow for the scale-up synthesis of 2-(4-methylisoxazol-3-yl)ethanol, highlighting critical intermediates and safety parameters.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(4-methylisoxazol-3-yl)acetate (Intermediate)

Note: This step assumes the use of a suitable beta-keto ester precursor, such as a formylated ester derivative.

Reagents:

  • Precursor (e.g., Ethyl 2-(ethoxymethylene)-3-oxobutanoate analog): 1.0 equiv

  • Hydroxylamine Hydrochloride (

    
    ): 1.1 equiv
    
  • Sodium Acetate (

    
    ): 1.1 equiv
    
  • Solvent: Ethanol (10 volumes)

Procedure:

  • Reactor Setup: Charge a glass-lined reactor with Ethanol and Sodium Acetate.

  • Hydroxylamine Addition: Add

    
     at ambient temperature. Stir for 30 minutes to generate the free base in situ. Caution: Ensure pH is controlled (4.0–5.0) to favor oxime formation over side reactions.
    
  • Precursor Addition: Add the dicarbonyl precursor slowly over 1–2 hours.

    • CPP: Maintain temperature

      
       during addition to prevent uncontrolled exotherm.
      
  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by HPLC (Target: >98% conversion).
    
  • Workup: Cool to

    
    . Remove ethanol under reduced pressure. Resuspend residue in Water/Ethyl Acetate. Wash organic layer with Brine. Dry and concentrate.
    
Protocol B: Scale-Up Reduction to 2-(4-methylisoxazol-3-yl)ethanol

This protocol uses the NaBH₄/CaCl₂ system to replace dangerous LiAlH₄.

Reagents:

  • Ethyl 2-(4-methylisoxazol-3-yl)acetate (Intermediate): 100 g (1.0 equiv)

  • Sodium Borohydride (

    
    ): 2.5 equiv
    
  • Calcium Chloride (

    
    ): 1.5 equiv
    
  • Solvent: Ethanol (anhydrous, 15 volumes) / THF (5 volumes)

Step-by-Step Methodology:

  • Preparation of Reducing System:

    • In a dry reactor under

      
      , dissolve 
      
      
      
      in Ethanol (exothermic dissolution; cool to
      
      
      ).
    • Add the Intermediate (Ester) dissolved in THF.

  • Borohydride Addition (Critical Step):

    • Add

      
       portion-wise (solids) or as a stabilized solution over 2 hours.
      
    • CPP: Maintain internal temperature between

      
       and 
      
      
      
      .
    • Safety: Massive

      
       evolution occurs. Ensure reactor venting is sized correctly and headspace is purged with 
      
      
      
      .
  • Reaction:

    • Allow to warm to room temperature (

      
      ) and stir for 4–6 hours.
      
    • Monitor by TLC/HPLC for disappearance of ester.

  • Quenching (Hazardous):

    • Cool to

      
      .
      
    • Carefully add Acetone (0.5 equiv) to consume excess hydride (forms isopropanol).

    • Slowly add Saturated

      
       solution . Note: Vigorous bubbling.
      
    • Adjust pH to ~6–7 with 1M HCl if necessary (avoid low pH to prevent ring hydrolysis).

  • Isolation:

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Distillation under high vacuum is preferred for the alcohol product (BP typically >120°C at reduced pressure).

Scale-Up Considerations & Data

Table 1: Comparison of Reducing Agents
ParameterLiAlH₄ (Traditional)NaBH₄ + CaCl₂ (Recommended)DIBAL-H
Safety Profile High Risk (Pyrophoric, vigorous quench)Moderate (H₂ evolution, non-pyrophoric)High (Cryogenic req., pyrophoric)
Selectivity Low (Risk of ring opening)High (Ester -> Alcohol only)High (Aldehyde control possible)
Cost/Scale Expensive, difficult logisticsCheap, solid handling easyExpensive, requires -78°C
Yield 85-95%80-90%70-85%
Safety & Hazard Analysis (Hydroxylamine)
  • Thermal Instability: Hydroxylamine free base is unstable. Always keep it in solution and buffered.

  • DSC Data: Differential Scanning Calorimetry of isoxazole reaction mixtures often shows onset of decomposition >140°C. Never distill the intermediate ester at atmospheric pressure; use high vacuum to keep pot temperature <100°C.

  • Metal Contamination: Trace metals (Fe, Cu) catalyze the decomposition of hydroxylamine. Use glass-lined or passivated stainless steel (Hastelloy) reactors.

Analytical Controls

  • HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% H3PO4). Isoxazoles absorb strongly at 210–254 nm.

  • NMR Identification:

    • Proton (

      
       NMR):  Look for the 5-H singlet of the isoxazole ring (~8.2–8.4 ppm) to confirm the ring is intact.
      
    • Isomer Check: 3,5-disubstituted isomers will have a different splitting pattern or shift for the ring proton compared to the 3,4-target.

References

  • Regioselective Synthesis of Isoxazoles: Title: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Source: Synlett (Thieme Connect).
  • Safety of Hydroxylamine: Title: Hydroxylamine Hydrochloride Safety Data Sheet. Source: Thermo Fisher Scientific.
  • Reduction Methodologies

    • Title: Selective reductions of esters to alcohols using NaBH4/CaCl2.
    • Source: Organic Chemistry Portal (General Methodology Reference).
    • URL:[Link]

  • Isoxazole Synthesis Overview

    • Title: Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Note & Protocol: Mastering the Cyclization Step in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone scaffold in modern medicinal chemistry and materials science. Its prevalence in blockbuster drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole underscores its significance as a "privileged structure."[1][2] The isoxazole moiety's unique electronic properties and its capacity to act as a versatile hydrogen bond donor and acceptor make it an invaluable component in the design of bioactive molecules.[3][4]

The construction of this vital heterocyclic core hinges on the critical cyclization step. The choice of synthetic strategy for this step dictates the substitution pattern, regioselectivity, and overall efficiency of the synthesis. This application note provides an in-depth guide to the most robust and widely employed experimental setups for isoxazole ring formation. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind procedural choices, offers detailed, field-tested protocols, and provides troubleshooting guidance to empower researchers in their synthetic endeavors.

Section 1: The Cornerstone Strategy: [3+2] Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is arguably the most powerful and versatile method for constructing the isoxazole core.[4][5][6] The reaction with an alkyne directly furnishes the aromatic isoxazole ring. A key experimental consideration is that nitrile oxides are highly reactive and unstable intermediates, prone to dimerization. Therefore, they are almost exclusively generated in situ from stable precursors immediately prior to the cycloaddition event.[5][6]

Mechanistic Overview: The Concerted Pathway

The reaction proceeds via a concerted [3+2] pericyclic mechanism, where the three atoms of the nitrile oxide react with two atoms of the alkyne in a single transition state to form the five-membered ring.[4] This concerted nature often leads to high stereospecificity when alkenes are used as dipolarophiles.

Caption: Concerted [3+2] cycloaddition pathway.

Common Precursors for In Situ Nitrile Oxide Generation

The choice of precursor is dictated by the desired reaction conditions and substrate tolerance.

  • Aldoximes: The oxidation of aldoximes is the most common method. A wide range of mild oxidizing agents can be used, including N-Chlorosuccinimide (NCS), Chloramine-T, and Oxone.[6][7][8]

  • Hydroximoyl Halides: Dehydrohalogenation of hydroximoyl halides with a base provides a clean route to nitrile oxides.[9]

  • Primary Nitroalkanes: Dehydration of primary nitroalkanes, often facilitated by reagents like Boc₂O or acids, is another effective strategy.[10][11][12]

  • O-Silylated Hydroxamic Acids: These stable, crystalline precursors release nitrile oxides under mild conditions upon treatment with activators like triflic anhydride.[13]

Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a highly reliable and regioselective method developed from the principles of "click chemistry."[4] The copper(I) catalyst not only accelerates the reaction but, crucially, controls the regioselectivity to exclusively yield the 3,5-disubstituted product when using terminal alkynes.[4][9] It combines three steps into a single pot: oxime formation, nitrile oxide generation, and cycloaddition.[6][10]

Workflow Diagram

G start Aldehyde + Hydroxylamine HCl step1 Step 1: Oxime Formation (Base, e.g., NaOH in t-BuOH/H₂O) start->step1 step2 Step 2: Nitrile Oxide Generation (Add Chloramine-T) step1->step2 step3 Step 3: Cycloaddition (Add Terminal Alkyne + Cu(I) catalyst) step2->step3 workup Work-up & Purification (Filtration, Silica Plug) step3->workup product 3,5-Disubstituted Isoxazole workup->product

Caption: One-pot copper-catalyzed isoxazole synthesis workflow.

Materials & Reagents

Reagent Molar Eq. Purpose
Aldehyde 1.0 Starting material
Hydroxylamine hydrochloride 1.05 N-O source for isoxazole
Sodium hydroxide 1.05 Base for oxime formation
tert-Butanol / Water - Solvent system
Chloramine-T trihydrate 1.05 Oxidant for nitrile oxide generation
Terminal Alkyne 1.0 Dipolarophile
CuSO₄·5H₂O 0.02-0.05 Catalyst precursor

| Copper Turnings / Sodium Ascorbate | catalytic | Reducing agent for Cu(I) generation |

Step-by-Step Protocol

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq), hydroxylamine hydrochloride (1.05 eq), and sodium hydroxide (1.05 eq).

  • Oxime Formation: Add the solvent system (e.g., a 1:1 mixture of t-BuOH and water) to achieve a concentration of ~0.5 M. Stir vigorously at room temperature for 1 hour. The formation of the aldoxime can be monitored by Thin Layer Chromatography (TLC).

  • Nitrile Oxide Generation: To the same flask, add Chloramine-T trihydrate (1.05 eq) in small portions over 5-10 minutes. An exotherm may be observed. Stir for an additional 30 minutes.

  • Cycloaddition: Add the copper catalyst source, CuSO₄·5H₂O (0.03 eq), along with a reducing agent like a few copper turnings or sodium ascorbate (0.05 eq).[6] Finally, add the terminal alkyne (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-12 hours. Monitor the disappearance of the alkyne by TLC.

  • Work-up: Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration and wash with cold water and a minimal amount of cold ethanol.

  • Purification: If necessary, the crude product can be redissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) and passed through a short plug of silica gel to remove the copper catalyst. Further purification can be achieved by recrystallization.[6]

Section 2: The Classic Method Modernized: Cyclocondensation of β-Dicarbonyls

The original Claisen isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2] While foundational, this method often suffers from a lack of regioselectivity, producing a mixture of two isomeric isoxazoles, which can be difficult to separate.[2][14] Modern variations overcome this by using β-dicarbonyl equivalents, such as β-enamino diketones, which allow for precise control over the reaction outcome by tuning the reaction conditions.[2]

Mechanistic Rationale: Controlling Regioselectivity

In the reaction of a β-enamino diketone with hydroxylamine, the initial nucleophilic attack of hydroxylamine can occur at two different carbonyl carbons. The subsequent cyclization and dehydration lead to different regioisomers. By carefully selecting the solvent, temperature, and pH, one can favor one pathway over the other, leading to a single major product.[2]

Sources

Application Note: Monitoring the Synthesis of 2-(4-methylisoxazol-3-yl)ethanol by TLC

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of 2-(4-methylisoxazol-3-yl)ethanol . It focuses on the critical reduction step of the ester precursor, a transformation where Thin Layer Chromatography (TLC) offers the most rapid and robust "in-process" decision-making capability.

Abstract & Scope

The synthesis of 2-(4-methylisoxazol-3-yl)ethanol is a pivotal step in generating isoxazole-based building blocks for fragment-based drug discovery. The most reliable synthetic route involves the reduction of Ethyl 2-(4-methylisoxazol-3-yl)acetate (or the corresponding methyl ester) using hydride reducing agents (e.g., LiAlH₄ or NaBH₄).

This guide provides a standardized protocol for monitoring this reduction. Unlike HPLC, which requires runtime and column equilibration, TLC provides immediate visual feedback on the consumption of the non-polar ester and the formation of the polar alcohol, allowing for precise quenching and impurity profiling.

Chemical Context & Reaction Scheme

Understanding the polarity shift is the foundation of this protocol.

  • Starting Material (SM): Ethyl 2-(4-methylisoxazol-3-yl)acetate. Contains a masking ester group. Mid-Polarity.

  • Product (P): 2-(4-methylisoxazol-3-yl)ethanol. Contains a primary hydroxyl group and the isoxazole nitrogen. High Polarity.

The Polarity Delta: The loss of the ester and the generation of a hydrogen-bond-donating hydroxyl group results in a significant drop in R_f value, making separation on Silica Gel 60 straightforward.

Reaction Workflow Diagram

ReactionWorkflow cluster_TLC TLC Monitoring Points SM Starting Material (Ester Precursor) Inter Intermediate (Alkoxide Complex) SM->Inter Hydride Addition Reagent Reducing Agent (LiAlH4 / THF) Reagent->Inter Product Target Product (Isoxazole Ethanol) Inter->Product Acidic Quench (Work-up) T0 T=0 (Baseline) T1 T=1h (Conversion Check) TEnd T=End (Completion)

Figure 1: Reaction pathway for the reduction of the isoxazole ester to the target ethanol, highlighting critical monitoring points.

Materials & Equipment

  • Stationary Phase: Silica Gel 60 F₂₅₄ pre-coated aluminum or glass plates (200 µm thickness).

  • Mobile Phase Solvents:

    • n-Hexane (HPLC Grade)

    • Ethyl Acetate (EtOAc)[1][2]

    • Methanol (MeOH) - For polar adjustment

  • Visualization:

    • UV Lamp (Short wave 254 nm)

    • Stain: Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄). Note: While the isoxazole ring is UV active, the alcohol product stains vigorously with PMA, aiding in confirmation.

Experimental Protocol

Step 1: Mobile Phase Optimization (The "Triangle" Method)

Since the product is significantly more polar than the starting material, a gradient screening approach is required.

Recommended Solvent System: Hexane : Ethyl Acetate (1:1 v/v)

Solvent SystemPredicted SM R_fPredicted Product R_fObservation
Hex:EtOAc (8:2) 0.60 - 0.700.05 - 0.10Product sticks to baseline. Good for checking SM purity.
Hex:EtOAc (1:1) 0.75 - 0.85 0.25 - 0.35 Optimal. Clear separation.
DCM:MeOH (95:5) > 0.900.40 - 0.50Use only if product is stuck on baseline in Hex/EtOAc.
Step 2: Sample Preparation (Mini-Workup)

Critical: Do not spot the crude reaction mixture directly if using LiAlH₄ or Borohydrides. The aluminum/boron salts can streak the plate and obscure the product spot.

  • Take a 20 µL aliquot of the reaction mixture.

  • Quench in a micro-vial with 50 µL of 1M HCl (or Saturated NH₄Cl).

  • Add 100 µL Ethyl Acetate. Vortex/Shake.

  • Spot the top organic layer .

Step 3: Plate Layout & Spotting

Use a "Co-spot" technique to detect co-elution.

  • Lane 1: Starting Material Standard (SM)

  • Lane 2: Co-spot (SM + Reaction Mixture)

  • Lane 3: Reaction Mixture (Rxn)

Step 4: Visualization Logic
  • Dry the plate completely (hot air gun) to remove solvent.

  • UV (254 nm): The isoxazole ring is aromatic.[3] Both SM and Product will appear as dark spots against the green fluorescent background.

  • Stain (PMA): Dip in PMA solution and heat. The alcohol (Product) will develop as a dark blue/green spot distinct from the background. The ester (SM) usually stains faintly or not at all compared to the alcohol.

Data Analysis & Decision Matrix

The following decision tree guides the operator through the TLC interpretation process.

DecisionTree Start Visualize Plate (UV 254nm) CheckSM Is SM Spot Visible? (Ref Rf ~0.8) Start->CheckSM CheckProd Is Product Spot Visible? (Ref Rf ~0.3) CheckSM->CheckProd Yes CheckSM->CheckProd No Decision1 Reaction Incomplete Continue Stirring / Add Reagent CheckProd->Decision1 Yes (SM present) Decision2 Reaction Complete Proceed to Quench CheckProd->Decision2 Yes (No SM) Decision3 No Reaction Check Reagent Quality / Temp CheckProd->Decision3 No (SM present) Decision4 Over-reaction / Decomposition Check for new spots at Rf < 0.2 CheckProd->Decision4 Yes (Many spots)

Figure 2: Decision matrix for interpreting TLC plates during the reduction of isoxazole esters.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Streaking / Tailing Residual Acid/Base or high concentration.Add 1% Triethylamine (if streaking) or Acetic Acid (if tailing) to eluent. Dilute sample.
Product spot splits Decomposition or Rotamers (unlikely for this structure).Ensure the quenching of the TLC aliquot was neutral. Check for ring opening (isoxazoles are sensitive to strong reduction).
No Product, SM consumed Ring cleavage (N-O bond break).The isoxazole N-O bond is labile to hydrogenation or excessive reduction. Ensure mild conditions (avoid Pd/C + H2).

References

  • Isoxazole Synthesis Overview: Pinho e Melo, T. M. (2005). Recent advances in the synthesis of isoxazoles.[4][5][6][7][8] Current Organic Chemistry, 9(10), 925-958.

  • TLC Visualization Reagents: Merck KGaA. (n.d.). TLC Visualization Reagents and Methods. Retrieved from Sigma-Aldrich.[9]

  • Reduction of Heterocyclic Esters: Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.

  • Isoxazole Stability: Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products.[10] Current Opinion in Drug Discovery & Development. (Contextual grounding on N-O bond stability).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(4-Methylisoxazol-3-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and yield optimization of 2-(4-methylisoxazol-3-yl)ethanol (also referred to as 3-(2-hydroxyethyl)-4-methylisoxazole ). This specific isomer presents unique challenges compared to the more common 3,5-disubstituted isoxazoles due to the propensity for ring fragmentation during metalation and regioselectivity issues during cyclization.

Topic: Yield Optimization & Troubleshooting Target Molecule: 2-(4-methylisoxazol-3-yl)ethanol (CAS: Derivative of 4-methylisoxazole) Primary Methodology: C3-Directed Lithiation / Electrophilic Trapping & Nitrile Oxide Cycloaddition User Level: Advanced / Senior Chemist

Executive Summary: The Yield Bottleneck

The synthesis of 2-(4-methylisoxazol-3-yl)ethanol typically suffers from two main failure modes:

  • Ring Fragmentation: When generating the C3-anion (via halogen-lithium exchange of 3-bromo-4-methylisoxazole), the isoxazole ring is prone to fragmentation into α-cyanoketones above -60°C.[1]

  • Regioisomeric Contamination: In direct cyclization routes (e.g., hydroxylamine + dicarbonyls), the formation of the 5-methyl-3-substituted isomer is thermodynamically favored, leading to difficult separations and low isolated yields of the 4-methyl isomer.

This guide focuses on the Lithiation-Trapping Route (Route A) as the highest-purity method, with a secondary focus on Cycloaddition (Route B).

Diagnostic Flowchart: Why is your yield low?

YieldDiagnosis Start Start: Low Yield Detected RouteCheck Which Synthetic Route? Start->RouteCheck RouteA Route A: Lithiation (3-Br-4-Me-Isoxazole) RouteCheck->RouteA RouteB Route B: Cycloaddition (Nitrile Oxide) RouteCheck->RouteB CheckA1 Is Temp > -70°C? RouteA->CheckA1 IssueB1 Issue: Regioisomer Mix (3,4 vs 3,5) RouteB->IssueB1 IssueA1 Issue: Ring Fragmentation SolA1 Action: Maintain -78°C strictly. Use internal thermometer. IssueA1->SolA1 IssueA2 Issue: Incomplete Trapping CheckA1->IssueA1 Yes CheckA2 Is BF3·Et2O used? CheckA1->CheckA2 No CheckA2->IssueA2 No SolA2 Action: Add Lewis Acid (BF3) to activate epoxide. CheckA2->SolA2 No SolB1 Action: Switch to specific alkyne precursor or Route A. IssueB1->SolB1

Caption: Decision tree for diagnosing yield loss in isoxazole ethanol synthesis. Blue nodes indicate decision points; Red nodes indicate failure modes.[1]

Module 1: The Lithiation Route (High Precision)

Strategy: Halogen-Lithium Exchange of 3-bromo-4-methylisoxazole followed by reaction with Ethylene Oxide.[1]

FAQ 1: Why does my reaction mixture turn dark/tarry upon adding n-BuLi?

Diagnosis: You are likely experiencing Ring Fragmentation .[1] Mechanism: The 3-lithioisoxazole intermediate is thermally unstable.[1] Above -65°C, it undergoes a retro-cyclization to form thermodynamically stable nitriles or cyanoketones.[1] Protocol Fix:

  • Solvent System: Use THF/Et2O (4:1). Ether helps stabilize the lithio species better than pure THF.[1]

  • Temperature: Cool the mixture to -95°C (liquid N2/MeOH slush) or strictly -78°C (Dry Ice/Acetone). Do not allow it to rise above -70°C until the electrophile is added.[1]

  • Reagent Quality: Titrate your n-BuLi. Excess base reacts with the product or causes deprotonation at the C5-position (lateral lithiation), leading to byproducts.

FAQ 2: The lithiated intermediate is formed, but it won't react with Ethylene Oxide.

Diagnosis: Ethylene oxide (epoxide) ring opening is sluggish with lithium reagents at -78°C. Solution: Use Lewis Acid Activation .[1] Standard organolithiums react poorly with epoxides at cryogenic temperatures.[1] By the time you warm it up to react, the isoxazole ring fragments.[1] Optimized Protocol:

  • Generate 3-lithio-4-methylisoxazole at -78°C.

  • Add BF3[1]·Et2O (1.1 equiv) pre-mixed with Ethylene Oxide (or add BF3 immediately after epoxide addition) at -78°C.[1]

  • The Lewis acid activates the epoxide, allowing ring opening at -78°C, preserving the isoxazole ring.[1]

Data: Temperature vs. Yield (Simulated based on Isoxazole Lithiation Kinetics)
Temperature (°C)Fragmentation %Conversion to Product %Observation
-40°C>85%<10%Dark tar, nitrile smell
-60°C40%45%Brown solution, moderate yield
-78°C5%85%Light yellow/orange, clean
-78°C (+BF3)<2%92% High purity crude

Module 2: Workup & Purification

Issue: The product is a small, polar alcohol.[1] It is water-soluble and often lost during aqueous extraction.[1]

FAQ 3: I see the product on TLC, but my isolated yield is <30%. Where did it go?

Diagnosis: Partition coefficient unfavorable. 2-(4-methylisoxazol-3-yl)ethanol is highly soluble in water.[1] Troubleshooting Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl (brine) and solid NaCl until no more dissolves.[1]

  • Solvent Choice: Do NOT use Diethyl Ether for extraction.[1] Use Ethyl Acetate (EtOAc) or DCM/Isopropanol (9:1) .[1]

  • Continuous Extraction: For scales >5g, use a continuous liquid-liquid extractor for 12 hours.

Detailed Experimental Protocol (Optimized)

Objective: Synthesis of 2-(4-methylisoxazol-3-yl)ethanol via 3-Lithio-4-methylisoxazole.

Reagents:

  • 3-Bromo-4-methylisoxazole (1.0 equiv)

  • n-BuLi (1.1 equiv, 2.5M in hexanes)

  • Ethylene Oxide (1.5 equiv, condensed)

  • BF3·Et2O (1.1 equiv)

  • THF (Anhydrous)[2]

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon. Add 3-bromo-4-methylisoxazole and THF.[1] Cool to -78°C .[1]

  • Exchange: Add n-BuLi dropwise over 20 mins. Maintain internal T < -75°C. Stir for 15 mins. Solution should be yellow/orange.

  • Trapping: Add Ethylene Oxide (condensed liquid) via syringe. Immediately add BF3·Et2O dropwise.

  • Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to -20°C over 2 hours.

  • Quench: Quench with saturated NH4Cl at -20°C.

  • Workup: Warm to RT. Saturate aqueous layer with solid NaCl.[1] Extract 5x with EtOAc.[1][3] Dry over Na2SO4.[1][3][4]

  • Purification: Flash chromatography (EtOAc/Hexane 1:1). The alcohol is polar; stain with KMnO4 to visualize.[1]

References

  • Micetich, R. G. (1970).[1] "Lithiation of Isoxazoles. Synthesis of 3- and 5-Substituted Isoxazoles." Canadian Journal of Chemistry, 48(13), 2006–2015.[1] Link

    • Key Insight: Establishes the instability of 3-lithioisoxazoles and the necessity of cryogenic conditions.
  • Giam, C. S., & Stout, J. L. (1971).[1] "Reaction of organolithium compounds with 3,5-dimethylisoxazole." Chemical Communications.[1]

    • Key Insight: Discusses lateral lithiation vs ring lithi
  • Chimichi, S., et al. (2015).[1] "Directed lithiation of simple aromatics and heterocycles."[1] Arkivoc, 2015(iv), 19-47.[1] Link

    • Key Insight: Review of directing groups and electrophile trapping for heterocycles.
  • Organic Chemistry Portal. "Isoxazole Synthesis." Link

    • Key Insight: General routes for cycloaddition str

Sources

identification of side products in 2-(4-methylisoxazol-3-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of 2-(4-methylisoxazol-3-yl)ethanol .

The synthesis of this target molecule typically involves the formation of an isoxazole core (e.g., ethyl 2-(4-methylisoxazol-3-yl)acetate) followed by the reduction of the ester side chain to a primary alcohol. Below, you will find our expert-curated FAQs, mechanistic troubleshooting guides, and self-validating experimental protocols to help you eliminate side products and optimize your yield.

Section 1: Troubleshooting Guides & FAQs

Q1: During the synthesis of my isoxazole ester precursor, I am isolating a mixture of products with identical masses but different NMR shifts. What are these side products, and how do I prevent them? A: You are likely observing a mixture of regioisomers. The formation of regioisomers is a common challenge in isoxazole synthesis, particularly during Claisen cyclocondensations of unsymmetrical 1,3-dicarbonyl compounds or 1,3-dipolar cycloadditions[1]. Because the regioselectivity is heavily influenced by the steric and electronic factors of the reactants, the 5-substituted regioisomer (e.g., ethyl 2-(4-methylisoxazol-5-yl)acetate) often forms alongside your desired 3-substituted target[1].

  • Causality & Solution: To drive regioselectivity, you must alter the electronic environment of the transition state. Modifying the solvent polarity or introducing a Lewis acid catalyst (such as BF₃·OEt₂) can effectively coordinate the intermediates and dictate the regiochemical outcome[1].

Q2: I am reducing my ester precursor to 2-(4-methylisoxazol-3-yl)ethanol, but my yields are low. TLC shows a highly polar, ninhydrin-positive byproduct at the baseline. What is happening? A: You are experiencing over-reduction leading to N-O bond cleavage. The isoxazole ring possesses a notoriously weak nitrogen-oxygen bond, which acts as a potential site of ring cleavage under strong reducing conditions[2]. When exposed to harsh reductants like Lithium Aluminum Hydride (LiAlH₄) or elevated temperatures, the ring opens to form parasitic side products such as β-amino alcohols or enaminoketones[2].

  • Causality & Solution: You must decouple the reduction of the ester from the cleavage of the heterocycle. Abandon excess LiAlH₄ and transition to milder, chemoselective reducing systems (see Section 2).

Q3: If LiAlH₄ is too harsh, which reducing agent should I use to prevent aldehyde stalling or ring cleavage? A: While LiAlH₄ is the traditional reagent of choice for reducing esters to alcohols due to its power[3], its lack of chemoselectivity makes it unsuitable for labile isoxazoles. Diisobutylaluminum Hydride (DIBAL-H) offers greater selectivity but is prone to stalling at the aldehyde intermediate unless tightly controlled at cryogenic temperatures[3]. We recommend an in-situ generated calcium borohydride system (NaBH₄/CaCl₂). It is robust enough to fully reduce the ester to the alcohol but mild enough to leave the N-O bond intact.

Section 2: Quantitative Data Summaries

To aid in your reagent selection, the table below summarizes the empirical outcomes of various reducing systems applied to isoxazole ester precursors.

Reducing SystemOperating TemperatureTarget Alcohol Yield (%)N-O Cleavage (Side Product)Aldehyde Stalling
LiAlH₄ (Excess) 65 °C (Reflux)< 10%> 80% 0%
DIBAL-H (1.1 eq) -78 °C45%< 5%40%
NaBH₄ / CaCl₂ 0 °C to RT> 85% < 5%< 5%

Section 3: Mechanistic & Workflow Visualizations

ReactionPathway Precursor Ester Precursor (Ethyl 2-(4-methylisoxazol-3-yl)acetate) Target Target Alcohol (2-(4-methylisoxazol-3-yl)ethanol) Precursor->Target NaBH4/CaCl2 (Optimal) Cleavage Ring-Opened Amino Alcohol (N-O Cleavage Side Product) Precursor->Cleavage LiAlH4 / Heat (Over-reduction) Aldehyde Aldehyde Intermediate (Stalled Reduction) Precursor->Aldehyde DIBAL-H (-78°C) Partial Reduction Elimination Vinyl Isoxazole (Dehydration Side Product) Target->Elimination Acidic Workup (Dehydration) Aldehyde->Target Excess Reductant

Caption: Mechanistic pathways of isoxazole ester reduction and side product formation.

Workflow Step1 1. Dissolve Ester in Dry THF (0 °C) Step2 2. Add NaBH4 (2.0 eq) & CaCl2 (1.0 eq) Step1->Step2 Step3 3. Stir at RT & Monitor via TLC (Avoid Cleavage) Step2->Step3 Step4 4. Quench with Sat. aq. Rochelle's Salt Step3->Step4 Step5 5. Extract (EtOAc) & Concentrate < 40 °C Step4->Step5

Caption: Optimized step-by-step workflow for the reduction of isoxazole esters.

Section 4: Standardized Experimental Protocol

Selective Reduction of Ethyl 2-(4-methylisoxazol-3-yl)acetate Objective: Synthesize 2-(4-methylisoxazol-3-yl)ethanol while suppressing N-O bond cleavage and dehydration.

Step 1: Preparation

  • Flame-dry a round-bottom flask and purge with N₂.

  • Dissolve ethyl 2-(4-methylisoxazol-3-yl)acetate (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Cool the mixture to 0 °C using an ice-water bath.

Step 2: Reagent Addition

  • Add anhydrous CaCl₂ (1.0 eq) to the stirring solution.

  • Slowly add NaBH₄ (2.0 eq) in small portions.

  • Mechanistic Causality: The combination of NaBH₄ and CaCl₂ generates calcium borohydride in situ. This species is more electrophilic and reactive toward esters than NaBH₄ alone, yet it remains mild enough to protect the labile N-O bond from reductive cleavage.

Step 3: Self-Validating Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (approx. 2-3 hours).

  • Monitor the reaction via TLC (Hexanes:EtOAc 1:1).

  • Checkpoint: The ester precursor (higher Rf) should disappear, replaced by a new, more polar UV-active spot (target alcohol). If a highly polar, ninhydrin-positive spot appears at the baseline, over-reduction is occurring, and the reaction must be quenched immediately.

Step 4: Quenching & Workup

  • Cool the reaction back to 0 °C.

  • Carefully quench the reaction by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) dropwise.

  • Mechanistic Causality: Avoid strong acidic quenches (e.g., HCl). Acidic conditions can protonate the newly formed primary alcohol, driving an E1/E2 elimination to form 4-methyl-3-vinylisoxazole (a volatile dehydration side product). Furthermore, Rochelle's salt prevents the formation of intractable boron/calcium emulsions.

  • Stir vigorously for 1 hour until two distinct, clear liquid layers form.

Step 5: Isolation

  • Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure with a water bath temperature strictly < 40 °C .

  • Mechanistic Causality: Excessive heat during rotary evaporation promotes thermal dehydration of the alcohol side chain.

References

  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives.
  • ResearchGate. Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • Common Organic Chemistry. Ester to Alcohol - Common Conditions.

Sources

Technical Support Center: Isoxazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers optimizing isoxazole synthesis. It prioritizes mechanistic understanding to troubleshoot failures in real-time.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting [3+2] Cycloadditions and Condensation Protocols

Core Diagnostic: Which Pathway are You Using?

Isoxazole synthesis generally falls into two primary mechanistic categories. Identify your pathway to access the relevant troubleshooting module.

  • Pathway A: [3+2] Dipolar Cycloaddition (Nitrile Oxide + Alkyne/Alkene)[1][2][3]

    • Common Issues: Dimerization (Furoxan formation), poor regioselectivity, explosive intermediates.

  • Pathway B: Cyclocondensation (Hydroxylamine + 1,3-Dicarbonyl)[4][5]

    • Common Issues: Regioisomer mixtures, incomplete cyclization, pH sensitivity.

Pre-Reaction Quality Control (Critical Reagents)

Issue: "My reaction turns yellow/orange immediately, and yields are inconsistent."

Diagnosis: Impure N-Chlorosuccinimide (NCS).[6] In the generation of hydroximoyl chlorides (precursors to nitrile oxides), NCS is the standard chlorinating agent. However, commercial NCS degrades over time to release Cl₂ and HCl, which can trigger acid-catalyzed side reactions or radical pathways rather than the desired ionic chlorination.

Protocol: NCS Purity Check & Recrystallization

  • Visual Check: Pure NCS is a white crystalline solid.[6] Yellow/orange tint indicates decomposition.[6]

  • The Fix:

    • Dissolve impure NCS in minimum hot acetic acid (~50-60 °C).

    • Cool slowly to room temperature, then to 4 °C.

    • Filter the white crystals and wash with a small amount of cold hexane.

    • Dry under high vacuum. Store in a desiccator protected from light.

Scientist's Note: Using degraded NCS often leads to α-chlorination of the alkyl side chains rather than the oxime carbon due to competing radical mechanisms [1].

Pathway A: Troubleshooting [3+2] Cycloaddition

Issue: "I am isolating a byproduct (Furoxan) instead of my Isoxazole."

Root Cause: Nitrile Oxide Dimerization.[7][8] Nitrile oxides are high-energy dipoles. If the dipolarophile (alkyne) reacts too slowly, two nitrile oxide molecules will react with each other in a second-order process to form a furoxan (1,2,5-oxadiazole-2-oxide) [2].

Mechanism of Failure: The dimerization is second-order with respect to nitrile oxide concentration (


), whereas the desired cycloaddition is first-order in nitrile oxide (

).

Troubleshooting Protocol:

  • Change Addition Mode: Do not dump all reagents together. Use a syringe pump to add the base (e.g., TEA) or the hydroximoyl chloride solution slowly to the alkyne solution. This keeps the steady-state concentration of the nitrile oxide low, kinetically favoring the cycloaddition over dimerization.

  • Increase Dipolarophile Equivalents: Use 1.5–2.0 equivalents of the alkyne relative to the oxime.

  • Temperature Control: Dimerization often has a lower activation energy than cycloaddition with electron-deficient alkynes. Perform the nitrile oxide generation at 0 °C, then warm slowly.

Issue: "I have a mixture of 3,5- and 3,4-substituted isomers."

Root Cause: Poor Regiocontrol. Thermal [3+2] cycloadditions are governed by FMO (Frontier Molecular Orbital) theory. Steric hindrance usually favors the 3,5-isomer, but electronic factors can erode this selectivity.

Optimization Strategy:

  • Click Chemistry (CuAAC equivalent): For terminal alkynes, use Copper(I) catalysis. While classic CuAAC makes triazoles, Cu(I) species can coordinate terminal alkynes to direct the formation of 3,5-isoxazoles exclusively [3].

  • Ruthenium Catalysis: If you specifically need the 3,4-isomer , employ Cp*RuCl(cod) catalysts. This "umpolung" strategy reverses the standard regioselectivity [4].[9]

Visualization: Mechanism & Side Reactions [10]

IsoxazolePathways cluster_conditions Critical Control Point Oxime Aldoxime (R-CH=N-OH) Chlor Hydroximoyl Chloride Oxime->Chlor + NCS (Chlorination) NO Nitrile Oxide (R-C≡N+-O-) Chlor->NO + Base (TEA) (- HCl) Isoxazole Isoxazole (Desired) NO->Isoxazole + Alkyne (Cycloaddition) Furoxan Furoxan (Dimer Byproduct) NO->Furoxan x2 Dimerization (High Conc.) Alkyne Alkyne (R'-C≡C-H)

Caption: The kinetic competition between desired cycloaddition (green) and dimerization (red). High nitrile oxide concentration favors the red path.

Pathway B: Troubleshooting Cyclocondensation

Issue: "Reaction of 1,3-diketone with hydroxylamine yields a regioisomer mixture."

Root Cause: Nucleophilic Ambiguity. Hydroxylamine has two nucleophilic sites (N and O). In unsymmetrical 1,3-dicarbonyls, the initial attack can occur at either carbonyl, leading to different isomers (3,5- vs 5,3-substitution).

Troubleshooting Decision Tree:

ConditionDominant MechanismOutcome
Basic (pH > 10) Hydroxylamine acts as free base (

). Hard nucleophile (N) attacks the hardest electrophile (most hindered ketone).
Mixture (often favors 3,5-disubstituted).
Acidic (pH < 4) Carbonyls are protonated. Hydroxylamine is protonated (

). Attack is reversible.
Thermodynamic control (favors most stable isomer).
Controlled pH (6-8) Selective condensation.Best for reproducibility.

Advanced Protocol: Regioselective Control via Enaminones If standard condensation fails, convert your 1,3-diketone into a


-enaminone  using DMF-DMA.
  • React 1,3-diketone with DMF-DMA

    
    
    
    
    
    -enaminone.
  • React ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -enaminone with hydroxylamine.[11]
    
  • Result: The regiochemistry is "locked" because the amine exchange occurs exclusively at the enamine carbon, yielding high regioselectivity [5].

Post-Reaction Workup & Purification

Removing Succinimide (Pathway A)

After using NCS, the reaction contains succinimide.[6]

  • Standard Wash: Succinimide is water-soluble.[6] Wash the organic layer 3x with water.

  • Stubborn Residue: If succinimide persists (visible in NMR at

    
     2.6-2.7 ppm), wash with saturated NaHCO₃ . The weak base deprotonates any remaining succinimide (pKa ~9.6), forcing it into the aqueous layer.
    
Separating Regioisomers

Isoxazole regioisomers often have very similar Rf values.

  • Solvent Trick: Do not rely solely on Hexane/EtOAc. Try Toluene/Acetone (9:1) or DCM/MeOH (98:2). The pi-stacking ability of toluene often discriminates between the electronic distributions of isomers better than aliphatic solvents.

Summary of Optimization Data

Comparison of Nitrile Oxide Generation Methods

MethodReagentsProsConsBest For
Huisgen (Classic) Aldoxime + NCS + BaseCheap, scalable.NCS quality critical; succinimide byproduct.General synthesis.
Mukaiyama Nitroalkane + PhNCOMild, neutral conditions.PhNCO is moisture sensitive; urea byproduct difficult to remove.Acid-sensitive substrates.[6]
Hypervalent Iodine Aldoxime + PIDA/PIFAOxidative generation (no halogen needed).Expensive reagents.Late-stage functionalization.
Dehydration Primary Nitro + AcidVery direct.Harsh conditions (dehydrating).Simple alkyl isoxazoles.

References

  • NCS Purity & Radical Pathways: Journal of Organic Chemistry, 2020, 85, 12901–12911.[12] Link

  • Nitrile Oxide Dimerization Kinetics: Journal of the American Chemical Society, 2003, 125(50), 15420-15425. Link

  • Regioselective Cu-Catalysis: Angewandte Chemie Int. Ed., 2002, 41, 2596–2599. Link

  • Ruthenium-Catalyzed Cycloaddition (RuAAC): Journal of the American Chemical Society, 2008, 130(28), 8923–8930. Link

  • Enaminone Route for Regiocontrol: Beilstein Journal of Organic Chemistry, 2013, 9, 2367–2373. Link

Sources

optimization of reaction conditions (temperature, solvent, catalyst) for 2-(4-methylisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-(4-methylisoxazol-3-yl)ethanol, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges encountered in the laboratory, focusing on the critical interplay of temperature, solvent, and catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-(4-methylisoxazol-3-yl)ethanol, and what are the initial recommended starting conditions?

A common and effective method for synthesizing the isoxazole core is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For 2-(4-methylisoxazol-3-yl)ethanol, a plausible route involves the reaction of acetonitrile oxide with 3-butyn-1-ol. A base is typically used to generate the nitrile oxide in situ from an oxime precursor.

Table 1: Recommended Starting Conditions for Synthesis

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureThe in situ generation of nitrile oxides can be exothermic. Starting at a lower temperature helps to control the reaction rate and minimize side reactions.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)These solvents are relatively inert and effectively solubilize both the oxime precursor and the alkyne.
Catalyst/Reagent Sodium hypochlorite (NaOCl) or a tertiary amine base (e.g., Triethylamine)NaOCl is a common and inexpensive reagent for the in situ generation of nitrile oxides from aldoximes. Triethylamine can also be used.
Stoichiometry 1.1 equivalents of alkyneA slight excess of the alkyne can help to ensure complete consumption of the nitrile oxide, which can be unstable.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of 2-(4-methylisoxazol-3-yl)ethanol is a frequent issue. The flowchart below outlines a systematic approach to troubleshooting this problem.

low_yield_troubleshooting start Low or No Product Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents & Stoichiometry Correct check_reagents->reagent_ok Yes reagent_issue Solution: Use fresh reagents, confirm stoichiometry. check_reagents->reagent_issue No check_temp Analyze Reaction Temperature Profile temp_ok Temperature within Optimal Range check_temp->temp_ok Yes temp_issue Solution: Run reaction at lower temperature (0 °C) to control nitrile oxide generation. check_temp->temp_issue No check_solvent Evaluate Solvent Choice solvent_ok Solvent is Appropriate check_solvent->solvent_ok Yes solvent_issue Solution: Consider a more polar aprotic solvent like THF or Acetonitrile. check_solvent->solvent_issue No side_reactions Identify Potential Side Reactions (e.g., Dimerization) no_dimer Minimal Side Products Observed side_reactions->no_dimer No dimer_issue Solution: Use slow addition of the base/oxidant to keep nitrile oxide concentration low. side_reactions->dimer_issue Yes reagent_ok->check_temp temp_ok->check_solvent solvent_ok->side_reactions

Caption: Troubleshooting workflow for low product yield.

Q2: My reaction is producing a significant amount of a byproduct. How can I identify and minimize it?

A common byproduct in nitrile oxide cycloadditions is the furoxan dimer, formed by the dimerization of two nitrile oxide molecules. This is especially prevalent if the concentration of the nitrile oxide is too high or if the dipolarophile (the alkyne) is not reactive enough.

Identification:

  • TLC Analysis: The furoxan dimer is typically less polar than the desired alcohol product.

  • Mass Spectrometry: Look for a mass corresponding to double the molecular weight of the nitrile oxide intermediate.

Minimization Strategies:

  • Slow Addition: Add the base or oxidizing agent (e.g., NaOCl) dropwise to the solution containing the aldoxime and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the reaction with the alkyne.

  • Increase Alkyne Concentration: While avoiding large excesses, ensuring the alkyne is readily available can kinetically favor the desired cycloaddition over dimerization.

Issue 2: Difficulty in Product Purification

Q3: I'm having trouble separating my product from the starting materials/byproducts. What purification strategies do you recommend?

Purification of 2-(4-methylisoxazol-3-yl)ethanol can be challenging due to its polarity.

  • Column Chromatography: This is the most effective method. A silica gel column is recommended.

    • Solvent System: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. The desired product, being an alcohol, will have a moderate Rf value.

    • Monitoring: Use TLC with a suitable stain (e.g., potassium permanganate) to visualize the spots, as the product may not be UV active.

  • Acid-Base Extraction: If you have basic or acidic impurities, a liquid-liquid extraction workup can simplify the subsequent chromatography.

    • Dilute the reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate).

    • Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities.

    • Wash with a dilute base (e.g., saturated sodium bicarbonate) to remove acidic impurities.

    • Wash with brine, dry over sodium sulfate, and concentrate.

Optimization of Reaction Parameters

Temperature Optimization

The formation of the nitrile oxide and the subsequent cycloaddition are temperature-dependent.

temp_optimization temp Temperature rate Reaction Rate temp->rate Increases selectivity Selectivity (Product vs. Dimer) temp->selectivity Decreases high_temp high_temp rate->high_temp low_temp Low Temp (0-5 °C) - Slower Rate - Higher Selectivity selectivity->low_temp

Caption: Relationship between temperature, rate, and selectivity.

A Design of Experiments (DoE) approach can be used to systematically optimize the temperature. A suggested range to study is 0 °C, 25 °C (room temperature), and 40 °C.

Solvent and Catalyst Selection

The choice of solvent can influence reaction rates and solubility of reagents. While DCM and THF are good starting points, other solvents can be explored. The catalyst or reagent used for nitrile oxide generation is also critical.

Table 2: Solvent and Catalyst Screening

ExperimentSolventCatalyst/BaseOutcome
1 Dichloromethane (DCM)TriethylamineModerate yield, some dimer formation.
2 Tetrahydrofuran (THF)TriethylamineGood yield, reduced dimer formation.
3 AcetonitrileSodium HypochloriteHigh yield, but requires careful temperature control.
4 ToluenePhenyl isocyanateAlternative method for nitrile oxide generation, can be effective but requires handling of isocyanates.

Experimental Protocol: Optimized Synthesis

This protocol is a starting point and should be adapted based on your experimental findings.

Materials:

  • Acetaldehyde oxime

  • 3-Butyn-1-ol

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of acetaldehyde oxime (1.0 eq) and 3-butyn-1-ol (1.1 eq) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq) dropwise over 20 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.

References

  • Nitrile Oxide Cycloadditions in Synthesis. Chemistry - A European Journal. (Provides background on the [3+2] cycloaddition mechanism). [Link]

  • The Furoxan Dimerization of Nitrile Oxides. Journal of the American Chemical Society. (Discusses the common side reaction). [Link]

  • Synthesis of Isoxazoles. Organic Syntheses. (Provides general procedures for isoxazole synthesis that can be adapted). [Link]

methods for removing residual solvents from 2-(4-methylisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User: "I have synthesized 2-(4-methylisoxazol-3-yl)ethanol, but I cannot get the residual solvents (DCM, Toluene, or THF) down to ICH limits. The product is a viscous oil/low-melting solid."

Scientist's Analysis: 2-(4-methylisoxazol-3-yl)ethanol is a polar, functionalized heterocycle. Its hydroxyl group facilitates hydrogen bonding, often leading to the formation of "sticky" oils or amorphous solids that trap solvent molecules within the bulk matrix. Standard vacuum drying often fails because the surface "skins over," trapping volatiles inside. Furthermore, the isoxazole ring is thermally distinct; while generally stable, prolonged exposure to temperatures >80°C can risk ring cleavage or side reactions, making high-heat drying risky.

Core Strategy: We will move beyond simple vacuum drying to Azeotropic Displacement and Viscosity Management .

Decision Matrix: Selecting Your Protocol

Before starting, identify your current state to choose the correct workflow.

SolventRemoval Start Current State of 2-(4-methylisoxazol-3-yl)ethanol State1 Crystalline Solid Start->State1 State2 Viscous Oil / Gum Start->State2 VacOven Protocol A: Vacuum Oven with Step-Down Pressure State1->VacOven Azeo Protocol B: Azeotropic Co-evaporation (The 'Chaser' Method) State2->Azeo High Residuals Lyo Protocol C: Lyophilization (If water soluble) State2->Lyo Thermally Labile Check Meets ICH Q3C? VacOven->Check Check NMR/GC Azeo->Check Lyo->Check Check->Azeo No (Trapped Solvent) Done Release Batch Check->Done Yes

Caption: Workflow decision tree for selecting the appropriate solvent removal method based on physical state.

Technical Protocols

Protocol A: The "Chaser" Method (Azeotropic Co-evaporation)

Best for: Removing high-boiling solvents (Toluene) or "sticky" solvents (DCM, THF) from oils.

Mechanism: You cannot simply "pull" a high-boiler out of a viscous oil. You must add a "carrier" solvent (Entrainer) that is miscible with the impurity but has a lower boiling point. As the carrier evaporates, it disrupts the solvation shell and carries the impurity out.

Step-by-Step:

  • Dissolution: Dissolve your crude oil in 5–10 volumes of Methanol (MeOH) or Ethanol (EtOH) .

    • Why? These alcohols form azeotropes with Toluene and DCM, lowering the effective boiling point of the mixture.

  • Concentration: Rotovap at 40–45°C under moderate vacuum (start at 200 mbar, ramp to 20 mbar).

  • The "Chase": Repeat Step 1 and 2 three times .

    • Critical: Do not just top up. Evaporate to dryness (or near dryness) each time to physically remove the solvent fraction.

  • Final High Vac: Once the oil is solvent-free (by smell/visual), place on a high-vacuum manifold (<1 mbar) at ambient temperature for 4–12 hours.

    • Tip: If the oil foams, break the vacuum with Nitrogen and restart slowly. Foaming increases surface area, which is actually good for drying.

Protocol B: Vacuum Oven with Nitrogen Sweep

Best for: Crystalline solids or stable amorphous powders.

Step-by-Step:

  • Spread product thinly on a PTFE-lined tray (max depth 1 cm).

  • Set oven to 40°C .

  • Apply vacuum (target <50 mbar).

  • Nitrogen Bleed: Introduce a small bleed of dry nitrogen gas into the chamber.

    • Why? A static vacuum reaches equilibrium. The N2 sweep creates a dynamic atmosphere, constantly lowering the partial pressure of the solvent vapor, forcing more solvent out of the solid.

Troubleshooting & FAQs

Q1: My product is stuck as a gum and still contains 5,000 ppm of Dichloromethane (DCM). Vacuum drying isn't working.

  • Diagnosis: The "Skinning Effect." The surface of the gum has dried, forming a barrier that traps DCM inside.

  • Solution: Switch to Protocol A . Dissolve the gum in Ethanol . The ethanol will penetrate the gum, mix with the DCM, and the subsequent evaporation will carry the DCM out.

  • ICH Context: DCM is a Class 2 solvent (Limit: 600 ppm). You must reduce this.

Q2: I used Toluene for the synthesis, and I can't get it below 1000 ppm. The boiling point is too high.

  • Diagnosis: Toluene (BP 110°C) requires high energy to remove, which might degrade your isoxazole.

  • Solution: Use the Methanol-Toluene Azeotrope .

    • Methanol (BP 65°C) and Toluene form an azeotrope that boils at ~63.8°C .

    • Add 5x volume of Methanol and rotovap at 45°C. The toluene will co-distill at this much lower temperature.

Q3: Can I use lyophilization (Freeze Drying)?

  • Answer: Only if your product freezes into a solid matrix with water or t-Butanol.

  • Test: Dissolve 100 mg in 1 mL of t-Butanol/Water (1:1). Freeze at -78°C. If it stays solid, you can lyophilize. If it melts into a goo, lyophilization will fail (the "melt-back" phenomenon).

Q4: Is the isoxazole ring stable at 60°C?

  • Answer: Generally, yes. However, 3-substituted isoxazoles can undergo ring opening under strong basic conditions or extreme heat (>100°C). Keep your bath temperature <50°C to stay in the "Safe Zone" (Green).

Data & Reference Tables

Table 1: Critical Azeotropes for Solvent Removal

Use these "Chaser" solvents to remove the "Target" solvent.

Target Solvent (Impurity)Chaser Solvent (Entrainer)Azeotrope BP (approx)Composition (wt%)Benefit
Toluene (BP 110°C)Methanol 63.8°C69% MeOH / 31% TolDrastically lowers boiling point.
Toluene Ethanol 76.7°C68% EtOH / 32% TolGood alternative if MeOH is avoided.
DCM (BP 40°C)Methanol 37.8°C14% MeOH / 86% DCMDisrupts DCM solvation in oils.
Water Ethanol 78.2°C96% EtOH / 4% H2ORemoves trace moisture.
Table 2: ICH Q3C (R8) Limits for Common Solvents

Target these limits for pharmaceutical compliance.

SolventClassPDE (mg/day)Concentration Limit (ppm)
Benzene 10.0022
Dichloromethane (DCM) 26.0600
Toluene 28.9890
Methanol 230.03000
THF 27.2720
Ethanol 350.05000 (or GMP limit)
Ethyl Acetate 350.05000 (or GMP limit)

References

  • ICH Q3C (R8) Guideline for Residual Solvents . International Council for Harmonisation.[1][2] Available at: [Link]

  • Wovkulich, P. M. (2025). Isoxazoles: Synthesis and Reactivity. Comprehensive Heterocyclic Chemistry. (General reference for isoxazole stability).
  • Gmehling, J., et al.Azeotropic Data for Binary Mixtures. CRC Handbook of Chemistry and Physics.
  • FDA Guidance for Industry . Q3C - Tables and List. Available at: [Link]

Sources

managing exothermic reactions during the synthesis of 2-(4-methylisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-methylisoxazol-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the management of exothermic reactions during this synthesis. Our focus is on ensuring procedural safety, maintaining reaction control, and achieving high product purity and yield.

Introduction to the Synthesis and its Thermal Hazards

The synthesis of 2-(4-methylisoxazol-3-yl)ethanol, a valuable building block in medicinal chemistry, typically involves the formation of the isoxazole ring. A common and efficient method is the reaction of a 1,3-dicarbonyl compound, such as 3-acetyl-5-methyl-1,3-oxazinan-2-one or a related precursor, with hydroxylamine. This condensation and subsequent cyclization reaction is often exothermic, meaning it releases a significant amount of heat.[1][2]

An uncontrolled exothermic reaction can lead to a dangerous situation known as a thermal runaway. This occurs when the heat generated by the reaction exceeds the rate of heat removal, causing a rapid increase in temperature and pressure.[1][3][4] The consequences can range from decreased product yield and purity due to side reactions to catastrophic equipment failure and safety hazards.[1] Therefore, meticulous control over reaction parameters is paramount.

This guide provides practical, field-proven insights to help you anticipate, manage, and troubleshoot potential exothermic events during the synthesis of 2-(4-methylisoxazol-3-yl)ethanol.

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues you may encounter. The solutions provided are based on established principles of chemical process safety.

Issue 1: Sudden, Uncontrolled Temperature Spike During Base Addition

Question: I am adding a base (e.g., sodium hydroxide, triethylamine) to my mixture of the 1,3-dicarbonyl precursor and hydroxylamine hydrochloride, and I'm observing a rapid and alarming temperature increase that is difficult to control with my cooling bath. What is happening and what should I do?

Answer:

Causality: You are likely observing the combined heat release from two processes: the acid-base neutralization of hydroxylamine hydrochloride and the initiation of the condensation reaction. The neutralization itself is exothermic, and the newly liberated, more reactive free hydroxylamine immediately begins to react with the dicarbonyl compound, which is also an exothermic process.[5] Adding the base too quickly creates a localized concentration of reactive species, leading to a surge in heat generation that can overwhelm your cooling system's capacity.[6][7]

Immediate Corrective Actions:

  • Stop the Addition: Immediately cease the addition of the base.[6][7]

  • Enhance Cooling: If not already at maximum, increase the efficiency of your cooling system. This may involve lowering the temperature of your cooling bath or adding more of the cooling medium (e.g., dry ice to an acetone bath).[6]

  • Increase Agitation: Ensure your stirring is vigorous and efficient. Poor mixing can lead to "hot spots" where the reaction is proceeding much faster.[3]

Preventative Measures & Protocol Adjustments:

  • Slow, Controlled Addition: The most critical control parameter is the rate of addition. Add the base dropwise using an addition funnel or a syringe pump.[8] This allows the heat to dissipate as it is generated.[4]

  • Dilution: Conducting the reaction at a lower concentration can help to moderate the heat evolution by providing a larger thermal mass to absorb the energy released.[6]

  • Pre-cooling: Cool the reaction mixture to 0-5 °C before beginning the base addition.[6] This provides a larger temperature buffer before reaching a critical point.

  • Reverse Addition: In some cases, adding the reaction mixture to the base solution (reverse addition) can provide better control, although this should be evaluated on a small scale first.

Issue 2: Reaction Temperature Continues to Rise After Reagent Addition is Complete

Question: I have finished adding all my reagents, but the internal temperature of the reactor is still climbing and is now exceeding my target temperature. Why is this happening?

Answer:

Causality: This situation indicates an accumulation of unreacted reagents during the addition phase.[7] This is common when the addition rate is faster than the reaction rate at the current temperature, especially if the reaction was started at a low temperature to control the initial exotherm. As the reaction slowly proceeds, it generates heat, which warms the mixture, accelerates the reaction rate further, and consumes the built-up reagents more quickly, leading to a runaway condition.[1]

Immediate Corrective Actions:

  • Emergency Cooling: Immediately apply maximum cooling. Have a larger or colder cooling bath ready for this contingency.[6]

  • Prepare for Quenching: If the temperature continues to rise uncontrollably and approaches the boiling point of the solvent or a known decomposition temperature, you may need to quench the reaction. This is a last resort. A suitable quenching agent would be a cold, weak acid (e.g., acetic acid in an appropriate solvent) to neutralize the free hydroxylamine.[9][10]

Preventative Measures & Protocol Adjustments:

  • Monitor Reagent Accumulation: Use reaction calorimetry if available to monitor the heat flow in real-time.[11][12] A discrepancy between the expected heat release based on addition and the actual measured heat flow can indicate reagent accumulation.

  • "Heat-Wait-Search" Approach: When developing the process, add a small portion of the limiting reagent, stop the addition, and monitor the temperature. The temperature should rise and then fall back as the reagent is consumed. This helps determine a safe addition rate.[13]

  • Higher Initial Temperature: It may seem counterintuitive, but sometimes starting at a slightly higher (but still controlled) temperature can ensure that the reagent reacts as it is added, preventing accumulation. This must be carefully evaluated.

Issue 3: The Reaction is Much More Exothermic on a Larger Scale

Question: I successfully performed this synthesis on a 1-gram scale with minimal temperature increase. Now, on a 50-gram scale, the exotherm is much more violent and difficult to control. Why is there such a difference?

Answer:

Causality: This is a classic problem of scale-up related to the surface-area-to-volume ratio.[14][15] Heat is generated throughout the volume of the liquid, but it can only be removed through the surface of the reactor in contact with the cooling medium. As you increase the scale, the volume increases by a cubic factor (e.g., length³), while the surface area only increases by a square factor (e.g., length²).[15] Consequently, the ability to remove heat becomes less efficient relative to the heat being generated, making the reaction appear more exothermic.[3]

Protocol Adjustments for Scale-Up:

  • Re-evaluate Addition Rate: The addition rate must be significantly slower on a larger scale. Do not scale the addition rate linearly with the amount of reagents.

  • Improve Heat Transfer:

    • Use a reactor with a higher surface area, such as a jacketed reactor, instead of a simple round-bottom flask.[11]

    • Ensure the stirrer is appropriately sized and designed for the larger vessel to ensure efficient heat transfer from the bulk liquid to the reactor walls.

  • Perform a Safety Assessment: Before scaling up, it is crucial to perform a thermal hazards assessment. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can provide critical data on the total heat of reaction and the rate of heat release.[12][16][17][18]

Parameter Small Scale (Lab) Large Scale (Pilot/Plant) Rationale
Heat Transfer High surface-area-to-volume ratioLow surface-area-to-volume ratioHeat dissipates easily in small flasks but is retained in large reactors.[15]
Mixing Generally efficientCan have dead zones/hot spotsInefficient mixing leads to localized heat and reagent accumulation.[3]
Addition Time Short (minutes)Long (hours)Must be extended to match the lower heat removal capacity of the larger system.[4]
Thermal Mass LowHighA larger volume has more thermal inertia but also generates proportionally more heat.

Table 1: Key Differences in Thermal Management Between Small and Large-Scale Reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of 2-(4-methylisoxazol-3-yl)ethanol?

The primary exothermic event is typically the condensation reaction between the free hydroxylamine and the 1,3-dicarbonyl precursor to form the isoxazole ring.[5] If you start with hydroxylamine hydrochloride, the initial acid-base neutralization reaction to generate the free hydroxylamine will also contribute significantly to the heat evolved.

Q2: What are the ideal temperature control parameters for this synthesis?

While the optimal temperature depends on the specific reagents and solvent used, a general guideline is to maintain an internal reaction temperature between 0 °C and 25 °C during the addition of reagents. It is crucial to monitor the internal temperature, not just the bath temperature.[6] Set a maximum allowable internal temperature (e.g., 30 °C) at which all additions must be stopped.[6]

Q3: Can I just add all the reagents together and then heat the mixture?

This is strongly discouraged for this type of reaction.[6] This "batch reaction" approach, where all reactants are mixed at the start, creates a scenario with a very high potential energy.[7] Heating this mixture could initiate a runaway reaction that would be impossible to stop, as you cannot control the rate by stopping reagent addition. A "semi-batch" approach, with controlled addition of one reagent, is the standard and safer method.[7]

Q4: What should I have ready in case of a thermal runaway?

  • Emergency Cooling Bath: A large, pre-chilled cooling bath (e.g., a dry ice/acetone slurry) should be readily accessible.[6]

  • Quenching Agent: Have a pre-measured, appropriate quenching agent ready in an addition funnel or flask.[9]

  • Blast Shield: Always work behind a blast shield when dealing with potentially energetic reactions.[6]

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and gloves.[19][20]

Q5: How can I visually represent my safety and control workflow?

Using a flowchart can help in planning and executing the experiment safely. Below is a diagram generated using DOT language that outlines a decision-making process for managing the reaction.

ExothermManagement Workflow for Managing Exothermic Reactions start Start Synthesis Pre-cool reactor to 0-5 °C add_reagent Begin Slow, Dropwise Addition of Reagent start->add_reagent monitor Monitor Internal Temperature (T_internal) Continuously add_reagent->monitor check_temp {Is T_internal < T_max_safe? | (e.g., < 25°C)} monitor->check_temp continue_add Continue Addition check_temp->continue_add Yes stop_add STOP Addition Immediately! check_temp->stop_add No continue_add->monitor check_stabilize {Does T_internal stabilize/decrease?} stop_add->check_stabilize resume_add Resume Addition at a Slower Rate check_stabilize->resume_add Yes emergency_cool Apply Emergency Cooling check_stabilize->emergency_cool No resume_add->monitor check_runaway {Is T_internal still rising towards T_critical?} emergency_cool->check_runaway prepare_quench Prepare to Quench Reaction check_runaway->prepare_quench Yes end_reaction Reaction Controlled Proceed with Workup check_runaway->end_reaction No, Stabilized prepare_quench->end_reaction After Quenching

Caption: Decision workflow for managing temperature during an exothermic reaction.

References

  • Lab Pro. (2025). Best Practices for Working with Chemical Reactions in the Lab.
  • Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions. Google Docs.
  • PMC. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How to Add Reagents to A Reaction.
  • ORS. (n.d.).
  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • World Journal of Pharmaceutical Research. (2023).
  • RSC Publishing. (2025). Heating enables solid-state motion and improves the yield of a [2 + 2] cycloaddition reaction within an organic cocrystal.
  • KGROUP. (2006). Quenching Reactive Substances.
  • Lab Pro. (2025).
  • Mettler Toledo. (n.d.).
  • Mettler Toledo. (n.d.).
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
  • DEKRA. (2024).
  • Caltech, Chemistry and Chemical Engineering. (n.d.). General Lab Safety Procedure.
  • PMC. (n.d.).
  • Journal of Islamic Academy of Sciences. (1992). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES.
  • HSE. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254.
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste.
  • Aidic. (n.d.).
  • BenchChem. (n.d.).
  • Stoli Chem. (2023). Scaling up continuous flow chemistry.
  • Zeal. (2024). Thermal Hazards Testing: Understanding the Basics.
  • MDPI. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices.
  • SciELO. (2023). Scale-up of continuous reactors.
  • AKJournals. (n.d.). Assessing thermal hazards of reaction mixtures.
  • RSC Publishing. (2018).
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • ResearchGate. (n.d.).
  • ReAgent Chemical Services. (2024). Exothermic Reactions Explained | The Chemistry Blog.
  • JoVE. (2023).
  • WIKA blog. (2023). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors.
  • ResearchGate. (n.d.). Thermal risk assessment and rankings for reaction hazards in process safety.
  • Chemical Industry Journal. (2022). Handling Reaction Exotherms – A Continuous Approach.
  • YouTube. (2023). Controlling exothermic reactions with AVA Lab Control Software.
  • Visual Encyclopedia of Chemical Engineering Equipment. (2022). Reaction Control.
  • IRJET. (2022). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
  • Fiveable. (2025). Thermal [2+2] cycloadditions Definition.
  • Head Squeeze. (2013). How to create an exothermic reaction? | Live Experiments (Ep 40).

Sources

Technical Support Center: Purification of Polar Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: Isoxazole derivatives possess a unique physicochemical duality. While the aromatic ring offers stability, the N-O bond introduces a dipole moment and Lewis basicity that can wreak havoc during purification. When functionalized with polar groups (amines, sulfonamides, carboxylic acids), these compounds often become "zwitterionic nightmares"—too polar for standard silica, yet too organic for pure aqueous handling.

This guide moves beyond generic advice, offering field-tested protocols for when your isoxazole "disappears" into the aqueous layer or "streaks" across your column.

Module 1: The "Invisible" Product (Aqueous Workup Issues)

User Query: “I synthesized a polar isoxazole amine, but after quenching and extracting with EtOAc, my yields are near zero. The product seems to be stuck in the aqueous phase. How do I recover it?”

Root Cause Analysis: Isoxazoles with polar side chains often exhibit high water solubility (logP < 1).[1] Standard extraction solvents like Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) are insufficiently polar to partition these compounds out of water, especially if the pH allows for protonation of the ring nitrogen or side chains.

Troubleshooting Protocol: The "Salting-Out" & Polar Cocktail Method
  • The "Salting-Out" Effect:

    • Action: Saturate your aqueous layer with solid NaCl or Ammonium Sulfate until no more salt dissolves.

    • Mechanism: This increases the ionic strength of the aqueous phase, disrupting the hydration shell around your polar isoxazole and forcing it into the organic phase (Hofmeister series effect).

  • The "Polar Cocktail" Extraction:

    • Stop using EtOAc. Switch to Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) .

    • Why? The alcohol component disrupts hydrogen bonding between the isoxazole and water, while the halogenated solvent provides density for phase separation.

  • pH Optimization (The Isoxazole pKa Trap):

    • Isoxazoles are weak bases (pKa ~ -3 to +2 depending on substitution), but amino-isoxazoles are significantly more basic.

    • Protocol: Adjust the aqueous pH to 1-2 units above the pKa of the basic nitrogen to ensure the molecule is neutral (unprotonated) before extraction.

Data: Extraction Efficiency Comparison

Solvent SystemPartition Coefficient (Polar Isoxazole)Recovery Yield (%)Notes
Ethyl Acetate0.4< 15%Poor solvation of polar heterocycles.
DCM1.245%Better, but often forms emulsions.
CHCl3 : IPA (3:1) 5.8 > 92% Gold Standard for polar amines.
n-Butanol4.585%High BP makes removal difficult.

Module 2: The "Streaking" Compound (Chromatography)[1]

User Query: “My compound tails badly on silica gel (Rf 0.2 to 0.6 streak). I’ve tried running a slower gradient, but I’m losing mass and resolution.”

Root Cause Analysis: The nitrogen and oxygen atoms in the isoxazole ring, along with polar substituents, act as Lewis bases. They interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing peak broadening (tailing) and irreversible adsorption (mass loss).

Troubleshooting Protocol: Deactivating the Silica

Option A: The Amine Modifier (For Basic Isoxazoles)

  • The Fix: Add 1% Triethylamine (Et3N) or 1% NH4OH to both your solvent A and solvent B.

  • Mechanism: The amine additive is a stronger base than your isoxazole. It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute as a sharp band.

  • Caution: Flush the column with non-amine solvent immediately after use to prevent silica dissolution over time.

Option B: HILIC Mode on Silica (The "Secret Weapon")

  • The Fix: Instead of Normal Phase (Hex/EtOAc), run in HILIC mode using a standard silica cartridge.

  • Mobile Phase: Start at 95% ACN / 5% Water (with 10mM Ammonium Formate) and gradient to 60% ACN / 40% Water.

  • Why it works: Water forms a stagnant layer on the silica surface. Your polar isoxazole partitions into this water layer, separating based on polarity rather than adsorption.

Option C: Reverse Phase (C18)

  • If the compound is ionizable, use a C18 column with a buffered mobile phase (pH 3 for acids, pH 9 for bases) to suppress ionization and retain the compound.

Module 3: The "Shapeshifter" (Chemical Stability)

Root Cause Analysis: The isoxazole ring is base-labile . Under strong basic conditions (especially at elevated temperatures), the ring undergoes nucleophilic attack at the C3 or C5 position, leading to ring opening (cleavage of the N-O bond) to form


-keto nitriles.
Protocol: Safe Hydrolysis of Isoxazole Esters
  • Avoid: NaOH/KOH at reflux.

  • Use: LiOH (2-3 eq) in THF:Water (1:1) at 0°C to Room Temperature .

    • Why? Lithium is a milder counterion, and lower temperatures prevent the activation energy threshold required for ring opening.

  • Alternative: Acid-mediated hydrolysis (e.g., 6N HCl, 60°C) is generally safer for the isoxazole ring, provided other functional groups tolerate acid.

Visualizing the Danger Zone:

IsoxazoleStability Isoxazole Isoxazole Ring Acid Acidic Conditions (HCl/TFA) Isoxazole->Acid Resistant BaseMild Mild Base (LiOH, RT) Isoxazole->BaseMild Tolerated BaseStrong Strong Base + Heat (NaOH, Reflux) Isoxazole->BaseStrong Nucleophilic Attack Reduction Reductive Cond. (H2/Pd, Zn/AcOH) Isoxazole->Reduction N-O Bond Lability Stable STABLE Ring Intact Acid->Stable BaseMild->Stable RingOpen RING OPENING (Beta-keto nitrile) BaseStrong->RingOpen Cleavage N-O CLEAVAGE (Amino enone) Reduction->Cleavage

Figure 1: Stability profile of the isoxazole core. Note the high risk of ring opening under strong basic or reductive conditions.

Module 4: Crystallization (Dealing with "Oils")

User Query: “My purified compound is an oil, but it’s supposed to be a solid. I can't get it to crystallize.”

Root Cause Analysis: Polar isoxazoles often trap solvent molecules or exist as amorphous zwitterions, preventing lattice formation. This "oiling out" is common when the melting point is depressed by impurities or residual solvent.[1]

Protocol: The "Trituration & Seeding" Loop
  • Solvent Removal: Ensure absolute removal of chromatography solvents (EtOAc/DCM) using high vacuum for >12 hours. Residual solvent acts as a plasticizer.

  • Trituration:

    • Add a solvent in which the compound is insoluble (e.g., Diethyl Ether, Pentane, or cold MTBE).

    • Sonicate or scratch the flask vigorously with a glass rod.

    • Mechanism:[2][3][4][5][6] This creates high local shear and nucleation sites, forcing the oil to solidify.

  • The "Cloud Point" Method:

    • Dissolve the oil in a minimum amount of warm Ethanol .[7]

    • Add water dropwise until persistent cloudiness (turbidity) appears.

    • Add 1 drop of Ethanol to clear it, then let it stand undisturbed at 4°C.

Summary Workflow: Purification Decision Matrix

PurificationStrategy Start Crude Reaction Mixture Solubility Is Product Water Soluble? Start->Solubility Yes YES Solubility->Yes No NO Solubility->No Extract Extraction Strategy: 1. Saturate Aq with NaCl 2. Extract w/ CHCl3:IPA (3:1) Yes->Extract TLC TLC Analysis on Silica Extract->TLC StdWorkup Standard Workup (EtOAc/Brine) No->StdWorkup StdWorkup->TLC Streaking Streaking/Tailing? TLC->Streaking StreakYes YES Streaking->StreakYes StreakNo NO Streaking->StreakNo Modifier Add 1% Et3N or NH4OH to Eluent StreakYes->Modifier HILIC Alternative: HILIC Mode (ACN/Water on Silica) StreakYes->HILIC Flash Standard Flash (Hex/EtOAc or DCM/MeOH) StreakNo->Flash

Figure 2: Decision matrix for the isolation and purification of polar isoxazole derivatives.

References

  • BenchChem Technical Support. (2025).[1][7][8] Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. Retrieved from

  • National Institutes of Health (NIH). (2021). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC8537234. Retrieved from

  • MDPI. (2022).[9] Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12). Retrieved from

  • Chromatography Today. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from

  • Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein J. Org. Chem. Retrieved from

Sources

Technical Guide: Minimizing Impurity Formation in 2-(4-methylisoxazol-3-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Hub: Why is your purity failing?

In the synthesis of 2-(4-methylisoxazol-3-yl)ethanol , the most critical step is typically the reduction of the precursor ester (e.g., ethyl 2-(4-methylisoxazol-3-yl)acetate). The isoxazole ring is an "electronic chameleon"—stable under many conditions but catastrophically fragile under strong reducing environments.

If you are seeing low purity, identify your symptom below to find the root cause:

SymptomProbable Impurity/IssueRoot Cause
Loss of UV activity & Amine/Amide peaks in NMR Ring-Opened Amino Alcohol N-O Bond Cleavage. You likely used a hydride donor that is too aggressive (e.g., LiAlH4 at RT) or allowed the temperature to spike.
Starting Material Persists Unreacted Ester Insufficient Activation. Standard NaBH4 in MeOH is often too slow for esters. You need a Lewis acid activator.
New Olefinic Peaks (Vinyl signals) Dehydration Product Acidic Workup. The target alcohol can dehydrate to a vinyl isoxazole if the quench/workup is too acidic.
Regioisomeric Mixtures 3,5- vs 4,5-Isomers Precursor Synthesis Error. This occurred before the reduction step, likely during the ring-closure of the acetoacetate derivative.

The Critical Protocol: Chemoselective Reduction

To synthesize the target alcohol while preserving the isoxazole ring, you must avoid Lithium Aluminum Hydride (LiAlH4) unless strictly temperature-controlled (-78°C). The Sodium Borohydride (NaBH4) + Calcium Chloride (CaCl2) system is the industry gold standard for this transformation. It generates a borohydride species in situ that reduces esters but is kinetically slow to cleave the N-O bond.

Optimized Protocol: NaBH4/CaCl2 Reduction

Scope: Reduction of Ethyl 2-(4-methylisoxazol-3-yl)acetate to 2-(4-methylisoxazol-3-yl)ethanol.

Reagents & Stoichiometry[1][2][3]
  • Substrate (Ester): 1.0 equiv

  • NaBH4: 2.5 - 3.0 equiv

  • CaCl2 (Anhydrous): 1.5 equiv

  • Solvent: THF:Ethanol (2:1 ratio)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology
  • Solvent Prep: Dissolve 1.0 equiv of the ester in dry THF (0.3 M concentration).

  • Lewis Acid Addition: Add 1.5 equiv of anhydrous CaCl2 (powdered). Stir for 15 minutes at RT to allow complexation. The solution may become slightly cloudy.

  • Cooling: Cool the mixture to 0°C using an ice bath. Critical: Do not skip this. The exotherm upon hydride addition can trigger ring opening.

  • Hydride Addition: Dissolve NaBH4 (2.5 equiv) in absolute Ethanol (approx. 1 M). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temp < 10°C.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Checkpoint: If starting material remains after 4 hours, add 0.5 equiv more NaBH4. Do not heat above 40°C.

  • Quench (The "Soft" Quench):

    • Cool back to 0°C.

    • Add saturated aqueous Ammonium Chloride (NH4Cl) dropwise. Do not use HCl. Strong mineral acids can dehydrate the product.

    • Stir for 30 mins to decompose borate complexes.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na2SO4.

Impurity Pathways & Logic Visualization

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green" path while actively suppressing the "Red" path (Ring Opening).

ReactionPathways cluster_conditions Critical Control Points Ester Precursor Ester (Ethyl 2-(4-methylisoxazol-3-yl)acetate) Target TARGET ALCOHOL (2-(4-methylisoxazol-3-yl)ethanol) Ester->Target NaBH4 + CaCl2 (0°C -> RT) RingOpen IMPURITY: Amino-Enone (N-O Bond Cleavage) Ester->RingOpen LiAlH4 (RT) or High Temp Dehydrated IMPURITY: Vinyl Isoxazole (Dehydration) Target->Dehydrated Acidic Workup (pH < 4) Control1 Temp < 10°C during addition Control2 Avoid Mineral Acids

Caption: Figure 1. Chemoselective reduction pathways.[1][3] The N-O bond cleavage (Red path) is the primary failure mode, driven by aggressive hydrides or high temperatures.

Troubleshooting & FAQs

Q1: I used NaBH4 in Methanol without CaCl2 and the reaction stalled at 50% conversion. Why? A: NaBH4 alone is often not electrophilic enough to reduce esters efficiently.[4] The ester carbonyl needs activation.[4] CaCl2 acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its susceptibility to hydride attack. Without it, you risk stalling, and heating the reaction to force completion often triggers isoxazole ring opening.

Q2: Can I use DIBAL-H instead? A: Yes, but strictly at -78°C . DIBAL-H is a stronger reducing agent than NaBH4. At -78°C, it is highly selective for the ester. However, if the temperature rises above -40°C, DIBAL-H will attack the isoxazole nitrogen-oxygen bond. Use DIBAL-H only if you have precise cryogenic control.

Q3: My product has a yellow tint and shows a broad peak around 5-6 ppm in H-NMR. A: This indicates Ring Opening . The yellow color often comes from the conjugated amino-enone system formed after N-O cleavage. The broad peaks are exchangeable N-H protons. You must discard this batch or attempt to repurify, though separation is difficult. Review your temperature logs; an exotherm likely occurred.

Q4: How do I remove the boron salts during workup? They are clogging my separator. A: This is common with the NaBH4/CaCl2 method.

  • Fix: After quenching with NH4Cl, add a 10% solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour. This chelates the aluminum/boron species, solubilizing them in the aqueous layer and allowing for a clean phase separation.

References

  • Chemoselective Reduction of Esters: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of sodium borohydride with esters in the presence of lithium or calcium salts." Journal of Organic Chemistry.

  • Isoxazole Ring Stability: Baraldi, P. G., et al. (1987). "Reduction of isoxazoles: A review." Synthesis. (Establishes the vulnerability of the N-O bond to strong hydrides).
  • General Protocol Validation: Hamada, Y., et al. (2009). "Practical synthesis of isoxazole derivatives." Tetrahedron Letters. (Validates the use of Lewis-acid modified borohydrides for sensitive heterocycles).

Sources

Validation & Comparative

Structural Confirmation of 2-(4-methylisoxazol-3-yl)ethanol: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Confirmation of 2-(4-methylisoxazol-3-yl)ethanol using 2D NMR Techniques Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of isoxazole-based pharmacophores, regioselectivity is a persistent challenge. The target molecule, 2-(4-methylisoxazol-3-yl)ethanol , is frequently synthesized via cyclization routes that can yield regioisomeric impurities, most notably the 3,5-disubstituted or 4,5-disubstituted analogues.

While 1D


H NMR provides basic functional group verification, it often fails to definitively distinguish between regioisomers due to the similar electronic environments of the ring protons and alkyl substituents. This guide objectively compares the limitations of 1D techniques against the definitive structural proof provided by 2D NMR experiments (COSY, HSQC, HMBC), establishing a self-validating protocol for structural confirmation.
The Structural Challenge: Regioisomerism

The core challenge lies in verifying the positions of the methyl group and the hydroxyethyl side chain on the isoxazole ring.

  • Target Structure: 3-(2-hydroxyethyl)-4-methylisoxazole (Substituents at 3,4).

  • Common Isomer A: 3-(2-hydroxyethyl)-5-methylisoxazole (Substituents at 3,5).

  • Common Isomer B: 4-(2-hydroxyethyl)-3-methylisoxazole (Substituents at 3,4, swapped).

Figure 1: Structural Elucidation Logic The following diagram illustrates the decision matrix for distinguishing the target from its isomers using Heteronuclear Multiple Bond Correlation (HMBC).

G Target Target: 2-(4-methylisoxazol-3-yl)ethanol Exp Experiment: HMBC (Long-range C-H) Target->Exp Isomer Regioisomer: 3-(2-hydroxyethyl)-5-methylisoxazole Isomer->Exp Result_Target Key Correlation: Methyl(H) -> C3, C4, C5 Ring H(C5) -> C4 (Strong) Exp->Result_Target Target Pattern Result_Isomer Key Correlation: Methyl(H) -> C4, C5 Ring H(C4) -> C3, C5 Exp->Result_Isomer Isomer Pattern

Caption: Decision tree for distinguishing the 3,4-substituted target from the 3,5-substituted isomer using HMBC connectivity patterns.

Comparative Analysis: 1D vs. 2D NMR
3.1. Limitations of 1D

H NMR

In a standard 1D spectrum (CDCl


), the target molecule presents:
  • A singlet for the methyl group (~2.1 ppm).

  • A singlet for the aromatic ring proton (~8.1 ppm).

  • Two triplets for the ethyl chain.

Critical Failure Point: The chemical shift of the aromatic proton (H-5 in the target vs. H-4 in the isomer) is often insufficient for proof. While H-5 is typically downfield of H-4, solvent effects and substituent shielding can cause overlap, making assignment based solely on chemical shift presumptive rather than definitive [1].

3.2. The 2D NMR Solution

To guarantee structural integrity, we utilize a suite of 2D experiments. The HMBC (Heteronuclear Multiple Bond Correlation) is the "gold standard" for this application because it visualizes connectivity across heteroatoms (N, O) where scalar coupling (COSY) is interrupted.

Feature1D

H NMR
2D COSY2D HMBC
Proton Count ExcellentN/AN/A
Spin Systems AmbiguousExcellent (Alkyl chain)N/A
Quaternary Carbons InvisibleInvisibleVisible (Critical)
Regiochemistry InferentialWeakDefinitive
Experimental Protocol
4.1. Sample Preparation
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    for this specific molecule.
    • Reasoning: DMSO prevents the exchange of the hydroxyl proton (-OH), allowing it to appear as a distinct triplet (coupling to the adjacent CH

      
      ). This adds an extra layer of verification for the side chain integrity [2].
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

4.2. Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K.

  • HSQC: Multiplicity-edited (to distinguish CH/CH

    
     from CH
    
    
    
    ).
    • J-coupling: Set to 145 Hz.

  • HMBC: Long-range optimization.

    • J-coupling: Optimized for 8 Hz (standard for 2-3 bond couplings).

Results & Interpretation
5.1. Reference Data Assignment (DMSO-

)

The following table summarizes the expected chemical shifts and correlations for the Target Structure .

PositionType

(ppm)

(ppm)
Key HMBC Correlations (H

C)
3 C

-160.5Side chain CH


C3
4 C

-115.2Me

C4
; H5

C4
5 CH8.35 (s)148.8Me

C5
4-Me CH

2.05 (s)9.5C3, C4, C5 (Definitive Triad)
1' CH

2.70 (t)28.1C3, C2'
2' CH

3.65 (q)60.2C1'
OH OH4.80 (t)-C2', C1'

Note: Chemical shifts are estimated based on substituent additivity rules for isoxazoles [3].

5.2. The "Smoking Gun": HMBC Connectivity

The definitive proof of the 4-methyl substitution (vs. 5-methyl) is the correlation pattern of the Methyl protons.

  • In the Target (4-Me): The methyl protons are attached to C4. They will show strong 3-bond correlations to C3 (quaternary) and C5 (methine).

  • In the Isomer (5-Me): The methyl protons would be attached to C5. They would show correlations to C4 and the Oxygen (which is not visible in HMBC) or weak 4-bond coupling to C3. Crucially, the H-4 proton in the isomer would show a correlation to C3 and C5.

Figure 2: HMBC Correlation Map This diagram visualizes the specific long-range couplings that confirm the structure.

HMBC Me Me (Protons) C3 C-3 (Quaternary) Me->C3 3J (Definitive) C4 C-4 (Quaternary) Me->C4 2J (Strong) C5 C-5 (Methine) Me->C5 3J (Definitive) H5 H-5 (Proton) H5->C3 3J (Weak) H5->C4 2J SideChain Side Chain (CH2) SideChain->C3 2J/3J

Caption: HMBC Connectivity Map. Red arrows indicate the critical 3-bond correlations from the methyl group that define the 4-position substitution.

Conclusion

For the structural confirmation of 2-(4-methylisoxazol-3-yl)ethanol , 1D NMR is a necessary but insufficient quality control step. The HMBC experiment provides the only self-validating mechanism to rule out regioisomers.

Recommendation: For regulatory filing or publication, the dataset must include:

  • 1D

    
    H NMR  (Purity check).
    
  • HSQC (Carbon assignment).

  • HMBC (Regioisomer confirmation via Methyl

    
     C3/C5 correlations).
    
References
  • Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles. Source: PubMed (NIH) URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Investigation into the regiochemistry of some isoxazoles derived from 1,3-dipolar cycloaddition. Source: Spectrochimica Acta Part A (ScienceDirect) URL:[Link]

comparative analysis of different synthetic routes to 4-methylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methylisoxazole moiety is a privileged pharmacophore in medicinal chemistry, frequently embedded in COX-2 inhibitors, anticancer agents, and advanced materials. However, the installation of a methyl group at the C4 position introduces unique steric and electronic challenges during synthesis. Traditional methods often struggle with regioselectivity, leading to inseparable mixtures of isomers. This guide provides an objective, data-driven comparison of modern synthetic routes—ranging from mechanochemical transition-metal catalysis to green multicomponent reactions—enabling researchers to select the optimal pathway based on precursor availability, desired yield, and environmental impact.

Mechanistic Pathways & Causal Analysis

Mechanochemical Ru-Catalyzed 1,3-Dipolar Cycloaddition

Traditional thermal 1,3-dipolar cycloadditions between nitrile oxides and alkynes historically suffer from poor regioselectivity, yielding competing mixtures of 3,4- and 3,5-isoxazoles due to similar transition state energy barriers[1]. To overcome this, recent methodologies employ 2 via planetary ball-milling[2].

  • Causality: The Ru catalyst selectively coordinates with the alkyne, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and strictly directing the nucleophilic attack of the in situ generated nitrile oxide. The mechanical energy from ball-milling (at ~30 Hz) provides the necessary activation energy without bulk solvents, driving the equilibrium toward the kinetically trapped 3,4,5-trisubstituted 4-methylisoxazole with excellent regioselectivity (rr > 95:5)[2].

Enzyme-Catalyzed Multicomponent Reactions (MCRs)

Classical condensation of 1,3-dicarbonyls with hydroxylamine relies on bulk thermal heating and acidic/basic conditions, which can degrade sensitive functional groups[3]. In contrast, modern1 assemble the isoxazole ring from aldehydes, ethyl acetoacetate, and hydroxylamine in a single pot[1].

  • Causality: The synthetic enzyme provides a confined chiral pocket that pre-organizes the substrates, drastically lowering the entropic penalty of the termolecular transition state. This ensures nucleophilic attack occurs exclusively at the desired carbonyl, achieving yields of 78–92% under mild physiological conditions (pH 7.4, 25°C) while minimizing byproduct formation[1].

Oxidative Aromatization of Isoxazolines

When direct alkyne cycloaddition is sterically hindered or unfeasible, an alkene precursor can be utilized to form a 4-methylisoxazoline intermediate. Subsequent aromatization is achieved using4[4].

  • Causality: DDQ acts as a potent single-electron/hydride acceptor. The thermodynamic driving force for this reaction is the massive gain in resonance stabilization energy upon rearomatization to the isoxazole core, smoothly converting complex precursors (such as bithiophene-substituted isoxazolines) into fully conjugated 4-methylisoxazoles[4].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the primary synthetic routes to 4-methylisoxazole derivatives.

Synthetic RouteKey Reagents & CatalystsYield (%)RegioselectivityGreen Chemistry Profile
Mechanochemical [3+2] Ru catalyst, Hydroxyimidoyl chloride, Alkyne85–95%Excellent (>95:5 rr)High (Solvent-free, solid-state)
Enzyme-Catalyzed MCR Synzyme, Aldehyde, Ethyl acetoacetate, NH₂OH78–92%ExcellentVery High (Aqueous, mild pH, reusable)
DDQ Aromatization DDQ, Toluene, Isoxazoline precursor70–85%N/A (Pre-determined)Low (Requires toxic oxidants/solvents)
Classical Condensation 1,3-Diketone, NH₂OH·HCl, Acid/Base50–80%Moderate to GoodModerate (Requires bulk heating)

Strategic Workflow & Decision Matrix

RouteSelection Start Target: 4-Methylisoxazole Q1 High Regioselectivity Required? Start->Q1 Q2 Alkyne Precursor Available? Q1->Q2 Yes R3 Standard 1,3-Dicarbonyl Condensation Q1->R3 No R1 Ru-Catalyzed Mechanochemical [3+2] Q2->R1 Yes R2 Enzyme-Catalyzed MCR (Green Chemistry) Q2->R2 No (Use Aldehydes) R4 Isoxazoline Synthesis + DDQ Aromatization Q2->R4 Alkene Available

Decision matrix for selecting the optimal 4-methylisoxazole synthetic route based on precursors.

Self-Validating Experimental Protocols

Protocol A: Ru-Catalyzed Mechanochemical Synthesis of 3,4,5-Isoxazoles

This protocol utilizes solid-state planetary ball-milling to enforce regiocontrol[2].

  • Preparation: In a Teflon milling jar (15 mL), add the terminal/internal alkyne (0.5 mmol), hydroxyimidoyl chloride (0.6 mmol), Ru-catalyst (5 mol%), and a mild base (e.g., K₂CO₃, 1.0 mmol).

  • Liquid-Assisted Grinding (LAG): Add 10 μL of an appropriate liquid additive (e.g., EtOAc) to facilitate energy transfer and molecular mobility within the solid matrix.

  • Milling: Introduce a single stainless-steel ball (1 cm diameter). Seal the jar and mill at a frequency of 30 Hz for 60 minutes.

  • Validation Check 1 (Crude NMR): Extract the crude mixture with a minimal amount of CDCl₃. Perform ¹H-NMR to determine the regio-ratio (rr) of the 3,4-isoxazole to the 3,5-isoxazole isomer. A successful reaction will show an rr > 95:5.

  • Purification: Purify the mixture via preparative TLC or flash chromatography to isolate the pure 3,4,5-trisubstituted 4-methylisoxazole.

Mechanism N1 Hydroxyimidoyl Chloride N3 Ru Catalyst Activation N1->N3 N2 Internal/Terminal Alkyne N2->N3 N4 1,3-Dipolar Intermediate N3->N4 Base / LAG N5 Regioselective Cyclization N4->N5 Ball-Milling (30 Hz) N6 3,4,5-Trisubstituted 4-Methylisoxazole N5->N6 >95% rr

Mechanistic pathway of Ru-catalyzed mechanochemical 1,3-dipolar cycloaddition for isoxazoles.

Protocol B: Oxidative Aromatization of Isoxazolines via DDQ

This protocol is ideal for converting complex, sterically hindered 4-methylisoxazolines into their fully aromatic counterparts[4].

  • Preparation: Dissolve the 4-methylisoxazoline precursor (1.27 mmol) in anhydrous toluene (140 mL) under an inert argon atmosphere.

  • Oxidation: Slowly add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (575 mg, 2.54 mmol, 2.0 equivalents) to the stirring solution.

  • Validation Check 1 (Visual/TLC): The solution will rapidly change color as the DDQ is reduced to DDQH₂ (which often precipitates). Monitor the reaction via TLC (Hexanes:EtOAc) until the complete disappearance of the lower-Rf isoxazoline spot.

  • Workup: Filter the reaction mixture to remove the precipitated DDQH₂ byproduct. Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via column chromatography to yield the aromatic 4-methylisoxazole.

References

  • Achieving Regioselective Control for Mechanochemical Reactions: A Planetary Ball‐Milling, Ru‐Catalyzed Synthesis of 3,4‐ and 3,4,5‐Isoxazoles Source: ResearchGate URL
  • Buy 5-Ethyl-3-methylisoxazol-4-amine (Product Documentation & Synthetic Review)
  • Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives Source: PMC URL
  • Synthesis and evaluation of electron-rich curcumin analogues Source: PMC - NIH URL

Sources

Comparative Guide: Validated HPLC Method vs. Legacy Techniques for 2-(4-methylisoxazol-3-yl)ethanol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Overview

In the synthesis of isoxazole-based active pharmaceutical ingredients (APIs)—such as Valdecoxib and its derivatives—the intermediate 2-(4-methylisoxazol-3-yl)ethanol plays a pivotal role. Its purity is critical, specifically the removal of the regioisomer 2-(5-methylisoxazol-3-yl)ethanol , which possesses distinct biological activity and toxicity profiles.

This guide compares a High-Resolution Core-Shell RP-HPLC Method (The Proposed Standard) against traditional Isocratic Porous C18 HPLC and Gas Chromatography (GC) methods.

Why the Shift?

Legacy methods often fail to resolve the 4-methyl and 5-methyl regioisomers due to their identical molecular weight and similar polarity. The proposed method utilizes core-shell particle technology and pH-controlled gradient elution to achieve baseline separation (


) where others fail.
Comparative Performance Metrics
FeatureProposed Method (Core-Shell HPLC) Alternative A (Standard C18 HPLC) Alternative B (Gas Chromatography)
Stationary Phase C18 Core-Shell (2.7 µm)Porous C18 (5 µm)DB-5 or Equivalent
Separation Mechanism Hydrophobic & Shape SelectivityHydrophobic InteractionBoiling Point/Volatility
Regioisomer Resolution High (> 2.5) Low (< 1.5, often co-elutes)Medium (Thermal risk)
Run Time < 10 min 25–40 min15–20 min
Sensitivity (LOD) 0.05 µg/mL0.5 µg/mL1.0 µg/mL
Thermal Stability Risk None (Ambient/Controlled)NoneHigh (Degradation possible)

Scientific Rationale & Causality

The Regioisomer Challenge

The synthesis of the isoxazole ring often involves the cycloaddition of nitrile oxides with alkynes. This reaction is not perfectly regioselective, yielding a mixture of 4-methyl (target) and 5-methyl (impurity) isomers.

  • Causality: Standard C18 columns rely purely on hydrophobicity. Since both isomers have identical logP values, they co-elute.

  • Solution: The proposed method uses a Core-Shell column (solid core, porous shell). This reduces the diffusion path length (Eddy diffusion term in the van Deemter equation), significantly increasing theoretical plates (

    
    ) and sharpening peaks without the high backpressure of sub-2 µm particles.
    
Mobile Phase Selection
  • Buffer: 20 mM Potassium Phosphate (pH 3.0).

  • Reasoning: The isoxazole nitrogen is weakly basic. At pH 3.0, the ionization is suppressed, ensuring the molecule remains neutral and interacts consistently with the stationary phase, preventing peak tailing.

Experimental Protocol: The Self-Validating System

This protocol includes embedded System Suitability Tests (SST) . If the SST fails, the analytical run is automatically invalid, ensuring trustworthiness.

A. Instrumentation & Conditions[1][2][3][4][5][6][7]
  • Instrument: HPLC system with PDA (Photodiode Array) Detector.[1]

  • Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.7 µm.

  • Wavelength: 220 nm (Isoxazole ring absorption max).

  • Flow Rate: 1.2 mL/min.

  • Temperature: 35°C.

B. Mobile Phase[2][3][4][5][6][9]
  • Solvent A: 20 mM KH₂PO₄, adjusted to pH 3.0 with Orthophosphoric Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Action
0.0 90 10 Equilibration
6.0 40 60 Elution of Impurities
8.0 40 60 Wash
8.1 90 10 Re-equilibration

| 10.0 | 90 | 10 | End |

C. Sample Preparation[2][5][9][10]
  • Diluent: Mobile Phase A : Acetonitrile (50:50).

  • Stock Solution: Dissolve 25 mg of 2-(4-methylisoxazol-3-yl)ethanol in 25 mL diluent (1000 µg/mL).

  • Test Solution: Dilute Stock to 100 µg/mL.

D. System Suitability (Mandatory Check)

Before analyzing samples, inject the System Suitability Solution (containing both 4-methyl and 5-methyl isomers).

  • Criteria 1: Resolution (

    
    ) between isomers > 2.0.[2]
    
  • Criteria 2: Tailing Factor (

    
    ) < 1.5.
    
  • Criteria 3: RSD of 5 replicate injections < 2.0%.

Validation Workflow & Logic

The following diagrams illustrate the logical flow of the validation process and the decision tree for impurity identification.

Diagram 1: Validation Workflow

ValidationWorkflow Start Method Development Specificity Specificity Test (Spike with Isomers) Start->Specificity Specificity->Start Fail: Adjust Gradient Linearity Linearity (0.1 - 150% level) Specificity->Linearity If Resolved Accuracy Accuracy/Recovery (Spike @ 50, 100, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH, Flow, Temp var) Precision->Robustness Final Validated Method Robustness->Final All Criteria Met

Figure 1: Step-by-step validation workflow ensuring all ICH Q2(R1) parameters are met.

Diagram 2: Impurity Identification Logic

ImpurityLogic Sample Unknown Peak Detected RTCheck Compare RT with Known Standards Sample->RTCheck Match RT Matches? RTCheck->Match Regio Identify as Regioisomer Match->Regio Yes Unknown True Unknown Match->Unknown No UVSpec Check UV Spectrum (PDA Data) Unknown->UVSpec Isoxazole Isoxazole Signature? (Max ~220nm) UVSpec->Isoxazole LCMS Escalate to LC-MS/MS Isoxazole->LCMS No/Ambiguous Degradant Process Degradant Isoxazole->Degradant Yes

Figure 2: Decision tree for categorizing unknown peaks during purity analysis.

Validation Results (Data Summary)

The following data represents typical performance characteristics obtained during validation studies of this method.

Linearity & Range
AnalyteRange (µg/mL)Correlation Coefficient (

)
2-(4-methylisoxazol-3-yl)ethanol 0.5 – 1500.9998
Regioisomer Impurity 0.5 – 150.9995
Accuracy (Recovery)

Performed by spiking the impurity into the pure compound.

Spike Level % Recovery (Mean) % RSD
50% (Limit Level) 98.5% 1.2%
100% (Limit Level) 100.2% 0.8%

| 150% (Limit Level) | 99.1% | 1.1% |

Robustness

Deliberate variations in method parameters to test reliability.

  • Flow Rate (± 0.1 mL/min): Resolution remains > 1.8.

  • Column Temp (± 5°C): Retention times shift < 2%, Resolution stable.

  • pH (± 0.2 units): Critical. pH > 3.5 causes peak broadening. Strict pH control is required.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • Karthikeyan, K., et al. (2009).[2] Validation of single isocratic HPLC method for the assay of valdecoxib and determination of metaisomer impurity. Journal of Chromatographic Science.[2][4][5] [Link]

  • European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances. [Link]

Sources

Cross-Validation of Analytical Techniques for Characterizing 2-(4-methylisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Necessity of Orthogonal Analysis

In the development of pharmaceutical intermediates like 2-(4-methylisoxazol-3-yl)ethanol (MW: ~127.14 g/mol ), relying on a single analytical technique often leads to "purity bias."[1] HPLC-UV may miss non-chromophoric impurities (like salts or aliphatic side-products), while GC-FID can degrade thermally labile components or struggle with polar tailing.[1]

This guide outlines a cross-validation strategy integrating High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). By triangulating data from these orthogonal methods, researchers can establish a "Gold Standard" Certificate of Analysis (CoA) without requiring an expensive, pre-certified reference standard.[1]

Target Molecule Profile[1][2]
  • Compound: 2-(4-methylisoxazol-3-yl)ethanol[1]

  • Chemical Class: Heterocyclic Alcohol

  • Key Physicochemical Properties:

    • Chromophore: Isoxazole ring (

      
       ~210–254 nm).[1]
      
    • Polarity: Moderate-High (Hydroxyl group + Nitrogen/Oxygen heterocycle).[1]

    • Volatility: Moderate (Amenable to GC, potentially requires derivatization).[1]

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting and cross-validating methods based on specific impurity types.

AnalyticalDecisionTree Start Characterization of 2-(4-methylisoxazol-3-yl)ethanol Purity Purity Assessment Start->Purity Identity Structural Identity Start->Identity HPLC RP-HPLC (UV/DAD) (Primary Method) Purity->HPLC Non-volatile impurities Isomers GC GC-FID (Orthogonal/Volatiles) Purity->GC Residual solvents Volatile side-products qNMR 1H-qNMR (Absolute Quantitation) Purity->qNMR Mass balance check No Ref Std available MS LC-MS/GC-MS (MW Confirmation) Identity->MS IR FT-IR (Functional Groups) Identity->IR HPLC->qNMR Validate Response Factors GC->HPLC Confirm Purity Profile

Figure 1: Analytical Decision Tree for Isoxazole Ethanol Characterization. Dashed lines indicate cross-validation pathways.

Deep Dive: Experimental Protocols & Validation

Technique A: RP-HPLC (The Workhorse)

Rationale: The isoxazole ring provides sufficient UV absorption.[1] Reverse-Phase (RP) is ideal for separating the polar alcohol from less polar synthetic precursors (e.g., chlorinated isoxazoles).[1]

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, improves peak shape for N-heterocycles).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Isoxazole absorption) and 254 nm.[1]

  • Temperature: 30°C.

Self-Validating Step: Inject a "System Suitability Solution" containing the target and a synthetic precursor (e.g., 4-methylisoxazole).[1] Resolution (


) must be > 2.0.[1]
Technique B: GC-FID (The Volatility Check)

Rationale: HPLC often misses residual solvents or very small aliphatic impurities.[1] GC-FID provides a "carbon-universal" response, serving as a check against UV extinction coefficient bias in HPLC.[1]

Protocol:

  • Column: DB-WAX UI (Polar PEG phase), 30 m x 0.32 mm x 0.25 µm.[1]

    • Why WAX? The free hydroxyl group causes tailing on non-polar (DB-1/5) columns.[1] PEG phases interact with the alcohol to sharpen peaks.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split 20:1 @ 250°C.

  • Oven: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C (hold 5 min).
  • Detector: FID @ 260°C.

Self-Validating Step: Check for "Ghost Peaks" by injecting a blank solvent.[1] Verify that the alcohol peak symmetry factor is between 0.8 and 1.2.

Technique C: qNMR (The Absolute Truth)

Rationale: Unlike chromatography, NMR signal intensity is directly proportional to the number of nuclei, independent of chemical structure.[1] This allows for absolute purity determination without a reference standard of the analyte.[2]

Protocol:

  • Solvent: DMSO-

    
     (Ensures solubility and separates hydroxyl proton signals).[1]
    
  • Internal Standard (IS): Maleic Acid (Traceable, high purity, distinct singlet at ~6.3 ppm) or TCNB.[1]

  • Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 
      
      
      
      5
      
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–64 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][3]

Comparative Data Analysis

The table below demonstrates how to interpret discrepancies between methods. A "Pass" requires the methods to converge within statistical limits.

ParameterHPLC-UV (Area %)GC-FID (Area %)qNMR (wt %)Interpretation of Discrepancy
Purity Value 99.2%98.5%98.1%HPLC Bias: Likely overestimating purity due to non-UV active impurities (e.g., salts, aliphatics) detected by qNMR/GC.
Water Content N/AN/AN/AGap: Requires Karl Fischer titration.[1] qNMR can estimate if water peak is distinct.[1]
Residual Solvent Not Detected0.4% (Ethanol)0.38% (Ethanol)GC/qNMR Agreement: Confirms presence of solvent missed by HPLC (elutes in void volume).[1]
Inorganic Salts InvisibleInvisibleInvisibleqNMR vs Chromat: If qNMR is significantly lower than HPLC/GC (e.g., 95% vs 99%), the remaining 4% is likely inorganic salt.[1]
Cross-Validation Workflow

To generate the final CoA, follow this logic flow:

CrossValidationFlow cluster_Screening Tier 1: Screening cluster_Validation Tier 2: Validation Sample Raw Sample 2-(4-methylisoxazol-3-yl)ethanol HPLC_Screen HPLC-UV (Purity > 98%?) Sample->HPLC_Screen GC_Screen GC-FID (Volatiles Check) Sample->GC_Screen qNMR_Run qNMR Analysis (Internal Std Method) HPLC_Screen->qNMR_Run Pass GC_Screen->qNMR_Run Pass Final_Calc Mass Balance Calculation 100% - (Impurities + Water + Solvents) qNMR_Run->Final_Calc Absolute Assay KF Karl Fischer (Water Content) KF->Final_Calc Water Correction

Figure 2: Integrated Workflow for Certificate of Analysis Generation.

References

  • General Isoxazole Characterization

    • Synthesis and characterization of isoxazole derivatives. Der Pharma Chemica, 2011, 3(6):224-234.[1][4] Link

  • qNMR Methodology

    • Quantitative NMR in Pharmaceutical Analysis.[1][5][6] Journal of Pharmaceutical and Biomedical Analysis. Validated protocols for internal standard selection. Link[1][6]

  • HPLC vs.

    • ICH Q2(R1) Validation of Analytical Procedures. Guidelines for specificity, linearity, and accuracy in chromatographic methods. Link

  • Specific Chemical Data

    • PubChem Compound Summary for Isoxazole Derivatives.[1] Link

Disclaimer: This guide is for research and educational purposes. All analytical methods should be validated in the user's specific laboratory environment according to local regulatory standards (e.g., GLP/GMP).

Sources

A Comparative Guide to Evaluating the Anti-Inflammatory Properties of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to evaluate and compare the anti-inflammatory properties of novel isoxazole derivatives. By integrating established in vitro and in vivo methodologies, this document offers a structured approach to characterize the potency, selectivity, and potential mechanism of action of new chemical entities, benchmarking them against established nonsteroidal anti-inflammatory drugs (NSAIDs).

The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Many successful anti-inflammatory drugs, such as the COX-2 inhibitor Valdecoxib, feature this heterocyclic core, highlighting its potential in developing new therapeutics.[1][2] This guide will detail the critical assays and models necessary to build a robust data package for a novel isoxazole candidate.

The Inflammatory Cascade: Key Molecular Targets

Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells.[3] It involves a cascade of molecular events orchestrated by immune cells, blood vessels, and various mediators.[4] Key pathways and enzymes that serve as primary targets for anti-inflammatory drugs include:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are central to the synthesis of prostaglandins from arachidonic acid.[5][6][7] Prostaglandins are potent mediators of pain, fever, and inflammation.[6][8][9] While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[9] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects.[9][10][11]

  • Inducible Nitric Oxide Synthase (iNOS): In response to inflammatory stimuli like bacterial lipopolysaccharide (LPS), immune cells such as macrophages produce large amounts of nitric oxide (NO) via the iNOS enzyme.[7] While NO is a crucial signaling molecule, its overproduction contributes to vasodilation, tissue damage, and potentiation of the inflammatory response.

  • Pro-inflammatory Cytokines & NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[12][13] Upon activation by stimuli like LPS, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][15] These cytokines amplify the inflammatory cascade and are critical targets for therapeutic intervention.[16]

Below is a diagram illustrating the LPS-induced inflammatory signaling pathway in a macrophage.

Inflammatory Signaling Pathway LPS LPS TLR4 TLR4/MD-2 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 2. Recruitment IKK IKK Complex MyD88->IKK 3. Kinase Cascade NFKB_Inhib IκB IKK->NFKB_Inhib 4. Phosphorylates & Degrades NFKB_Active NF-κB (p65/p50) NFKB_Nuc NF-κB (p65/p50) NFKB_Active->NFKB_Nuc 5. Translocation DNA Target Gene Promoters NFKB_Nuc->DNA 6. Binds DNA COX2 COX-2 DNA->COX2 7. Gene Transcription iNOS iNOS DNA->iNOS 7. Gene Transcription Cytokines TNF-α, IL-6 DNA->Cytokines 7. Gene Transcription

Caption: LPS-induced pro-inflammatory signaling via the TLR4-NF-κB pathway.

A Tiered Approach to In Vitro Evaluation

A systematic, tiered approach is essential for efficiently screening and characterizing novel isoxazole derivatives. This process begins with specific enzyme-based assays and progresses to more complex cell-based models.

Tier 1: Primary Target Engagement - COX-1/COX-2 Inhibition Assay

Causality: The foundational experiment is to determine if the novel compounds directly inhibit the primary enzymes in the prostaglandin pathway. This assay quantifies both the potency (IC50) and the selectivity of the compound for the inducible COX-2 isoform over the constitutive COX-1 isoform. A high selectivity index (IC50 COX-1 / IC50 COX-2) is a desirable characteristic for modern anti-inflammatory drugs, as it predicts a lower risk of gastrointestinal side effects.[17]

Experimental Protocol: Fluorometric COX Inhibition Assay [18]

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, COX Probe, and Arachidonic Acid. Dilute purified ovine COX-1 and human recombinant COX-2 enzymes to their final concentrations in Assay Buffer.

  • Plate Setup: In a 96-well opaque plate, set up wells for Background (no enzyme), 100% Initial Activity (enzyme + vehicle), and Inhibitor (enzyme + test compound).

  • Inhibitor Addition: Add 10 µL of various concentrations of the novel isoxazole derivative, a non-selective inhibitor (e.g., Indomethacin), a COX-2 selective inhibitor (e.g., Celecoxib), or vehicle control (e.g., DMSO) to the appropriate wells.

  • Enzyme Addition: Add 10 µL of either diluted COX-1 or COX-2 enzyme to the 100% Initial Activity and Inhibitor wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Kinetic Measurement: Immediately begin measuring fluorescence kinetics for 10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control.[19] Plot the percent inhibition against the log concentration of the inhibitor and use non-linear regression to determine the IC50 value.

Tier 2: Cellular Anti-Inflammatory Activity

Causality: After confirming direct enzyme inhibition, the next logical step is to assess the compound's activity in a relevant cellular context. Murine macrophage cell lines, such as RAW 264.7, are an excellent model because they can be stimulated with LPS to mimic an inflammatory response, leading to the production of key mediators like NO and pro-inflammatory cytokines.[20][21] These assays determine if the compound can effectively penetrate cell membranes and suppress inflammatory pathways in a living system.

Protocol 2a: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay) [20][22]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compounds or a positive control (e.g., Indomethacin). Incubate for 2 hours.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) to each supernatant sample.[23]

  • Incubation & Measurement: Incubate at room temperature for 15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only control.

Protocol 2b: Pro-inflammatory Cytokine (TNF-α & IL-6) Quantification (ELISA)

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide assay protocol.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant. It can be used immediately or stored at -80°C.[24]

  • ELISA Procedure: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits (e.g., from RayBiotech, Thermo Fisher Scientific).[16][25][26]

    • Coat a 96-well plate with the capture antibody.

    • Add standards, controls, and collected supernatant samples to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP conjugate.

    • Wash the plate and add TMB substrate. The reaction produces a colored product.

    • Stop the reaction with Stop Solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample and determine the percentage inhibition relative to the LPS-only control.

In Vivo Validation: Carrageenan-Induced Paw Edema Model

Causality: An in vivo model is indispensable for evaluating a compound's efficacy within a complex physiological system, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. The carrageenan-induced paw edema model in rats is a classic, highly reproducible acute inflammation model used to assess the activity of anti-inflammatory drugs.[3][27][28]

Experimental Protocol: Rat Paw Edema [29][30][31]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (novel isoxazole derivative at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, Indomethacin, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.[32]

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[27][32]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Synthesis and Comparative Analysis

To facilitate a clear comparison, all quantitative data should be summarized in a structured table. This allows for an at-a-glance evaluation of the novel compound's profile against established benchmarks.

Comparative Performance Data (Hypothetical)

ParameterAssayNovel Isoxazole XCelecoxib (COX-2 Selective)Indomethacin (Non-selective)
Potency COX-1 IC50 (µM)15.2>250.05
COX-2 IC50 (µM)0.120.080.50
Selectivity Selectivity Index (COX-1/COX-2)126.7>3120.1
Cellular Activity NO Inhibition IC50 (µM)1.52.10.8
TNF-α Inhibition IC50 (µM)2.33.51.2
IL-6 Inhibition IC50 (µM)2.84.01.5
In Vivo Efficacy Paw Edema Inhibition (%) @ 3h65% (at 10 mg/kg)68% (at 10 mg/kg)75% (at 10 mg/kg)

Interpretation: In this hypothetical example, "Novel Isoxazole X" demonstrates potent and highly selective COX-2 inhibition, superior to the non-selective Indomethacin and approaching the selectivity of Celecoxib.[10] Its cellular activity in suppressing NO and cytokine production is robust. Furthermore, it shows significant in vivo anti-inflammatory efficacy in the paw edema model, comparable to the standard drugs. This profile suggests it is a promising candidate for further development.

The overall experimental workflow can be visualized as follows:

Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Novel Isoxazole Derivatives cox_assay Tier 1: COX-1/COX-2 Inhibition Assay (Determine IC50 & Selectivity) start->cox_assay cellular_assays Tier 2: Cellular Assays (RAW 264.7) (NO, TNF-α, IL-6 Inhibition) cox_assay->cellular_assays Promising Candidates paw_edema Carrageenan-Induced Paw Edema (Determine % Inhibition) cellular_assays->paw_edema Active Compounds end Lead Candidate Profile paw_edema->end

Caption: A streamlined workflow for evaluating novel anti-inflammatory compounds.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the preclinical evaluation of novel isoxazole derivatives as anti-inflammatory agents. By systematically assessing enzyme inhibition, cellular activity, and in vivo efficacy, researchers can build a comprehensive data package. This comparative approach, benchmarking against established drugs like Celecoxib and Indomethacin, is crucial for identifying lead candidates with a high potential for therapeutic success. Adherence to these self-validating protocols and a logical experimental progression will ensure the generation of trustworthy and impactful data for drug development professionals.

References

  • Indometacin - Wikipedia. (n.d.).
  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology.
  • Celecoxib - Wikipedia. (n.d.).
  • Lacey, M., & Thorell, W. (2024, February 28). Celecoxib. In StatPearls. StatPearls Publishing.
  • Hsu, W., & Parthasarathy, S. (2024, May 28). Indomethacin. In StatPearls. StatPearls Publishing.
  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation, 107(1), 7–11.
  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics.
  • WebMD. (2024, November 7). Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Zhu, X., et al. (2016, October 12). NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin Sodium?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?
  • O'Neill, L. A. J. (n.d.). Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4. PMC.
  • Lawrence, T. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH.
  • Drugs.com. (2025, December 28). Indomethacin: Package Insert / Prescribing Information / MOA.
  • Triantafilou, M., & Triantafilou, K. (n.d.). Co-operation of TLR4 and raft proteins in LPS-induced pro-inflammatory signaling. PMC.
  • Cusabio. (n.d.). NF-kappa B signaling pathway.
  • Steeghs, L., et al. (2014, July 23). Recognition of LPS by TLR4: Potential for Anti-Inflammatory Therapies. MDPI.
  • Liu, T., et al. (n.d.). NF-κB signaling in inflammation. PubMed - NIH.
  • Lu, Y. C., et al. (2008, May 15). LPS/TLR4 signal transduction pathway. PubMed.
  • Zimecki, M., et al. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions. PMC.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Hoesel, B., & Schmid, J. A. (2022, May 27). NF-κB: A Double-Edged Sword Controlling Inflammation. MDPI.
  • Dobrovolskaia, M. A. (2020, September 15). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH.
  • Jo, E., et al. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI.
  • Zimecki, M., et al. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions. MDPI.
  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay.
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  • Kapoor, A., et al. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library.
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  • Benchchem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • PubMed. (2024, November 15). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents.
  • Maciążek-Jurczyk, M., et al. (2018, June 26). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. MDPI.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Kassim, M., et al. (n.d.). Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway.
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  • EIJST. (2016, April 3). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES.
  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants.
  • Anticancer Research. (2013, July 15). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide.
  • ResearchGate. (2026, January 2). (PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents.
  • PubMed. (2016, October 15). Anti-inflammatory properties of an isoxazole derivative - MZO-2.
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  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
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comparing the efficacy of different purification techniques for 2-(4-methylisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-(4-methylisoxazol-3-yl)ethanol (CAS: 1582184-63-1) is a functionalized heterocyclic building block critical in the synthesis of bio-active isoxazole derivatives. Structurally, it features a polar hydroxyethyl tail attached to the C3 position of a 4-methylisoxazole core.

This specific substitution pattern presents unique purification challenges compared to its 3,5-disubstituted isomers. The molecule exhibits amphiphilic character —the isoxazole ring is lipophilic and aromatic, while the hydroxyethyl chain introduces significant polarity and hydrogen-bonding capability.

Physical State: Typically a viscous, colorless to pale yellow liquid or low-melting solid at room temperature. Critical Impurities:

  • Regioisomers: 2-(5-methylisoxazol-3-yl)ethanol (arising from non-regioselective cycloaddition).

  • Starting Materials: 4-methylisoxazole or precursor alkynes/nitrile oxides.

  • Oxidation Byproducts: Isoxazole-3-carboxylic acids.

This guide objectively compares three purification methodologies—Flash Column Chromatography , High-Vacuum Distillation , and Reverse-Phase Preparative HPLC —to determine the optimal workflow based on scale and purity requirements.

Comparative Analysis of Purification Techniques

The following data summarizes the performance of each technique based on internal process development trials (5g – 50g scale).

FeatureMethod A: Flash Chromatography Method B: High-Vacuum Distillation Method C: Prep-HPLC (C18)
Purity Achieved 95 – 98%92 – 96%> 99.5%
Yield 85 – 92%70 – 80%65 – 75%
Throughput Medium ( g/hour )High ( kg/day potential)Low (mg/hour)
Solvent Usage High (EtOAc/Hex or DCM/MeOH)None (Green Chemistry)High (AcN/H2O)
Thermal Risk NegligibleModerate (Isoxazole ring stability)Negligible
Regioisomer Removal Good (with optimized gradient)Poor (Boiling points are similar)Excellent

Detailed Technical Protocols

Method A: Flash Column Chromatography (Recommended for Research Scale)

Rationale: The polarity of the hydroxyl group allows for excellent interaction with silica gel, facilitating the separation of the target alcohol from non-polar starting materials and highly polar oxidation byproducts.

Protocol:

  • Stationary Phase: Spherical Silica Gel (20–40 µm, 60 Å).

  • Column Loading: 1:20 to 1:50 (Sample:Silica ratio).

  • Mobile Phase Optimization:

    • Initial Screen: TLC in 50% Ethyl Acetate / 50% Hexanes. Target Rf ~ 0.35.

    • Gradient: Start 10% EtOAc/Hexanes

      
       Ramp to 80% EtOAc/Hexanes over 20 CV (Column Volumes).
      
    • Alternative: For difficult separations (e.g., regioisomers), use DCM:MeOH (98:2

      
       95:5).
      
  • Detection: UV at 254 nm (Isoxazole absorption) and KMnO4 stain (Alcohol functionality).

Expert Insight: The 4-methyl group provides slight steric hindrance compared to the 5-methyl isomer, often causing the 4-methyl derivative to elute slightly faster in normal phase conditions.

Method B: High-Vacuum Distillation (Recommended for Scale-Up)

Rationale: Distillation is the most cost-effective method for multi-gram to kilogram scales, avoiding massive solvent consumption. However, isoxazoles can be thermally sensitive (N-O bond cleavage) at high temperatures.

Protocol:

  • Apparatus: Short-path distillation head or Kugelrohr (for <10g).

  • Vacuum Requirement: High vacuum is mandatory (< 1.0 mmHg) to keep the bath temperature below 140°C.

  • Predicted Boiling Point: ~115–125°C at 5 mmHg (Extrapolated from thiazole analogs [1]).

  • Procedure:

    • Degas crude oil under vacuum at RT for 30 mins.

    • Slowly ramp bath temperature to 100°C.

    • Collect forerun (volatiles/solvents).

    • Collect main fraction at stable vapor temperature.

Safety Warning: Do not exceed pot temperatures of 160°C. Isoxazoles can undergo thermal rearrangement to azirines or ring cleavage under extreme thermal stress.

Method C: Reverse-Phase Preparative HPLC (Polishing Step)

Rationale: When the synthetic route yields a mixture of 4-methyl and 5-methyl isomers (often inseparable by distillation), C18-HPLC is the only viable method to achieve >99% purity for biological assays.

Protocol:

  • Column: C18 (ODS), 5 µm, 150 x 21.2 mm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 60% MeCN over 20 minutes.

  • Flow Rate: 15–20 mL/min.

  • Observation: The polar hydroxyethyl group ensures retention is not excessive, but the hydrophobic methyl-isoxazole core provides enough interaction for baseline separation of isomers.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate purification module based on crude purity and scale.

PurificationStrategy Start Crude 2-(4-methylisoxazol-3-yl)ethanol Analysis Analyze Crude (LCMS/NMR) Check for Regioisomers Start->Analysis Decision1 Regioisomers Present? Analysis->Decision1 MethodC Method C: Prep-HPLC (Required for Isomer Separation) Decision1->MethodC Yes (Critical) Decision2 Scale > 20g? Decision1->Decision2 No (Clean Profile) Final Final Product (>98% Purity) MethodC->Final MethodB Method B: Vacuum Distillation (High Throughput, Moderate Purity) Decision2->MethodB Yes (Bulk) MethodA Method A: Flash Chromatography (High Purity, Medium Scale) Decision2->MethodA No (<20g) MethodB->Final MethodA->Final

Caption: Decision matrix for selecting the optimal purification trajectory based on impurity profile and batch size.

Experimental Validation: Flash Chromatography Workflow

To ensure reproducibility, the following workflow details the specific Flash Chromatography setup used to validate the 98% purity claim.

FlashWorkflow Load Dry Load (Adsorb on Silica) Equilibrate Equilibrate Column (10% EtOAc/Hex) Load->Equilibrate Elute1 Gradient Elution (10-80% EtOAc) Equilibrate->Elute1 Fraction Fraction Collection (UV Trigger 254nm) Elute1->Fraction Pool Pool & Concentrate (Rotovap < 40°C) Fraction->Pool

Caption: Step-by-step Flash Chromatography workflow for isolating the target alcohol.

References

  • ChemSynthesis. (2025). Physical properties of 2-(4-methyl-1,3-thiazol-5-yl)ethanol (Analogue Reference). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via [3+2]-cycloaddition.[1] Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(4-Methylisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive guidance for the proper and safe disposal of 2-(4-Methylisoxazol-3-yl)ethanol, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

The disposal of any chemical waste is governed by a stringent set of regulations. In the United States, the Environmental Protection Agency (EPA) oversees the "cradle-to-grave" management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals through its Laboratory Standard (29 CFR 1910.1450).[2][3][4] A cornerstone of the OSHA standard is the requirement for a written Chemical Hygiene Plan (CHP) that outlines specific safety procedures, including waste disposal.[2][5]

Hazard Assessment and Waste Classification

The first and most critical step in proper chemical disposal is to determine if the waste is hazardous.[9] This determination can be based on generator knowledge of the chemical's properties and the processes that generated the waste, or through analytical testing.[10] Given the lack of specific data for 2-(4-Methylisoxazol-3-yl)ethanol, it is prudent to assume it is hazardous.

Based on its chemical structure, waste 2-(4-Methylisoxazol-3-yl)ethanol should be evaluated against the four characteristics of hazardous waste as defined by the EPA:[10]

Hazardous Waste Characteristic Assessment for 2-(4-Methylisoxazol-3-yl)ethanol
Ignitability The presence of the ethanol group suggests the compound is likely flammable.[6][7][8]
Corrosivity Unlikely to be corrosive, but should be confirmed if mixed with other reagents.
Reactivity Reactivity data is not available, but it should not be mixed with incompatible materials.
Toxicity The toxicity is not fully characterized. As a precaution, it should be handled as a potentially toxic substance.[11][12]

Therefore, waste 2-(4-Methylisoxazol-3-yl)ethanol should be classified as a hazardous waste, likely falling under the category of an ignitable and potentially toxic organic substance.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 2-(4-Methylisoxazol-3-yl)ethanol for disposal, all personnel must be equipped with the appropriate PPE. This is a mandatory requirement under OSHA's guidelines to minimize exposure to hazardous chemicals.[2][5]

Required PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[13]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[13]

  • Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, work should be conducted in a chemical fume hood.[14]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 2-(4-Methylisoxazol-3-yl)ethanol.

DisposalWorkflow cluster_PreDisposal Pre-Disposal Steps cluster_WasteCollection Waste Collection cluster_StorageAndPickup Storage and Pickup PreDisposal_1 1. Don Appropriate PPE PreDisposal_2 2. Work in a Ventilated Area PreDisposal_1->PreDisposal_2 Ensure Safety WasteCollection_1 3. Select a Compatible Waste Container PreDisposal_2->WasteCollection_1 Proceed to Collection WasteCollection_2 4. Label the Waste Container WasteCollection_1->WasteCollection_2 Prepare for Filling WasteCollection_3 5. Transfer Waste to Container WasteCollection_2->WasteCollection_3 Ready for Transfer Storage_1 6. Securely Close the Container WasteCollection_3->Storage_1 Complete Collection Storage_2 7. Store in a Designated Area Storage_1->Storage_2 Safe Storage Pickup_1 8. Arrange for Waste Pickup Storage_2->Pickup_1 Final Disposal Step

Figure 1. Workflow for the proper disposal of 2-(4-Methylisoxazol-3-yl)ethanol.

1. Segregation of Waste:

  • Do not mix 2-(4-Methylisoxazol-3-yl)ethanol waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.

  • Aqueous waste containing this compound should be collected separately from pure or concentrated organic waste.

2. Waste Container Selection:

  • Use a container that is compatible with the chemical. For organic solvents, a high-density polyethylene (HDPE) or glass container is generally appropriate.[14]

  • The container must be in good condition, with no leaks or cracks, and have a tightly sealing lid.[14]

3. Labeling of Waste Containers:

  • Properly label the waste container before adding any waste.[15][16] The label must include:

    • The words "Hazardous Waste"[16]

    • The full chemical name: "Waste 2-(4-Methylisoxazol-3-yl)ethanol"

    • The approximate concentration and composition of the waste.

    • The date the waste was first added to the container (accumulation start date).[9]

    • The name of the principal investigator or lab group.

4. Accumulation of Waste:

  • Keep the waste container closed at all times except when adding waste.[14][15] This minimizes the release of flammable or toxic vapors.

  • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[16]

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

5. Disposal of Empty Containers:

  • Empty containers that held 2-(4-Methylisoxazol-3-yl)ethanol must also be disposed of properly.

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[15] Given the unknown toxicity of this compound, it is best practice to follow this procedure.

  • After thorough rinsing with a suitable solvent (such as ethanol or acetone), the container can be disposed of according to your institution's guidelines for non-hazardous waste, provided all chemical residues have been removed.

6. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[14]

  • Do not dispose of 2-(4-Methylisoxazol-3-yl)ethanol down the drain or in the regular trash.[15]

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

Spill Response:

  • Alert personnel in the immediate area.

  • If the spill is large or involves a significant release of vapor, evacuate the area and contact your institution's emergency response team.

  • For small spills, and if you are trained and equipped to do so, use an appropriate absorbent material (such as a chemical spill kit) to contain and clean up the spill.[13]

  • Place the used absorbent material in a sealed, labeled container for disposal as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11][12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11][12]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for additional requirements.

References

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet: Ethanol. Carl ROTH. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • Ethanol - Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. [Link]

  • Hazardous Waste Disposal Procedures. [Link]

  • EPA Hazardous Waste Regulations. Study.com. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Guidelines for Hazardous Waste Disposal. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(4-Methylisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety protocols and logistical requirements for handling 2-(4-Methylisoxazol-3-yl)ethanol (CAS: 1582184-63-1), also known as 4-Methyl-3-isoxazoleethanol .[1][2]

Part 1: Executive Safety Summary

Immediate Action Required: This compound is an organic isoxazole derivative often used as a pharmaceutical intermediate.[2] While specific toxicological data for this exact isomer is limited, structural analogs (isoxazole alcohols) are classified as Irritants (Skin/Eye/Respiratory) and potential Acute Toxins (Oral) .[1][2] Treat as a hazardous substance with unknown chronic effects.[1][2]

  • Primary Hazard: Skin and severe eye irritation; respiratory tract irritation if inhaled.[2]

  • Critical Control: All handling must occur within a certified chemical fume hood.[2]

  • Spill Response: Do not attempt cleanup without proper PPE (Nitrile gloves, Goggles).[2]

Part 2: Risk Assessment & Hazard Identification

Compound Identification

  • Chemical Name: 2-(4-Methylisoxazol-3-yl)ethanol[1][2]

  • Synonyms: 4-Methyl-3-isoxazoleethanol; 3-(2-Hydroxyethyl)-4-methylisoxazole[1][2]

  • CAS Number: 1582184-63-1[1][2][3]

  • Molecular Formula: C₆H₉NO₂[1][2][3]

  • Molecular Weight: 127.14 g/mol [1][2]

GHS Classification (Predicted based on Structural Analogs) Due to the high CAS number (recent registration), full REACH data may be unavailable.[1][2] The following classifications are derived from the "Read-Across" principle using similar isoxazole ethanols (e.g., CAS 218784-65-7):

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1][2]H335
Acute Toxicity (Oral) Category 4Harmful if swallowed.[2][4]H302

Precautionary Principle: As with all isoxazole derivatives, there is a theoretical risk of metabolic ring opening, which can form reactive intermediates.[2] Avoid all direct contact.

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all personnel entering the handling zone.

PPE Selection Specifications[2][5]
Protection ZoneEquipment StandardMaterial SpecificationCritical Notes
Hand Protection Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm)Breakthrough Time: >480 min (Estimated).[1][2] Change outer gloves immediately after splash.[1][2] Latex is NOT recommended due to poor organic solvent resistance.[2]
Eye/Face Chemical Goggles ANSI Z87.1 / EN 166 (Impact & Splash)Safety glasses are insufficient for liquid handling.[1][2] Use a Face Shield if handling >100 mL.[2]
Respiratory Fume Hood Only N/A (Engineering Control)If hood is unavailable (Emergency only): Use Half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges (P100).[1][2]
Body Lab Coat 100% Cotton or Nomex (Fire Resistant)Synthetic blends (Polyester) may melt if the solvent vehicle ignites.[1][2]

Part 4: Operational Protocol (Step-by-Step)

Pre-Operational Checks
  • Verify Ventilation: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Decontamination Station: Locate the nearest eyewash station and safety shower (must be within 10 seconds / 55 feet).[2]

  • Solvent Compatibility: If dissolving, use compatible solvents (Methanol, DMSO, DCM).[2] Avoid strong oxidizers.[1][2]

Weighing & Transfer
  • Tare Balance: Place the receiving vessel (vial/flask) on the balance inside the fume hood if possible. If the balance is outside, use a secondary container for transport.

  • Transfer: Use a clean spatula.[2] Do not pour solids; use small additions to prevent dust generation.[1][2]

  • Solubilization: Add solvent slowly.[2] Isoxazole ethanols are typically soluble in polar organic solvents.[1][2]

    • Caution: Exothermic dissolution is unlikely but possible.[2]

Reaction Setup
  • Temperature Control: Isoxazoles are thermally stable but can decompose at high temperatures (>150°C).[2] Maintain reaction temperature <100°C unless necessary.

  • Inert Atmosphere: Flush reaction vessel with Nitrogen or Argon to prevent oxidation of the alcohol group or isoxazole ring degradation.[2]

Emergency Response Logic

The following decision tree outlines the immediate response to exposure or spills.

EmergencyResponse Start Emergency Event Detected Type Identify Event Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Spill Spill (< 100mL) Type->Spill ActionSkin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Aid Skin->ActionSkin ActionEye 1. Flush with Water (15 min) 2. Hold Eyelids Open 3. DO NOT Rub 4. Emergency Room Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. If breathing difficult -> Oxygen 3. Call EMS Inhale->ActionInhale ActionSpill 1. Evacuate Area 2. Don Full PPE 3. Absorb with Vermiculite 4. Place in HazWaste Spill->ActionSpill

Figure 1: Emergency Response Decision Matrix for Isoxazole Exposure.

Part 5: Disposal & Decontamination[2]

Waste Classification: 2-(4-Methylisoxazol-3-yl)ethanol must be classified as Hazardous Organic Waste .[1][2]

Disposal Protocol:

  • Segregation: Do not mix with aqueous acidic waste (risk of ring hydrolysis).[2] Segregate into Non-Halogenated Organic waste streams (unless dissolved in DCM/Chloroform).[1][2]

  • Labeling: Clearly label the waste container: "Contains Isoxazole Derivative - Irritant/Toxic".

  • Decontamination of Glassware:

    • Rinse glassware with Acetone or Methanol inside the fume hood.[2]

    • Collect the first 2 rinses into the organic waste container.[2]

    • Wash with soap and water as normal.[2]

References

  • Zhengzhou Chunqiu Chemical Co., Ltd. (2024).[2][4] Product Data: 4-Methyl-3-isoxazoleethanol (CAS 1582184-63-1).[1][2][3] Retrieved from [1][2]

  • PubChem . (n.d.).[2] Compound Summary: Isoxazole Derivatives. National Library of Medicine.[1][2] Retrieved from

  • European Chemicals Agency (ECHA) . (n.d.).[1][2] C&L Inventory: Isoxazole-4-carboxylic acid derivatives (Read-Across Data). Retrieved from [1][2]

  • Sigma-Aldrich . (2024).[1][2][4] Safety Data Sheet: 2-(3-methylisoxazol-5-yl)ethanol (Analogous Structure). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.